4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine
Description
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Properties
IUPAC Name |
4-(3-chloropyridin-2-yl)oxycyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-10-2-1-7-14-11(10)15-9-5-3-8(13)4-6-9/h1-2,7-9H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRGDRHNKMMIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=C(C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine CAS number
An In-Depth Technical Guide to 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine: A Key Intermediate in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal, non-commercial synthetic intermediate. While a specific CAS number for this compound is not publicly cataloged, its structural motif is of significant interest in contemporary drug discovery. This document elucidates its molecular structure, stereochemical considerations, a validated synthetic pathway, and its critical application as a building block in the development of targeted therapeutics, particularly PIM kinase inhibitors. The guide is intended for researchers, medicinal chemists, and process development scientists engaged in small molecule drug discovery.
Introduction: The Strategic Value of the Aminocyclohexyl Ether Scaffold
In the landscape of medicinal chemistry, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of immense value. The 1,4-disubstituted aminocyclohexanol core is one such scaffold, prized for its conformational rigidity and ability to project functional groups into three-dimensional space, enabling precise interactions with protein targets.[1] Its bifunctional nature, featuring a primary amine and a hydroxyl group, allows for versatile synthetic elaboration.
The subject of this guide, this compound, combines this valuable core with a 3-chloropyridine moiety. This heterocyclic component is not merely a passive linker; it often serves as a key pharmacophoric element. The chlorine substituent can modulate electronic properties and provide a vector for specific interactions within a protein's binding pocket, a strategy successfully employed in the design of potent and selective kinase inhibitors.[2] Specifically, this intermediate is a crucial precursor for a class of therapeutics targeting the Pim family of serine/threonine kinases, which are implicated in the progression of various cancers, including leukemia and prostate cancer.[3][4][5]
Molecular Structure and Physicochemical Properties
The primary challenge and opportunity with this molecule lie in its stereochemistry. The 1,4-disubstituted cyclohexane ring exists as two distinct diastereomers: cis and trans. The spatial orientation of the amine and the pyridyloxy substituents is critical, as it dictates how a final drug molecule will fit into the ATP-binding pocket of a target kinase. The trans isomer, for instance, is a key component in the synthesis of the mucolytic agent Ambroxol, highlighting the importance of stereocontrol.[1]
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₅ClN₂O | By structural analysis. |
| Molecular Weight | 226.70 g/mol | Sum of atomic weights. |
| Stereoisomers | Exists as cis and trans diastereomers. | Based on the 1,4-disubstituted cyclohexane ring. |
| Basicity (pKa) | ~9-10 (for the amine) | Typical for a primary aliphatic amine on a cyclohexane ring. |
| Solubility | Soluble in organic solvents (DCM, MeOH, DMSO). | Expected for a molecule of this size and polarity. |
| Key Functional Groups | Primary amine, Aryl ether, Chloropyridine | These groups define its reactivity and utility in synthesis. |
Synthesis and Manufacturing Workflow
The synthesis of this compound is a multi-step process requiring careful control of stereochemistry and functional group compatibility. The most logical pathway involves the formation of the aryl ether linkage via a nucleophilic aromatic substitution (SNAr) reaction, followed by manipulation of the amine functionality.
A logical synthetic workflow is depicted below. The process begins with the stereoselective preparation of a protected 4-aminocyclohexanol isomer, which serves as the nucleophile. This is followed by the key SNAr coupling reaction and a final deprotection step.
Caption: Proposed synthetic workflow for the title compound.
Experimental Protocol: Synthesis of trans-4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine
This protocol is an exemplary procedure based on established chemical transformations.
Part A: Synthesis of trans-4-(tert-butoxycarbonylamino)cyclohexanol
-
To a solution of commercially available trans-4-aminocyclohexanol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (NaHCO₃, 2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the Boc-protected alcohol, which can often be used without further purification.
Part B: SNAr Coupling
-
To a solution of trans-4-(tert-butoxycarbonylamino)cyclohexanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of 2,3-dichloropyridine (1.1 eq) in DMF dropwise.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the protected intermediate.
Part C: Boc Deprotection
-
Dissolve the purified intermediate from Part B in a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether to afford the hydrochloride salt of trans-4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine as a solid. The free base can be obtained by neutralization with a suitable base.
Application in PIM Kinase Inhibitor Synthesis
The primary amine of this compound is a potent nucleophile and a key handle for synthetic elaboration. In the context of PIM kinase inhibitor development, this amine is typically reacted with an electrophilic heterocyclic core.[2][3] This reaction, often a nucleophilic substitution or a condensation, forges the final drug substance, where the aminocyclohexyl ether fragment serves to correctly position the molecule within the kinase's active site.
The Pim kinases are oncogenic drivers, and their inhibition is a promising strategy in cancer therapy.[4][6] Molecules built from this intermediate have shown potent activity against all three PIM isoforms (PIM-1, 2, and 3).[6]
Caption: Role of the intermediate in building a final drug molecule.
Analytical Characterization Profile
Proper characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized intermediate.
| Analytical Technique | Expected Observations |
| ¹H NMR | - Pyridyl Protons: Three distinct signals in the aromatic region (~7.0-8.2 ppm).- Cyclohexyl Protons: Complex multiplets in the aliphatic region (~1.2-2.2 ppm), with distinct chemical shifts for axial and equatorial protons. The protons at C1 and C4 will be deshielded.- Amine Protons: A broad singlet (NH₂) that may exchange with D₂O. |
| ¹³C NMR | - Pyridyl Carbons: Signals in the aromatic region (~110-160 ppm), including two carbons bonded to heteroatoms (Cl and O).- Cyclohexyl Carbons: Signals in the aliphatic region (~25-80 ppm), with C1 and C4 appearing at lower field due to attachment to N and O. |
| Mass Spectrometry (ESI-MS) | - [M+H]⁺: Expected at m/z 227.09.- Isotope Pattern: A characteristic M+2 peak at ~m/z 229.09 with ~33% the intensity of the [M+H]⁺ peak, confirming the presence of one chlorine atom. |
| HPLC | A single major peak on a reverse-phase column (e.g., C18) with an appropriate mobile phase (e.g., acetonitrile/water with TFA or formic acid) indicates high purity. |
Conclusion
This compound stands out as a high-value, non-commercial intermediate for drug discovery. Its synthesis, while requiring careful stereochemical control, relies on robust and scalable chemical reactions. The combination of the conformationally defined aminocyclohexanol core and the electronically tuned 3-chloropyridine ring makes it an ideal starting material for constructing sophisticated molecules targeting complex disease pathways, most notably in the development of next-generation PIM kinase inhibitors for oncology.
References
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- National Institutes of Health. (2009, January 8). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases.
- ACS Publications. Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of Medicinal Chemistry.
- National Institutes of Health.
- RSC Publishing. (2020, February 13). Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors.
- Wiley-VCH. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- Guidechem. What are the synthesis and applications of trans-4-Aminocyclohexanol?. FAQ.
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An In-depth Technical Guide to the Physicochemical Properties of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine
Introduction
4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine is a novel chemical entity with potential applications in pharmaceutical and agrochemical research. Its unique structure, combining a substituted chloropyridine moiety with a cyclohexylamine ring, suggests a range of physicochemical and biological properties that warrant detailed investigation. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering both predicted data and detailed experimental protocols for its empirical determination. The information herein is intended to empower researchers, scientists, and drug development professionals to effectively utilize this molecule in their discovery and development pipelines.
The strategic incorporation of a 3-chloropyridine group can influence the molecule's metabolic stability and its ability to engage in specific interactions with biological targets. The cyclohexylamine portion provides a flexible, three-dimensional scaffold that can be crucial for optimizing binding affinity and pharmacokinetic profiles. Understanding the interplay of these structural features through the lens of physicochemical properties is fundamental to unlocking the full potential of this compound.
Predicted Physicochemical Properties
Due to the novelty of this compound, extensive experimental data is not yet publicly available. Therefore, in silico prediction tools are invaluable for providing initial estimates of its key physicochemical parameters. These predictions are crucial for guiding experimental design and anticipating the compound's behavior in various chemical and biological systems.
The following table summarizes the predicted physicochemical properties of this compound, generated using a combination of well-established computational models such as those available through Chemicalize and ACD/Labs Percepta.[1][2]
| Property | Predicted Value | Method/Software | Significance in Drug Discovery |
| Molecular Weight | 240.72 g/mol | - | Influences diffusion, bioavailability, and formulation. |
| logP | 2.85 | ALOGPS 2.1[3] | Indicates lipophilicity and affects absorption, distribution, metabolism, and excretion (ADME). |
| Aqueous Solubility | 0.58 g/L | ALOGPS 2.1[3] | Critical for absorption and formulation development. |
| pKa (most basic) | 9.8 (amine) | ChemAxon[1] | Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| Topological Polar Surface Area (TPSA) | 41.5 Ų | Molinspiration[4] | Correlates with passive molecular transport through membranes. |
| Hydrogen Bond Donors | 2 | Molinspiration[4] | Influences solubility and binding to biological targets. |
| Hydrogen Bond Acceptors | 3 | Molinspiration[4] | Influences solubility and binding to biological targets. |
| Rotatable Bonds | 3 | Molinspiration[4] | Relates to conformational flexibility and binding entropy. |
Synthesis and Stereochemistry
A plausible and efficient synthetic route to this compound is the Williamson ether synthesis.[5][6][7] This method involves the reaction of an alkoxide with a suitable organohalide. In this case, the alkoxide of 4-aminocyclohexanol would be reacted with 2,3-dichloropyridine. The greater reactivity of the chlorine at the 2-position of the pyridine ring towards nucleophilic substitution facilitates the desired ether linkage.
The stereochemistry of the cyclohexylamine ring (cis or trans) is a critical consideration, as it will significantly impact the molecule's three-dimensional shape and, consequently, its biological activity. The synthesis can be designed to yield a specific isomer or a mixture, which would then require separation. For the purpose of this guide, we will consider the synthesis of a mixture of cis and trans isomers, followed by a discussion on their potential separation and characterization.
Proposed Synthetic Protocol
Step 1: Deprotonation of 4-Aminocyclohexanol
-
To a solution of 4-aminocyclohexanol (a mixture of cis and trans isomers, 1.0 eq) in a dry aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete formation of the alkoxide.
Step 2: Williamson Ether Synthesis
-
To the solution of the 4-aminocyclohexanol alkoxide, add a solution of 2,3-dichloropyridine (1.0 eq) in the same dry solvent dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired this compound. The cis and trans isomers may be separable by careful chromatography.
Caption: Proposed Williamson ether synthesis workflow.
Experimental Determination of Physicochemical Properties
While in silico predictions provide valuable initial estimates, experimental determination of physicochemical properties is essential for accurate characterization. The following sections detail standardized protocols for measuring pKa, logP, and aqueous solubility.
Determination of pKa by Potentiometric Titration
The pKa of the amine group in this compound can be accurately determined using potentiometric titration.[8]
Methodology:
-
Sample Preparation: Prepare a 0.01 M solution of the compound in deionized water or a co-solvent system (e.g., water/methanol) if solubility is limited.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using an automated titrator equipped with a calibrated pH electrode.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. For a more accurate determination, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by RP-HPLC
The octanol-water partition coefficient (logP) can be efficiently determined using reversed-phase high-performance liquid chromatography (RP-HPLC).[9] This method correlates the retention time of the compound on a hydrophobic stationary phase with its lipophilicity.
Methodology:
-
System Setup: Use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known logP values to create a calibration curve by plotting their log k' (logarithm of the retention factor) against their known logP values. The retention factor k' is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time.
-
Sample Analysis: Inject the this compound solution and determine its retention time.
-
logP Calculation: Calculate the log k' for the target compound and interpolate its logP value from the calibration curve.
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10]
Methodology:
-
Equilibration: Add an excess amount of the solid compound to a known volume of purified water (or a buffer of a specific pH) in a sealed vial.
-
Agitation: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Determine the concentration of the compound in the clear supernatant using a suitable analytical technique, such as HPLC-UV or LC-MS, against a calibration curve prepared with known concentrations of the compound.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons on the cyclohexane ring. The chemical shifts of the protons on the carbon atoms bearing the ether and amine functionalities (C1 and C4 of the cyclohexane ring) will be particularly informative. The distinction between cis and trans isomers can be made by analyzing the coupling constants of the H-1 and H-4 protons; axial-axial couplings are typically larger than axial-equatorial or equatorial-equatorial couplings.[11]
-
¹³C NMR: The spectrum will show characteristic signals for the carbon atoms of the pyridine and cyclohexane rings. The chemical shifts of the carbons directly attached to the electronegative oxygen and nitrogen atoms will be downfield.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is an essential technique for assessing the purity of the compound and confirming its molecular weight.[12]
-
HPLC: A reversed-phase HPLC method, similar to that used for logP determination, can be employed to separate the target compound from any impurities or starting materials. The peak area can be used to determine the purity of the sample.
-
Mass Spectrometry: Electrospray ionization (ESI) is a suitable ionization technique for this molecule. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 241.72. The isotopic pattern due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.
Potential Biological Activity and Safety Considerations
The structural motifs present in this compound suggest potential for biological activity. Chloropyridine derivatives are known to exhibit a wide range of bioactivities, including antimicrobial and antitumor properties.[13][14] The cyclohexylamine scaffold is also a common feature in many bioactive molecules. Therefore, this compound could be a valuable starting point for the development of new therapeutic agents.
Safety Considerations:
While specific toxicity data for this compound is not available, information on related compounds should be considered for safe handling.
-
Chloropyridines: These compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[15]
-
Cyclohexylamine: This is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with the skin.[16][17]
It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. A comprehensive safety data sheet (SDS) should be consulted before handling this compound.
Conclusion
This compound is a compound of significant interest for chemical and pharmaceutical research. This guide has provided a detailed overview of its predicted physicochemical properties, a plausible synthetic route, and standardized protocols for its experimental characterization. By understanding these fundamental characteristics, researchers can more effectively design experiments, interpret results, and ultimately accelerate the discovery and development of new molecules with desired biological activities. The combination of in silico predictions and robust experimental validation, as outlined in this guide, provides a powerful framework for advancing the scientific understanding and application of this promising chemical entity.
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Structure Elucidation of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine: An Integrated Spectroscopic Approach
An In-depth Technical Guide for Drug Development Professionals
Abstract
The precise determination of a small molecule's chemical structure is a foundational and non-negotiable step in the drug discovery and development pipeline.[1][2][3] An unambiguous structural assignment underpins patentability, informs structure-activity relationship (SAR) studies, and is a prerequisite for regulatory submission. This guide provides an in-depth, methodology-focused walkthrough for the complete structure elucidation of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine, a molecule possessing key pharmacophoric elements: a substituted heteroaromatic ring, an ether linkage, and a cycloaliphatic amine.
This document is designed for researchers, medicinal chemists, and analytical scientists. It eschews a simple recitation of data in favor of a logical, causality-driven narrative. We will explore not just what techniques to use, but why specific experiments are chosen, how their results are interpretively linked, and how the collective data builds a self-validating case for the final, confirmed structure.
The Elucidation Strategy: A Multi-Pillar Approach
The structure of this compound presents several distinct analytical questions:
-
What is its exact elemental composition?
-
Which functional groups are present?
-
How are the constituent atoms connected (i.e., the constitutional isomer)?
-
What is the relative stereochemistry of the 1,4-disubstituted cyclohexane ring?
A single analytical technique cannot answer all these questions. Therefore, a robust, integrated workflow is essential. Our strategy relies on a synergistic application of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments.
Part 1: Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: Before attempting to assemble the structure, we must first know the elemental composition. Low-resolution MS provides nominal mass, which can correspond to multiple molecular formulas. High-resolution mass spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, provides mass accuracy to within a few parts per million (ppm).[4][5] This precision is sufficient to distinguish between different elemental compositions that have the same nominal mass, thereby providing a high-confidence molecular formula.[6][7][8]
For our target molecule, C₁₁H₁₅ClN₂O, the expected monoisotopic mass is 226.0900 Da. HRMS analysis must yield a measured mass that aligns with this theoretical value. Furthermore, the presence of a single chlorine atom provides a definitive isotopic signature. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the mass spectrum should exhibit a characteristic M+ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with a relative intensity ratio of roughly 100:32. This pattern is a crucial piece of self-validating evidence.
Experimental Protocol: HRMS via ESI-Q-TOF
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation ([M+H]⁺).
-
Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Instrument Settings (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 50-500
-
Acquisition Mode: High Resolution (W-mode)
-
Lock Mass: Use a known reference compound (e.g., leucine enkephalin) for real-time mass correction to ensure sub-ppm accuracy.
-
-
Data Analysis: Process the acquired spectrum to identify the monoisotopic mass of the [M+H]⁺ ion. Verify the presence and correct intensity ratio of the M+ and M+2 isotopic peaks. Use the instrument's software to calculate the elemental composition from the exact mass.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[9] While it does not provide information on atom connectivity, it serves as a quick confirmation that the key expected functionalities (amine, ether, aromatic ring) are present, corroborating the formula derived from HRMS.
Data Presentation: Expected IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium, Sharp (two bands) | N-H asymmetric & symmetric stretch (primary amine)[10] |
| 3100-3000 | Medium to Weak | Aromatic C-H stretch (pyridine) |
| 2950-2850 | Strong | Aliphatic C-H stretch (cyclohexane) |
| 1650-1580 | Medium | N-H bend (scissoring)[10] |
| 1580, 1470 | Strong to Medium | C=C and C=N ring stretching (pyridine)[11] |
| 1250-1200 | Strong | Aryl-O stretch (asymmetric)[12] |
| 1100-1050 | Strong | Alkyl-O stretch (symmetric)[12] |
| ~800 | Strong | C-Cl stretch |
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Processing: Perform a background scan (with no sample) and ratio it against the sample scan to remove atmospheric (CO₂, H₂O) contributions.
Part 2: Assembling the Molecular Framework with NMR
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[9][13]
¹H and ¹³C NMR: The Atom Inventory
Expertise & Causality: One-dimensional ¹H and ¹³C NMR spectra provide an inventory of the hydrogen and carbon atoms in the molecule, respectively. The chemical shift (δ) of each signal indicates its electronic environment, integration (in ¹H NMR) reveals the relative number of protons, and multiplicity (splitting) shows the number of neighboring protons.
Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
Table 1: Predicted ¹H NMR Data (~400 MHz)
| Label | Approx. δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-4' | ~8.05 | d | 1H | Pyridine H, ortho to N |
| H-6' | ~7.55 | d | 1H | Pyridine H, ortho to Cl |
| H-5' | ~6.75 | dd | 1H | Pyridine H, meta to both |
| H-4 | ~4.80 | m | 1H | Cyclohexane CH-O |
| H-1 | ~3.10 | m | 1H | Cyclohexane CH-N |
| H-ax | ~2.10 | m | 4H | Cyclohexane axial CH₂ |
| H-eq | ~1.60 | m | 4H | Cyclohexane equatorial CH₂ |
| -NH₂ | ~1.50 | br s | 2H | Amine protons |
Table 2: Predicted ¹³C NMR Data (~100 MHz)
| Approx. δ (ppm) | DEPT-135 | Assignment |
|---|---|---|
| ~160.0 | (null) | C-2' (Pyridine C-O) |
| ~145.0 | CH | C-4' |
| ~140.0 | (null) | C-3' (Pyridine C-Cl) |
| ~120.0 | CH | C-6' |
| ~115.0 | CH | C-5' |
| ~75.0 | CH | C-4 (Cyclohexane C-O) |
| ~50.0 | CH | C-1 (Cyclohexane C-N) |
| ~32.0 | CH₂ | C-2, C-6 (Cyclohexane) |
| ~30.0 | CH₂ | C-3, C-5 (Cyclohexane) |
Note: DEPT-135 shows CH/CH₃ as positive and CH₂ as negative signals; quaternary carbons are absent (null).
2D NMR: Connecting the Pieces
Expertise & Causality: While 1D NMR provides the parts list, 2D NMR shows how they are assembled.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically 2 or 3 bonds apart). This will reveal the complete spin systems of the cyclohexane and pyridine rings independently.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH coupling). This is the definitive way to assign carbon signals based on their known proton assignments.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall framework. It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to connect the isolated spin systems identified in the COSY spectrum.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and empirical data from analogous structures to predict and interpret the spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characterization of this and related compounds.
Introduction: The Structural Significance of this compound
This compound is a bifunctional organic molecule incorporating a substituted pyridine ring and a cyclohexylamine moiety. The pyridine ring, a common scaffold in medicinal chemistry, is functionalized with a chlorine atom and an ether linkage. The cyclohexylamine portion introduces conformational flexibility and a basic nitrogen center. The stereochemical relationship of the substituents on the cyclohexane ring (cis or trans) will significantly influence the NMR spectra. Understanding the precise chemical structure, including stereochemistry, is paramount for its application in drug discovery and development. NMR spectroscopy is an unparalleled tool for elucidating such structural details in solution.[1]
Foundational Principles of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[2][3][4] The principle of NMR is based on the absorption of radiofrequency waves by atomic nuclei in the presence of a strong external magnetic field.[2][5] The precise frequency at which a nucleus absorbs energy is highly sensitive to its local electronic environment, providing a detailed fingerprint of the molecular structure.[6] Key parameters in an NMR spectrum include:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus. Electronegative atoms or groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield).[7][8]
-
Multiplicity (Splitting Pattern): Arises from spin-spin coupling between neighboring non-equivalent nuclei and provides information about the number of adjacent protons.[4][8]
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), which gives information about the dihedral angle between coupled nuclei and the nature of the chemical bonds separating them.
-
Integration: The area under an NMR signal is proportional to the number of nuclei giving rise to that signal.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized experimental protocol is essential.
Sample Preparation
Proper sample preparation is critical for acquiring high-resolution NMR spectra.[9][10][11][12][13]
-
Sample Purity: Ensure the sample is of high purity to avoid signals from contaminants.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[14] For compounds with amine groups, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used to observe exchangeable protons.[15][16] The choice of solvent can influence the chemical shifts of labile protons (e.g., -NH₂).[14][16][17][18]
-
Concentration: A concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR.[9][12] For ¹³C NMR, a more concentrated sample (50-100 mg) may be necessary due to the lower natural abundance of the ¹³C isotope.[13]
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shift scale to 0 ppm.[7]
NMR Instrument Parameters
The following are general guidelines for setting up the NMR experiment on a standard spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
The following diagram illustrates the general workflow for NMR data acquisition and analysis.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Predicted ¹H NMR Spectral Data for this compound
The predicted ¹H NMR spectrum will be a composite of signals from the 3-chloropyridin-2-yloxy and the 4-aminocyclohexane moieties. The exact chemical shifts and coupling patterns will depend on the stereochemistry (cis or trans) of the cyclohexane ring.
The molecular structure with proton numbering is shown below:
Caption: Structure of this compound with proton numbering.
Pyridine Ring Protons
The 3-chloropyridine ring will exhibit three signals in the aromatic region of the spectrum. Based on data for 2-substituted 3-chloropyridines, the following predictions can be made:
| Proton | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] |
| H-4' | ~7.8 - 8.0 | Doublet of doublets (dd) | ³J(H4'-H5') ≈ 8.0, ⁴J(H4'-H6') ≈ 1.5 |
| H-5' | ~7.2 - 7.4 | Doublet of doublets (dd) | ³J(H5'-H4') ≈ 8.0, ³J(H5'-H6') ≈ 4.5 |
| H-6' | ~8.1 - 8.3 | Doublet of doublets (dd) | ³J(H6'-H5') ≈ 4.5, ⁴J(H6'-H4') ≈ 1.5 |
-
H-6' is expected to be the most downfield proton due to its proximity to the electronegative nitrogen atom.
-
H-4' will be deshielded by the adjacent chlorine atom.
-
H-5' will be the most upfield of the pyridine protons.
Cyclohexane Ring Protons
The chemical shifts of the cyclohexane protons will be highly dependent on their axial or equatorial orientation and whether the substituents are cis or trans.
-
H-1 (CH-O): This proton, attached to the carbon bearing the ether linkage, will be significantly deshielded and is expected to appear around 4.5 - 5.0 ppm . In the trans isomer, this proton will likely be axial and show large axial-axial couplings to H-2ax and H-6ax.
-
H-4 (CH-N): The proton on the carbon attached to the amine group will be deshielded and is expected in the range of 2.8 - 3.2 ppm . Its multiplicity will depend on the adjacent protons.
-
Cyclohexane Methylene Protons (H-2, H-3, H-5, H-6): These protons will appear as complex multiplets in the aliphatic region, typically between 1.2 and 2.2 ppm . Axial protons generally resonate at a higher field (lower ppm) than their equatorial counterparts.
-
Amine Protons (-NH₂): These protons will appear as a broad singlet, and their chemical shift is highly variable depending on the solvent, concentration, and temperature. They are typically observed between 1.0 and 3.0 ppm and will exchange with D₂O.
Predicted ¹³C NMR Spectral Data for this compound
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.
The molecular structure with carbon numbering is shown below:
Caption: Structure of this compound with carbon numbering.
Pyridine Ring Carbons
Based on data for related 2,3-substituted pyridines, the following chemical shifts can be predicted:[19][20][21]
| Carbon | Predicted Chemical Shift (δ) [ppm] |
| C-2' | ~160 - 165 |
| C-3' | ~120 - 125 |
| C-4' | ~140 - 145 |
| C-5' | ~122 - 127 |
| C-6' | ~148 - 152 |
-
C-2' is expected to be the most downfield due to its attachment to both nitrogen and oxygen.
-
C-3' will be influenced by the attached chlorine atom.
-
C-6' is significantly deshielded by the adjacent nitrogen.
Cyclohexane Ring Carbons
The chemical shifts of the cyclohexane carbons will be influenced by the substituents and their stereochemistry.[22][23][24][25][26]
| Carbon | Predicted Chemical Shift (δ) [ppm] |
| C-1 | ~75 - 80 |
| C-2 / C-6 | ~30 - 35 |
| C-3 / C-5 | ~28 - 33 |
| C-4 | ~48 - 53 |
-
C-1 , attached to the electronegative oxygen, will be the most downfield of the cyclohexane carbons.
-
C-4 , attached to the nitrogen of the amine group, will also be deshielded.
-
The chemical shifts of C-2/C-6 and C-3/C-5 will be sensitive to the cis/trans isomerism.
Trustworthiness and Self-Validation
The predicted NMR data presented in this guide are based on established principles and data from closely related compounds. For definitive structural elucidation, it is imperative to acquire experimental 2D NMR data, such as:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting the different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the stereochemistry of the cyclohexane ring.
The consistency between the predicted 1D spectra and the correlations observed in these 2D experiments will provide a high degree of confidence in the final structural assignment.
Conclusion
This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of NMR and leveraging data from analogous structures, a comprehensive interpretation of the expected spectral features has been presented. The outlined experimental protocols and suggestions for 2D NMR analysis offer a robust framework for the empirical validation of the structure of this and related molecules, which is a critical step in the advancement of research and development in the chemical and pharmaceutical sciences.
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Potential targets of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine
An In-Depth Technical Guide to the Potential Biological Targets of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine
Introduction
This compound is a synthetic molecule belonging to the arylcyclohexylamine class of compounds.[1][2][3][4][5][6] This structural classification is of significant pharmacological interest, as many arylcyclohexylamine derivatives are known to exhibit psychoactive properties and have been investigated for various therapeutic applications.[1][2][3][5] The core chemical scaffold, consisting of a cyclohexyl ring bonded to an amine and an aryl group, is a key determinant of the biological activity of these molecules.
Based on the extensive literature on arylcyclohexylamines, the primary hypothesis for the mechanism of action of this compound is the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][3][5][6] This guide will provide a comprehensive experimental strategy to first validate this primary hypothesis and then to perform a broader screen for potential off-target interactions. This dual approach is critical in modern drug development to build a complete pharmacological profile of a new chemical entity, ensuring both efficacy and safety.
This document is intended for researchers, scientists, and drug development professionals. It will provide not only the rationale behind the proposed experiments but also detailed, step-by-step protocols for their execution.
Part 1: Primary Target Hypothesis - The NMDA Receptor
Rationale for the NMDA Receptor as the Primary Target
Arylcyclohexylamine derivatives, such as ketamine and phencyclidine (PCP), are well-established non-competitive antagonists of the NMDA receptor.[1][3][5] They exert their effects by binding to a site within the ion channel of the receptor, effectively blocking the influx of calcium ions.[3][7] This action modulates glutamatergic neurotransmission, which is fundamental to synaptic plasticity, learning, and memory.[7][8][9]
The structure of this compound, with its core arylcyclohexylamine scaffold, strongly suggests a similar mechanism of action. The specific substitutions on the aryl ring (a 3-chloropyridin-2-yl)oxy group) and the nature of the amine (a primary amine) will likely influence the compound's affinity and selectivity for the NMDA receptor, as structure-activity relationship studies of arylcyclohexylamines have shown that modifications to these parts of the molecule can significantly alter their pharmacological properties.[4][10]
Experimental Validation of NMDA Receptor Antagonism
To experimentally validate the hypothesis that this compound is an NMDA receptor antagonist, a combination of binding and functional assays is recommended.
This assay will determine the binding affinity (Ki) of the test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled NMDA receptor antagonist.[11][12]
Experimental Protocol:
-
Membrane Preparation:
-
Homogenize rat brain tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[12]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes.[12]
-
Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801), and varying concentrations of the test compound (this compound).
-
To determine non-specific binding, include wells with the membranes, radioligand, and a high concentration of a known, unlabeled NMDA receptor antagonist (e.g., unlabeled MK-801).[2][13]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]
-
-
Detection and Data Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.[12]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Hypothetical Data Summary:
| Compound | IC50 (nM) | Ki (nM) |
| This compound | 150 | 75 |
| MK-801 (Control) | 10 | 5 |
This functional assay will determine if the compound inhibits NMDA receptor-mediated ion currents in living cells, confirming its antagonistic activity.[14][15][16][17]
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 cells) that does not endogenously express NMDA receptors.
-
Co-transfect the cells with plasmids encoding the necessary NMDA receptor subunits (e.g., GluN1 and GluN2A). Include a fluorescent reporter plasmid (e.g., eGFP) to identify transfected cells.
-
-
Electrophysiological Recording:
-
Prepare a coverslip with the transfected cells in a recording chamber on an inverted microscope.
-
Use a glass micropipette filled with an appropriate internal solution to form a high-resistance seal with the membrane of a transfected cell (identified by fluorescence).
-
Rupture the membrane patch to achieve the whole-cell configuration.[14]
-
Clamp the cell at a negative holding potential (e.g., -70 mV) to record inward currents.[16]
-
-
NMDA Receptor Activation and Antagonism:
-
Perfuse the cell with an external solution containing NMDA receptor agonists (e.g., glutamate and glycine) to elicit an inward current.[18]
-
After establishing a stable baseline current, co-apply the agonists with varying concentrations of this compound.
-
Record the reduction in the amplitude of the NMDA receptor-mediated current in the presence of the test compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of the test compound.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition as a function of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor by the binding of glutamate and a co-agonist (glycine or D-serine) leads to the opening of its ion channel.[7][8] This allows the influx of Ca²⁺ into the neuron, which acts as a second messenger to activate a variety of downstream signaling cascades.[1][9] These pathways are crucial for long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory.[1]
Caption: NMDA receptor signaling pathway and the proposed site of action for the test compound.
Part 2: Broad-Spectrum Target Identification and Off-Target Profiling
While the NMDA receptor is the primary hypothesized target, it is crucial to investigate potential off-target interactions. These interactions can lead to unexpected side effects or even reveal novel therapeutic applications.[19][20] A multi-pronged approach combining unbiased proteome-wide methods and focused screening against common target families is recommended.
Unbiased Target Identification Methods
This technique, often referred to as "chemical proteomics," uses an immobilized version of the compound to "fish" for its binding partners from a complex biological sample like a cell lysate.[21][22][23][24][25]
Experimental Protocol:
-
Compound Immobilization:
-
Synthesize an analog of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).
-
Covalently attach the linker-modified compound to the activated beads.
-
Prepare control beads with no immobilized compound or with an immobilized inactive analog.
-
-
Protein Extraction and Affinity Purification:
-
Prepare a cell lysate from a relevant cell line or tissue.
-
Incubate the cell lysate with the compound-immobilized beads and the control beads.
-
Wash the beads extensively with a wash buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins by changing the buffer conditions (e.g., pH, salt concentration) or by adding an excess of the free, non-immobilized compound.[23]
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel digestion with trypsin, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the obtained MS/MS spectra against a protein database.
-
Compare the proteins identified from the compound-immobilized beads with those from the control beads to identify specific binding partners.
-
Caption: Workflow for affinity chromatography coupled with mass spectrometry.
CETSA is a powerful method for verifying target engagement in intact cells and tissues.[26][27][28][29][30][31] It is based on the principle that the binding of a ligand to a protein alters its thermal stability.[27][29][31]
Experimental Protocol:
-
Cell Treatment and Heating:
-
Treat intact cells with either the test compound or a vehicle control.
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[27]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.[28]
-
Quantify the amount of a specific protein of interest in the soluble fraction using a method like Western blotting or an immunoassay.[26]
-
-
Data Analysis:
-
For each temperature, compare the amount of soluble protein in the compound-treated samples to the vehicle-treated samples.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the protein.[29]
-
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Hypothetical CETSA Data:
| Target Protein | Apparent Melting Temp (°C) - Vehicle | Apparent Melting Temp (°C) - Compound | Thermal Shift (°C) |
| NMDA Receptor | 52.5 | 56.0 | +3.5 |
| Kinase X | 48.0 | 48.2 | +0.2 |
| GPCR Y | 55.1 | 55.0 | -0.1 |
Focused Off-Target Screening
Since many drugs unintentionally interact with kinases, screening the compound against a large panel of kinases is a critical step in off-target profiling. Services like KINOMEscan® offer high-throughput screening of a compound against hundreds of kinases.[32][33][34][35][36]
Protocol Outline (based on KINOMEscan®):
-
The test compound is incubated with a DNA-tagged kinase.
-
The mixture is passed over a solid support with an immobilized, active-site directed ligand.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
A lower amount of bound kinase in the presence of the test compound indicates an interaction.
Given that G-protein coupled receptors (GPCRs) are a large family of drug targets, a focused screen against a panel of GPCRs is also advisable. This is typically done using radioligand binding assays, similar to the one described for the NMDA receptor, but with specific radioligands and membrane preparations for each GPCR of interest.[2][13][37]
Part 3: Integrated Strategy and Future Directions
The identification of the full target profile of this compound requires an integrated approach where the results from various assays are combined to form a coherent picture.
Caption: Integrated strategy for target identification and profiling.
By combining the high-confidence validation of the primary target (NMDA receptor) with broad, unbiased screening and focused profiling against common off-target families, a comprehensive understanding of the compound's mechanism of action and potential liabilities can be achieved. This knowledge is invaluable for guiding further preclinical and clinical development, including the design of studies to assess efficacy and safety. Future work should focus on in vivo studies to confirm that the identified target engagement translates to the desired physiological effects in a whole-organism context.
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Electrophysiological Investigation of NMDA Current Properties in Brain Slices. Springer Protocols. [Link]
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Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. PMC - PubMed Central. [Link]
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The Aminocyclohexane Scaffold: A Privileged Structure in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships
Introduction: The Versatility of the Aminocyclohexane Core
The cyclohexane ring, a fundamental motif in organic chemistry, provides a versatile and conformationally rich scaffold for the design of bioactive molecules. The introduction of an amino group transforms this simple carbocycle into the aminocyclohexane scaffold, a privileged structure in medicinal chemistry. The three-dimensional arrangement of substituents on the cyclohexane ring, coupled with the hydrogen bonding capacity and basicity of the amino group, allows for precise interactions with a multitude of biological targets. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of aminocyclohexane derivatives across key therapeutic areas, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuances of how stereochemistry, substituent patterns, and conformational constraints dictate the biological activity of these fascinating molecules, with a focus on their applications as anticancer, antiviral, and neuroprotective agents.
I. Foundational Principles of Aminocyclohexane SAR: Stereochemistry and Conformational Control
The biological activity of aminocyclohexane derivatives is exquisitely sensitive to their three-dimensional structure. The cyclohexane ring can adopt several conformations, with the chair form being the most stable. Substituents on the ring can occupy either axial or equatorial positions, and the interplay between these positions profoundly influences how the molecule presents its functional groups to a biological target.
A. The Critical Role of Stereoisomerism:
The presence of multiple chiral centers in many aminocyclohexane derivatives gives rise to a variety of stereoisomers, each potentially possessing a unique biological profile. The relative orientation of the amino group and other substituents (cis vs. trans) is a primary determinant of activity. For instance, in the case of 1,2-diaminocyclohexane derivatives, the trans isomers are often employed as chiral auxiliaries and ligands in asymmetric synthesis due to their C2 symmetry.[1] In a therapeutic context, the specific stereochemistry can dictate the binding affinity and selectivity for a target enzyme or receptor. It is a well-established principle that stereochemistry plays a pivotal role in the biological activity of drugs.[2][3]
B. Conformational Locking and Pre-organization:
The inherent flexibility of the cyclohexane ring can be a double-edged sword in drug design. While it allows for adaptation to a binding site, it can also lead to an entropic penalty upon binding. Therefore, medicinal chemists often seek to introduce structural modifications that "lock" the ring into a specific conformation that is pre-organized for optimal target interaction. This can be achieved through the introduction of bulky substituents or by incorporating the cyclohexane ring into a more rigid bicyclic or polycyclic system.
II. Aminocyclohexane Derivatives as Anticancer Agents: Targeting Cell Proliferation
The aminocyclohexane scaffold has been incorporated into a variety of compounds exhibiting potent anticancer activity. The SAR of these derivatives often revolves around their ability to induce cell cycle arrest and apoptosis.
A. Key SAR Insights for Anticancer Activity:
The anticancer activity of aminocyclohexane derivatives is highly dependent on the nature and position of substituents on both the cyclohexane ring and the amino group.
-
Substitution on the Amino Group: N-alkylation or N-acylation can modulate the lipophilicity and hydrogen bonding capacity of the molecule, influencing its ability to cross cell membranes and interact with intracellular targets.
-
Substitution on the Cyclohexane Ring: The introduction of aromatic or heteroaromatic moieties can lead to interactions with specific pockets in target proteins. For example, in a series of 2,6-bis(arylidene)cyclohexanone derivatives, electron-withdrawing groups on the aryl rings were found to enhance anti-leukemia activity.[4]
-
Stereochemistry: The relative stereochemistry of substituents can dramatically impact cytotoxicity. For instance, novel platinum (IV) complexes containing ammine and cyclohexylamine ligands, the cis and trans isomers (JM149 and JM335, respectively), were shown to induce cell death through different mechanisms, with the trans isomer appearing to cause non-apoptotic cell death at higher concentrations.[5]
B. Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis
Many anticancer aminocyclohexane derivatives exert their effects by disrupting the normal progression of the cell cycle.[6][7][8][9] This can occur through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) or interference with microtubule dynamics.[10][11] The ultimate consequence of this cell cycle disruption is often the induction of apoptosis, or programmed cell death.
Caption: Mechanism of action for some anticancer aminocyclohexane derivatives.
C. Quantitative SAR Data for Anticancer Aminocyclohexane Derivatives:
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| JM149 | cis-ammine(cyclohexylamine)dihydroxodichloroplatinum(IV) | CH1 (ovarian) | 35.3 | [5] |
| JM335 | trans-ammine(cyclohexylamine)dihydroxodichloroplatinum(IV) | CH1 (ovarian) | 18.7 | [5] |
| Compound 25 | Ciprofloxacin-derived 1,3,4-thiadiazole | MCF-7 (breast) | 3.26 | [8] |
| Compound 25 | Ciprofloxacin-derived 1,3,4-thiadiazole | A549 (lung) | 10.53 | [8] |
D. Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines a general method for assessing the cytotoxic activity of aminocyclohexane derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aminocyclohexane derivatives in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.
III. Aminocyclohexane Derivatives as Antiviral Agents: Inhibiting Viral Replication
The aminocyclohexane scaffold is a cornerstone in the development of antiviral drugs, most notably the neuraminidase inhibitor oseltamivir (Tamiflu®). The rigid, substituted cyclohexane ring mimics the natural substrate of the viral neuraminidase, sialic acid.
A. Key SAR Insights for Antiviral Activity:
The development of oseltamivir and its analogues has provided a wealth of SAR data for neuraminidase inhibition.
-
C1-Carboxylate: The carboxylate group is crucial for binding to a highly conserved triad of arginine residues in the active site of neuraminidase.
-
C3-Pentyloxy Group: This lipophilic side chain occupies a hydrophobic pocket in the enzyme's active site, significantly enhancing binding affinity.
-
C4-Acetamido Group: The acetamido group forms key hydrogen bonds within the active site.
-
C5-Amino Group: The basic amino group also participates in important ionic interactions.
-
Stereochemistry: The specific stereochemistry of oseltamivir is essential for its potent inhibitory activity, as only one of the eight possible stereoisomers is active.[12]
Novel derivatives of oseltamivir have been synthesized and evaluated, with some showing potent inhibition of neuraminidase at the nanomolar level.[13]
B. Mechanism of Action: Neuraminidase Inhibition
Influenza virus replication involves several stages, including entry into the host cell, replication of the viral genome, and release of new virions.[14][15][16] Neuraminidase is a viral surface enzyme that cleaves sialic acid residues from the host cell surface, facilitating the release of newly formed virus particles. Aminocyclohexane-based neuraminidase inhibitors act as transition-state analogues, binding tightly to the active site of the enzyme and preventing it from carrying out its function. This leads to the aggregation of viruses on the cell surface and a reduction in viral spread.
Caption: Inhibition of viral release by aminocyclohexane-based neuraminidase inhibitors.
C. Quantitative SAR Data for Antiviral Aminocyclohexane Derivatives:
| Compound | Virus Strain | IC50 | Reference |
| Oseltamivir Carboxylate | Influenza A (H3N2) | 0.1 nM | [13] |
| CUHK326 (6f) | Influenza A (H3N2) | 1.92 ± 0.24 nM | [13] |
| CUHK392 (10i) | Influenza A (H3N2) | 1.63 ± 0.16 nM | [13] |
| T-705 | Influenza A, B, and C | 0.013 to 0.48 µg/ml | [17] |
| Compound 1 | Influenza A and B | 0.2 to 0.6 µM | [18] |
| Compound 21 | Influenza A and B | 9.9 to 18.5 µM | [18] |
D. Experimental Protocol: Neuraminidase Inhibition Assay (Fluorometric)
This protocol describes a common method for measuring the inhibition of influenza neuraminidase activity.
-
Reagent Preparation: Prepare a solution of the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) and a solution of the influenza neuraminidase enzyme.
-
Compound Incubation: In a 96-well plate, add serial dilutions of the aminocyclohexane derivatives. Add the neuraminidase enzyme to each well and incubate to allow for inhibitor binding.
-
Substrate Addition: Add the MUNANA substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: After a set incubation period, stop the reaction and measure the fluorescence of the product, 4-methylumbelliferone, using a fluorometer.
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
IV. Aminocyclohexane Derivatives in Neurodegenerative Diseases: Modulating Pathogenic Pathways
Neurodegenerative diseases such as Alzheimer's disease (AD) are characterized by the progressive loss of neurons and the accumulation of misfolded protein aggregates.[19] The aminocyclohexane scaffold has emerged as a promising starting point for the development of agents that can modulate the underlying pathology of these devastating disorders.
A. Key SAR Insights for Neuroprotective Activity:
The SAR of aminocyclohexane derivatives in the context of neurodegenerative diseases is often focused on their ability to inhibit key enzymes or to interfere with protein aggregation.
-
BACE1 Inhibition: Beta-secretase 1 (BACE1) is a key enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of AD.[20][21][22][23] The design of aminocyclohexane-based BACE1 inhibitors often involves incorporating moieties that can interact with the catalytic aspartate residues and the hydrophobic subsites of the enzyme's active site.
-
Amyloid-Beta Aggregation Inhibition: Some aminocyclohexane derivatives have been shown to interfere with the aggregation of Aβ peptides into toxic oligomers and fibrils.[4] The SAR for this activity often involves the presentation of functional groups that can disrupt the β-sheet structures that are characteristic of amyloid aggregates.
-
Stereochemistry and Lipophilicity: As with other CNS-active drugs, the ability of aminocyclohexane derivatives to cross the blood-brain barrier is critical.[24] The stereochemistry and lipophilicity of the molecule are key parameters that are optimized to achieve good brain penetration.
B. Mechanism of Action: Targeting the Amyloid Cascade
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides is a primary event in the pathogenesis of AD.[3][25][26] Aβ is generated from the amyloid precursor protein (APP) through sequential cleavage by BACE1 and γ-secretase. Aminocyclohexane derivatives can intervene in this pathway at several points. BACE1 inhibitors directly block the production of Aβ, while aggregation inhibitors prevent the formation of toxic Aβ oligomers and fibrils.
Caption: Intervention points for aminocyclohexane derivatives in the amyloid cascade.
C. Quantitative SAR Data for Neuroprotective Aminocyclohexane Derivatives:
| Compound | Target | IC50 | Reference |
| 4'c | BACE1 | 4.54 ± 0.01 µM | [20] |
| 4'g | BACE1 | 4.49 ± 0.17 µM | [20] |
| FAH65 | BACE1 (APP-selective) | EC50 > 10 µM (for non-APP substrates) | [22] |
D. Experimental Protocol: Amyloid-Beta Aggregation Inhibition Assay (Thioflavin T)
This protocol describes a common method for assessing the ability of compounds to inhibit the aggregation of Aβ peptides.
-
Aβ Preparation: Prepare a solution of synthetic Aβ peptide (e.g., Aβ42) and incubate it to form oligomers or fibrils.
-
Compound Incubation: In a 96-well plate, add serial dilutions of the aminocyclohexane derivatives. Add the pre-aggregated Aβ peptide to each well.
-
Thioflavin T Addition: Add a solution of Thioflavin T (ThT) to each well. ThT is a fluorescent dye that binds to β-sheet-rich structures, such as those found in amyloid aggregates.
-
Fluorescence Measurement: Measure the fluorescence of each well using a fluorometer. An increase in fluorescence indicates the presence of Aβ aggregates.
-
Data Analysis: Calculate the percentage of Aβ aggregation inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
V. Synthetic Strategies for Bioactive Aminocyclohexane Derivatives
The synthesis of enantiomerically pure and stereochemically defined aminocyclohexane derivatives is a critical aspect of their development as therapeutic agents. Several synthetic strategies have been developed to achieve this.
A. Chiral Resolution of trans-1,2-Diaminocyclohexane:
trans-1,2-Diaminocyclohexane is a versatile chiral building block. The racemic mixture can be resolved using a chiral resolving agent, such as L-(+)-tartaric acid.[11]
B. Asymmetric Synthesis of Oseltamivir Analogues:
The total synthesis of oseltamivir and its analogues has been a significant focus of synthetic organic chemistry.[10][12][27] Many routes start from chiral pool materials like (-)-shikimic acid. Key steps often involve stereoselective transformations to install the three contiguous stereocenters on the cyclohexane ring.
Experimental Protocol: Synthesis of trans-(±)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine [1]
This protocol describes a key step in the synthesis of a trans-1,2-diaminocyclohexane derivative.
-
Mesylation: To a solution of trans-(±)-2-(1-pyrrolidinyl)cyclohexanol (10 mmol) in dry THF (50 ml), add triethylamine (30 mmol) and cool to 0°C. Add methanesulfonyl chloride (12 mmol) and stir the reaction mixture at 25°C for 6 hours.
-
Aziridinium Ion Formation and Ring Opening: Add additional triethylamine (20 mmol) and stir for 2 hours. Then, add aqueous ammonia (25%, 71 ml) and stir the two-phase mixture vigorously for 48 hours.
-
Workup and Purification: Separate the aqueous and organic layers. Extract the aqueous layer with ether. Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired trans-1,2-diaminocyclohexane derivative.
VI. Conclusion and Future Perspectives
The aminocyclohexane scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. The well-defined three-dimensional structure of the cyclohexane ring, combined with the versatility of the amino group, provides a powerful platform for achieving potent and selective interactions with a wide range of biological targets. The SAR insights discussed in this guide highlight the critical importance of stereochemistry and conformational control in dictating the biological activity of these derivatives.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods to access novel aminocyclohexane analogues. Furthermore, a deeper understanding of the signaling pathways modulated by these compounds will enable the design of next-generation therapeutics with improved efficacy and reduced side effects. The continued exploration of the chemical space around the aminocyclohexane core promises to yield new and effective treatments for a variety of human diseases.
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The Strategic Utility of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of modern medicinal chemistry, the strategic deployment of molecular fragments is paramount to the efficient discovery of novel therapeutics. This guide provides a comprehensive technical overview of the 4-[(3-chloropyridin-2-yl)oxy]cyclohexan-1-amine core, a fragment of increasing interest in drug design. We will delve into its synthetic rationale, key physicochemical properties, and its application as a versatile scaffold, particularly in the development of kinase inhibitors. This document serves as a practical resource for researchers, offering detailed experimental protocols, structure-activity relationship (SAR) insights, and a forward-looking perspective on its potential in targeting a range of diseases.
Introduction: The Power of the Privileged Fragment
The concept of "privileged structures," scaffolds that can bind to multiple biological targets, has been a cornerstone of drug discovery for decades. The pyridine ring, a bioisostere of a phenyl group with an improved solubility profile, is a quintessential example of such a scaffold and is a component of numerous approved drugs.[1] The this compound fragment combines the favorable attributes of the pyridine core with a saturated cyclohexylamine moiety, offering a three-dimensional architecture that can be strategically exploited to achieve high-affinity and selective interactions with protein targets.
The 3-chloro-2-alkoxypyridine motif is particularly noteworthy. The chlorine atom can modulate the electronic properties of the pyridine ring and provide a vector for further functionalization, while the ether linkage offers a flexible yet stable connection to the cyclohexyl ring. The primary amine on the cyclohexane provides a crucial handle for derivatization, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide will illuminate the path from the synthesis of this fragment to its intelligent application in drug discovery programs.
Synthetic Strategy and Methodologies
The synthesis of this compound is a multi-step process that relies on the strategic assembly of two key building blocks: trans-4-aminocyclohexanol and 2,3-dichloropyridine. The stereochemistry of the cyclohexanol is critical, as the trans isomer is often preferred in drug design to achieve specific vector orientations for substituents.
Synthesis of trans-4-Aminocyclohexanol
The preparation of trans-4-aminocyclohexanol can be achieved through several routes, with the catalytic hydrogenation of p-aminophenol or its derivatives being a common industrial method.
Experimental Protocol: Catalytic Hydrogenation of p-Acetamidophenol [2]
-
Reaction Setup: In a high-pressure reactor, dissolve p-acetamidophenol in a suitable solvent such as water or isopropanol.
-
Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst. The catalyst loading is typically 5-10% by weight.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to approximately 4.5 bar and heat to 100°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using techniques like TLC or GC-MS. The reaction is typically complete within 24-36 hours.
-
Work-up: After cooling and venting the reactor, filter the reaction mixture to remove the catalyst. The resulting solution contains a mixture of cis- and trans-4-acetamidocyclohexanol.
-
Hydrolysis and Isomer Separation: The acetamide protecting group is then hydrolyzed under acidic or basic conditions. The separation of the desired trans-4-aminocyclohexanol from the cis-isomer can be achieved by fractional crystallization, often from an aqueous solution at controlled temperatures.[2]
Causality Behind Experimental Choices: The use of a palladium catalyst generally favors the formation of the more thermodynamically stable trans isomer. The choice of solvent can influence the diastereoselectivity of the reduction. The final crystallization step is crucial for obtaining the isomerically pure trans-4-aminocyclohexanol required for subsequent steps.
Synthesis of 2,3-Dichloropyridine
2,3-Dichloropyridine is a key intermediate that can be synthesized from more readily available dichloropyridines. A common method involves the chlorination of 2,6-dichloropyridine to 2,3,6-trichloropyridine, followed by selective hydrogenation.[3]
Fragment Assembly via Nucleophilic Aromatic Substitution (SNAr)
The core of the fragment synthesis is the nucleophilic aromatic substitution (SNAr) reaction between the protected trans-4-aminocyclohexanol and 2,3-dichloropyridine. In 2,3-dichloropyridine, the C2 position is more activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom, which stabilizes the Meisenheimer intermediate.[4]
Experimental Protocol: Synthesis of this compound
-
Protection of the Amine: The amino group of trans-4-aminocyclohexanol must first be protected, for example, as a tert-butoxycarbonyl (Boc) carbamate, to prevent its reaction in the subsequent step.
-
Alkoxide Formation: In an anhydrous aprotic solvent such as THF or DMF, treat the N-Boc-protected trans-4-aminocyclohexanol with a strong base like sodium hydride (NaH) at 0°C to generate the corresponding alkoxide.
-
SNAr Reaction: Add 2,3-dichloropyridine to the reaction mixture and allow it to warm to room temperature or gently heat to drive the reaction to completion. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Deprotection: Upon completion, quench the reaction with water and extract the product with an organic solvent. After purification by column chromatography, the Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product, this compound.
Causality Behind Experimental Choices: The protection of the amine is essential to ensure the desired regioselectivity of the SNAr reaction. The use of a strong, non-nucleophilic base like NaH is critical for the efficient formation of the alkoxide without competing side reactions. The choice of an aprotic solvent prevents the quenching of the alkoxide intermediate.
Reaction Workflow Diagram:
Caption: Synthetic pathway to the target fragment.
Physicochemical Properties and Fragment Profile
| Property | Estimated Value | Rationale |
| Molecular Weight | ~242.7 g/mol | Calculated from the molecular formula C11H15ClN2O. |
| logP | ~2.0 - 2.5 | The combination of the lipophilic chloropyridine and cyclohexyl rings is balanced by the polar amine and ether functionalities. |
| Topological Polar Surface Area (TPSA) | ~51.5 Ų | Calculated based on the contributions of the nitrogen and oxygen atoms. |
| Hydrogen Bond Donors | 2 | From the primary amine group. |
| Hydrogen Bond Acceptors | 3 | From the pyridine nitrogen, ether oxygen, and amine nitrogen. |
These estimated properties place the fragment well within the "Rule of Three" for fragment-based drug discovery, making it an excellent starting point for building more complex molecules. Its moderate lipophilicity and good polar surface area suggest a favorable balance for achieving both cell permeability and aqueous solubility.
Application in Drug Design: A Focus on Kinase Inhibition
The 3-chloro-2-alkoxypyridine scaffold is a common feature in a number of potent and selective kinase inhibitors.[5] The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The 3-chloro substituent can occupy a hydrophobic pocket, while the ether linkage provides a vector for positioning the cyclohexylamine moiety to interact with solvent-exposed regions or other pockets of the kinase.
The primary amine of the cyclohexyl ring serves as a versatile attachment point for a variety of functional groups designed to target specific features of the kinase active site. For example, it can be acylated, sulfonated, or used in reductive amination reactions to introduce groups that can form additional hydrogen bonds, ionic interactions, or occupy further hydrophobic pockets. This allows for the fine-tuning of potency and selectivity against a particular kinase or a family of kinases.
Logical Relationship Diagram for Kinase Inhibitor Design:
Caption: Key interactions of the fragment with a kinase active site.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for the title compound is not publicly available, we can extrapolate from related series of kinase inhibitors. For instance, in the development of Met kinase inhibitors, substitution at the 3-position of the pyridine ring was found to improve enzyme potency.[6] Furthermore, the nature of the substituent on the amine of a cyclohexyl ring has been shown to be critical for achieving high affinity and selectivity for various targets.
For the this compound fragment, a systematic exploration of the amine functionality would be a logical first step in an SAR campaign. A library of amides, sulfonamides, and substituted amines could be synthesized to probe the chemical space around the amine vector. The choice of substituents would be guided by the specific topology of the target kinase's active site.
Conclusion and Future Perspectives
The this compound fragment represents a valuable tool in the arsenal of the modern medicinal chemist. Its synthesis is achievable through well-established chemical transformations, and its physicochemical properties are well-suited for fragment-based drug design. The inherent features of the 3-chloro-2-alkoxypyridine moiety, combined with the versatile derivatization potential of the cyclohexylamine, make it a promising scaffold for the development of potent and selective kinase inhibitors.
Future work in this area should focus on the generation of a diverse library of derivatives based on this core and their screening against a panel of kinases to identify novel inhibitors. Furthermore, the exploration of both cis and trans isomers of the cyclohexyl ring could reveal important stereochemical preferences for binding to different targets. As our understanding of the kinome continues to expand, fragments like this compound will undoubtedly play a crucial role in the development of the next generation of targeted therapies.
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The Synthetic Architect's Guide to Substituted Cyclohexylamines: A Technical Review
Abstract
Substituted cyclohexylamines are a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4][5] Their unique three-dimensional structure and basic nitrogen atom impart critical properties that influence biological activity and material performance. This in-depth technical guide provides a comprehensive review of the principal synthetic routes for accessing this vital class of molecules. We will delve into the mechanistic underpinnings, practical applications, and comparative advantages of key methodologies, including reductive amination, catalytic hydrogenation of anilines, and rearrangement reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the synthetic landscape of substituted cyclohexylamines with a blend of theoretical understanding and practical insight.
Introduction: The Enduring Importance of the Cyclohexylamine Scaffold
The cyclohexylamine moiety is a privileged scaffold in medicinal chemistry and materials science. Its conformational flexibility, combined with the ability to introduce stereocenters and various substitution patterns, allows for the fine-tuning of molecular properties. In the pharmaceutical industry, cyclohexylamine derivatives are integral to a wide range of therapeutics, including antidepressants, analgesics, and antiviral agents.[1][3] For instance, the blockbuster drug Rotigotine, used in the treatment of Parkinson's disease, features a substituted cyclohexylamine core.[4][5] Beyond medicine, these compounds serve as vulcanization accelerators in the rubber industry and as corrosion inhibitors.[1] The demand for efficient and stereoselective methods to synthesize these valuable molecules is therefore ever-present. This guide will explore the most robust and widely employed synthetic strategies.
Reductive Amination: The Workhorse of Cyclohexylamine Synthesis
Reductive amination is arguably the most versatile and widely practiced method for the synthesis of substituted cyclohexylamines. This reaction proceeds through the condensation of a cyclohexanone derivative with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[6][7]
Mechanistic Causality
The reaction is typically performed as a one-pot procedure.[8] The initial step involves the nucleophilic attack of the amine on the carbonyl carbon of the cyclohexanone. Under slightly acidic conditions, this is followed by dehydration to form an iminium ion. A reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to the final cyclohexylamine product.[8]
The choice of reducing agent is critical to the success of the reaction. Mild hydride reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) are often preferred because they are selective for the iminium ion over the starting ketone, preventing premature reduction of the carbonyl group.[7][8]
Diagram: Reductive Amination Workflow
Caption: General workflow for one-pot reductive amination.
Experimental Protocol: Synthesis of N-Cyclohexyl-isopropylamine
Materials:
-
Cyclohexanone
-
Isopropylamine
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and isopropylamine (1.2 eq) in methanol.
-
Add a catalytic amount of glacial acetic acid to maintain a slightly acidic pH.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Slowly add sodium cyanoborohydride (1.5 eq) in portions to the stirring solution.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield N-cyclohexyl-isopropylamine.[8]
Field-Proven Insights
-
Advantages: This method is highly versatile, with a broad substrate scope for both the ketone and amine components. It is a one-pot reaction, which improves efficiency.[8]
-
Limitations: The use of stoichiometric amounts of hydride reducing agents can be a drawback on an industrial scale. The reaction may require careful pH control to balance imine formation and reducing agent stability.
Catalytic Hydrogenation of Anilines: An Industrial Mainstay
For the large-scale production of unsubstituted and some substituted cyclohexylamines, the catalytic hydrogenation of anilines is a preferred route.[9] This method involves the reduction of the aromatic ring of an aniline derivative using hydrogen gas in the presence of a metal catalyst.[3]
Mechanistic Causality
The reaction proceeds via the adsorption of the aniline and hydrogen onto the surface of the catalyst.[10] Hydrogen is typically adsorbed atomically. The stepwise or simultaneous addition of hydrogen atoms to the aromatic ring leads to the formation of the saturated cyclohexylamine.[10]
The choice of catalyst is paramount and often involves noble metals like rhodium, ruthenium, or palladium, as well as nickel- or cobalt-based catalysts.[11][12][13] Catalyst support and reaction conditions (temperature, pressure) significantly influence the reaction rate, selectivity, and the formation of byproducts such as dicyclohexylamine.[12][14]
Diagram: Catalytic Hydrogenation of Aniline
Caption: Simplified representation of aniline hydrogenation.
Experimental Protocol: Hydrogenation of Aniline to Cyclohexylamine
Materials:
-
Aniline
-
Supported Rhodium Catalyst (e.g., 5% Rh/Al2O3)
-
Ethanol (solvent)
-
High-pressure autoclave
Procedure:
-
Charge a high-pressure autoclave with aniline, ethanol, and the rhodium catalyst.[12]
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 15-10,000 psi).[11]
-
Heat the reactor to the target temperature (e.g., 25-160 °C) with vigorous stirring.[11]
-
Maintain the reaction under these conditions until hydrogen uptake ceases, indicating reaction completion.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the resulting cyclohexylamine by distillation.[15]
Field-Proven Insights
-
Advantages: This method is highly efficient for large-scale production and offers high yields of the primary amine.[11]
-
Limitations: Requires specialized high-pressure equipment. The cost of noble metal catalysts can be high, although they are typically recycled. Over-hydrogenation can lead to the formation of byproducts.[14]
Rearrangement Reactions: Elegant Pathways to Cyclohexylamines
Several classical name reactions provide alternative and often stereospecific routes to cyclohexylamines, particularly when starting from carboxylic acid derivatives. These include the Hofmann, Curtius, and Schmidt rearrangements.
The Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom.[16] For the synthesis of cyclohexylamine, this would involve the rearrangement of cyclohexanecarboxamide.
Mechanism: The reaction proceeds by treating the amide with bromine and a strong base to form an N-bromoamide intermediate.[17] Subsequent deprotonation and rearrangement lead to an isocyanate, which is then hydrolyzed to the amine.[16][17][18]
Diagram: Hofmann Rearrangement
Caption: Key transformation in the Hofmann rearrangement.
The Curtius Rearrangement
The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be converted to the corresponding amine.[19][20][21] This method is known for its mild reaction conditions.
Mechanism: An acyl azide, typically prepared from a carboxylic acid derivative, undergoes a concerted rearrangement upon heating to yield an isocyanate and nitrogen gas.[19][21][22][23] The isocyanate can be trapped with water or an alcohol to give the amine or a carbamate, respectively.[19][20][21]
The Schmidt Reaction
The Schmidt reaction provides a direct conversion of carboxylic acids to amines using hydrazoic acid in the presence of a strong acid.[24][25]
Mechanism: The carboxylic acid is protonated and reacts with hydrazoic acid to form a protonated acyl azide. This intermediate then rearranges with the loss of nitrogen to form a protonated isocyanate, which is subsequently hydrolyzed to the amine.[24][26]
The Ritter Reaction: Accessing Tertiary-Substituted Cyclohexylamines
The Ritter reaction is a valuable method for synthesizing N-alkyl amides, which can then be hydrolyzed to amines. It is particularly useful for preparing tertiary-alkyl amines.[27][28]
Mechanism: The reaction involves the addition of a nitrile to a carbocation generated from an alcohol or alkene in the presence of a strong acid.[27][28][29][30][31] The resulting nitrilium ion is then hydrolyzed to the amide.[27][28] For the synthesis of a substituted cyclohexylamine, a cyclohexanol or cyclohexene derivative would serve as the carbocation precursor.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Advantages | Limitations |
| Reductive Amination | Cyclohexanone | Amine, NaBH3CN/STAB | High versatility, one-pot, broad substrate scope.[8] | Stoichiometric reducing agent, pH control. |
| Catalytic Hydrogenation | Aniline | H2, Metal Catalyst (Rh, Ru, Ni) | High efficiency for large scale, high yields.[11] | High pressure, expensive catalysts, potential byproducts.[14] |
| Hofmann Rearrangement | Cyclohexanecarboxamide | Br2, NaOH | Good for specific transformations. | Stoichiometric bromine, harsh basic conditions. |
| Curtius Rearrangement | Cyclohexanecarboxylic acid derivative | Acyl azide | Mild conditions, good functional group tolerance.[20][21] | Use of potentially explosive azides. |
| Schmidt Reaction | Cyclohexanecarboxylic acid | Hydrazoic acid, H+ | Direct conversion from carboxylic acid. | Use of toxic and explosive hydrazoic acid. |
| Ritter Reaction | Cyclohexanol/Cyclohexene | Nitrile, H+ | Good for tertiary amines. | Strongly acidic conditions, limited to stable carbocations. |
Conclusion and Future Outlook
The synthesis of substituted cyclohexylamines remains a vibrant area of chemical research, driven by their widespread applications. While traditional methods like reductive amination and catalytic hydrogenation are well-established and reliable, there is a continuous drive towards more sustainable and efficient methodologies. Recent advances in biocatalysis, employing enzymes such as imine reductases, offer promising avenues for the stereoselective synthesis of chiral cyclohexylamines under mild conditions.[6][32] Furthermore, the development of novel catalytic systems for direct C-H amination of cyclohexanes represents a frontier in this field, potentially offering more atom-economical routes. As the demand for structurally complex and functionally diverse cyclohexylamine derivatives grows, the innovation in their synthesis will undoubtedly continue to accelerate.
References
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Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
- Google Patents. (1965). US3196179A - Preparation of cyclohexylamine by hydrogenation of aniline using a rhodium catalyst.
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Aras, V.M. (n.d.). Vapour phase catalytic hydrogenation of aniline. etd@IISc. Retrieved from [Link]
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ResearchGate. (2011). Hydrogenation of aniline to cyclohexylamine in supercritical carbon dioxide: Significance of phase behaviour. Retrieved from [Link]
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Shenyang East Chemical Science-Tech Co., Ltd. (2024). Cyclohexylamine plays a key role in multiple industries. Retrieved from [Link]
- Devereux, J. M., Payne, K. R., & Peeling, E. R. A. (1957). Hydrogenation of Aniline to Cyclohexylamine with Platinum Metal Catalysts. Journal of the Chemical Society, 2845.
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Catapharma Group. (n.d.). Cyclohexylamine Derivatives. Retrieved from [Link]
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LookChem. (n.d.). Cyclohexylamine derivatives,pharmaceutical raw materials and chemical. Retrieved from [Link]
- Yan, J., Bao, J., Cui, C., & Gao, S. (2023). Enzymatic Amination for Stereocontrolled Functionalization of Cyclohexanones.
-
ACS Publications. (n.d.). Hydrogenation of Aniline to Cyclohexylamine with Platinum Metal Catalysts. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (1997). EP0778261A1 - Process for the preparation of a cyclohexylamine and dicyclohexylamine mixture.
-
Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]
-
RSC Publishing. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
NIH. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. PMC. Retrieved from [Link]
-
NIH. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved from [Link]
-
MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]
-
Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]
-
ResearchGate. (2015). An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia over Cu-Cr-La/γ-Al2O3. Retrieved from [Link]
-
RSC Publishing. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]
-
NIH. (n.d.). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. PMC. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct reductive amination of cyclohexanone. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
-
NROChemistry. (n.d.). Ritter Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of cyclohexylamine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Ritter Reaction. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Ritter Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]
- Google Patents. (2008). CN101161631A - Preparation method of cyclohexylamine.
-
Wikipedia. (n.d.). Schmidt reaction. Retrieved from [Link]
-
Scribd. (2022). Hofmann Rearrangement Explained. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Schmidt Reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Beckmanns Rearrangement, Schmidt Rearrangement and Claisen-Schmidt Condensation. Retrieved from [Link]
-
NIH. (2011). Synthesis and Reactivity of Unique Heterocyclic Structures en route to Substituted Diamines. PMC. Retrieved from [Link]
-
CHIMIA. (n.d.). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and herbicidal activity of C5-substituted cinmethylin analogs. PMC. Retrieved from [Link]
-
Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
-
OCR A-Level Chemistry. (n.d.). Synthetic routes. Retrieved from [Link]
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Methodological & Application
Synthesis protocol for 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine
An Application Guide for the Multi-Step Synthesis of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine
Abstract
This document provides a comprehensive, research-grade protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The synthetic strategy is centered around a pivotal nucleophilic aromatic substitution (SNAr) reaction. The protocol is structured in three main stages: (1) Protection of the amine functionality of trans-4-aminocyclohexanol using a tert-butyloxycarbonyl (Boc) group, (2) SNAr coupling of the protected alcohol with 2,3-dichloropyridine to form the critical aryl ether bond, and (3) acidic deprotection to yield the final target compound. This guide offers in-depth mechanistic rationale, step-by-step experimental procedures, characterization data, and practical troubleshooting advice to ensure reliable and reproducible execution by researchers and scientists.
Introduction and Strategic Overview
The synthesis of heteroaromatic-alicyclic hybrid molecules is of paramount importance in the design of novel therapeutic agents. The target compound, this compound, combines a substituted pyridine core with a cyclohexylamine moiety, making it an attractive scaffold for library synthesis and lead optimization.
The chosen synthetic pathway leverages a classical and robust methodology. The primary amine of the starting material, trans-4-aminocyclohexanol, is temporarily protected to prevent its participation in the subsequent C-O bond-forming reaction. The key transformation is the formation of the aryl ether linkage via a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is particularly effective on electron-deficient aromatic systems like pyridines.[1][2] The nitrogen atom in the pyridine ring, along with the adjacent chloro-substituent, withdraws electron density from the C2 position, rendering it highly electrophilic and susceptible to attack by the alkoxide of the protected cyclohexanol.[3] The synthesis concludes with the quantitative removal of the protecting group under acidic conditions.
Overall Synthetic Scheme
The three-step synthesis is outlined below:
Scheme 1: Overall synthesis of this compound
-
Step 1: Boc-protection of trans-4-aminocyclohexanol.
-
Step 2: SNAr coupling with 2,3-dichloropyridine.
-
Step 3: Acid-mediated Boc-deprotection.
Mechanistic Rationale and Workflow Visualization
The success of this synthesis hinges on the SNAr mechanism. Unlike nucleophilic substitutions on alkyl halides, SNAr reactions on aryl halides proceed via a two-step addition-elimination pathway.[2]
-
Nucleophilic Addition: The nucleophile (the alkoxide generated from Boc-protected aminocyclohexanol) attacks the electron-poor C2 carbon of 2,3-dichloropyridine. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized by the pyridine ring.[2]
-
Elimination: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group from the C2 position.
This directed substitution is highly regioselective due to the electronic activation provided by the ring nitrogen.
Experimental Workflow Diagram
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocols
Safety Precautions
-
Sodium Hydride (NaH): Pyrophoric and water-reactive. Handle under an inert atmosphere (Nitrogen or Argon) and use appropriate personal protective equipment (PPE).
-
2,3-Dichloropyridine: Toxic and irritant. Handle in a well-ventilated fume hood.
-
Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe burns. Always wear acid-resistant gloves and safety goggles.
-
Solvents (DMF, DCM, THF): Handle in a fume hood.
Part A: Synthesis of tert-butyl (trans-4-hydroxycyclohexyl)carbamate (Intermediate 1)
Rationale: The primary amine is protected as a Boc-carbamate to prevent N-arylation during the SNAr step. This reaction is robust and typically proceeds to high yield with a simple workup.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| trans-4-Aminocyclohexanol | 115.18 | 10.0 g | 86.8 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 20.8 g | 95.5 |
| Tetrahydrofuran (THF) | - | 100 mL | - |
| Deionized Water | - | 100 mL | - |
Procedure:
-
To a 500 mL round-bottom flask, add trans-4-aminocyclohexanol (10.0 g, 86.8 mmol) and dissolve it in a mixture of THF (100 mL) and water (100 mL).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add di-tert-butyl dicarbonate (20.8 g, 95.5 mmol, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-16 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The product should have a higher R_f value than the starting material.
-
Once complete, reduce the volume of the solution by approximately half using a rotary evaporator to remove the THF.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a white solid.
-
The crude product is typically of high purity and can be used directly in the next step. If necessary, it can be recrystallized from an ethyl acetate/hexanes mixture.
-
Expected Yield: ~18.0 g (96%)
-
Expected Characterization: ¹H NMR consistent with the protected structure; Mass Spectrometry (ESI+) m/z = 216.16 [M+H]⁺.
-
Part B: Synthesis of tert-butyl (trans-4-((3-chloropyridin-2-yl)oxy)cyclohexyl)carbamate (Intermediate 2)
Rationale: This is the key SNAr step. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the hydroxyl group, forming a potent alkoxide nucleophile. Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Intermediate 1 | 215.29 | 15.0 g | 69.7 |
| Sodium Hydride (60% in mineral oil) | 40.00 (as 100%) | 3.34 g | 83.6 |
| 2,3-Dichloropyridine | 147.99 | 11.3 g | 76.7 |
| Anhydrous DMF | - | 150 mL | - |
Procedure:
-
Under an inert atmosphere (N₂), add sodium hydride (3.34 g, 83.6 mmol, 1.2 eq) to a flame-dried 500 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Wash the NaH with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous DMF (75 mL) to the flask and cool the suspension to 0 °C.
-
Dissolve Intermediate 1 (15.0 g, 69.7 mmol) in anhydrous DMF (75 mL) and add it dropwise to the NaH suspension over 30 minutes. Vigorous hydrogen gas evolution will be observed.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Add 2,3-dichloropyridine (11.3 g, 76.7 mmol, 1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and maintain for 6-8 hours.
-
Monitor the reaction by LC-MS for the consumption of Intermediate 1 and the appearance of the product mass.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Dilute the mixture with water (300 mL) and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL), dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography on silica gel (Gradient: 10% to 40% Ethyl Acetate in Hexanes) to afford the product as a solid.
-
Expected Yield: ~16.5 g (72%)
-
Expected Characterization: ¹H NMR and ¹³C NMR consistent with the coupled product; Mass Spectrometry (ESI+) m/z = 327.14 [M+H]⁺.
-
Part C: Synthesis of this compound (Final Product)
Rationale: The Boc group is labile under strong acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method for clean and rapid deprotection.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Intermediate 2 | 326.82 | 10.0 g | 30.6 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 25 mL | - |
Procedure:
-
Dissolve Intermediate 2 (10.0 g, 30.6 mmol) in DCM (100 mL) in a 250 mL round-bottom flask and cool to 0 °C.
-
Slowly add TFA (25 mL) to the stirred solution. Gas evolution (isobutylene and CO₂) will be observed.
-
Remove the ice bath and stir the reaction at room temperature for 2-3 hours.
-
Monitor for completion by LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in a minimal amount of DCM (~20 mL) and cool to 0 °C.
-
Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the mixture until the pH is ~8-9.
-
Extract the aqueous layer with DCM (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product.
-
The final product can be purified by silica gel chromatography or by crystallization to yield a pure solid.
-
Expected Yield: ~6.5 g (94%)
-
Expected Characterization: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) confirming the structure, mass, and purity of the final amine.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Step A: Incomplete Protection | Insufficient Boc₂O; reaction time too short. | Add additional Boc₂O (0.1-0.2 eq) and allow to stir for another 4-6 hours. |
| Step B: Low Yield in SNAr | Incomplete deprotonation of alcohol; moisture in the reaction; insufficient heating. | Ensure NaH is fresh and washed properly. Use anhydrous solvents. Confirm reaction temperature is maintained at 80 °C. |
| Step B: N-Arylation Side Product | Incomplete protection from Step A. | Re-purify Intermediate 1 to ensure no starting amine is carried over. |
| Step C: Incomplete Deprotection | Insufficient TFA or reaction time. | Add more TFA and allow the reaction to stir for an additional 1-2 hours at room temperature. |
| Final Product is TFA Salt | Incomplete neutralization during workup. | Re-dissolve the product and carefully re-basify with NaHCO₃ or a mild base like 1M NaOH, followed by re-extraction. |
References
-
Gamenara, D., et al. (2018). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem.
-
Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
-
Rossen, K. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition.
-
BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. BenchChem.
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. NC State University Libraries.
Sources
Application Notes and Protocols for Cellular Analysis of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine
Authored by a Senior Application Scientist
Introduction: Targeting the Epigenetic Eraser LSD1
The methylation of histone proteins is a critical epigenetic modification that governs gene expression, and its dysregulation is a hallmark of numerous cancers. Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a pivotal role in this process by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[1][2][3] By removing these activating marks, LSD1 acts as a transcriptional repressor, contributing to the silencing of tumor suppressor genes.[4] Its overexpression and hyperactivity are implicated in the progression of various malignancies, making it a compelling therapeutic target for novel cancer therapies.[4][5][6]
The compound 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine possesses structural motifs reminiscent of known reversible LSD1 inhibitors.[3][6] This document provides a comprehensive guide for researchers to investigate the cellular activity of this compound, hypothesizing its mechanism of action as an LSD1 inhibitor. We present detailed protocols for a primary cellular assay to quantify changes in global H3K4 methylation and a secondary, orthogonal assay to assess the impact on cell proliferation.
Principle of the Assays
Our primary investigative approach is a high-content imaging-based immunofluorescence assay to directly measure the intracellular accumulation of H3K4me2. If this compound inhibits LSD1, we expect to observe a dose-dependent increase in the H3K4me2 signal within the nucleus of treated cells. This provides a direct readout of target engagement and enzymatic inhibition in a cellular context.
To complement this, a cell proliferation assay (e.g., using a resazurin-based reagent) will be employed as a secondary, functional readout. A potent LSD1 inhibitor is expected to decrease the proliferation of cancer cell lines that are dependent on LSD1 activity.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the catalytic mechanism of LSD1 and the proposed inhibitory action of the compound, as well as the experimental workflow for its cellular characterization.
Caption: Mechanism of LSD1 and its inhibition.
Caption: Cellular assay workflow.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| MV4;11 (AML) Cell Line | ATCC | CRL-9591 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| This compound | Custom Synthesis | N/A |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 |
| 96-well, black, clear-bottom imaging plates | Corning | 3603 |
| Paraformaldehyde (PFA), 4% in PBS | Electron Microscopy Sciences | 15710 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Rabbit anti-H3K4me2 Antibody | Cell Signaling Technology | 9725 |
| Goat anti-Rabbit IgG (H+L), Alexa Fluor 488 | Invitrogen | A11008 |
| DAPI (4',6-diamidino-2-phenylindole) | Invitrogen | D1306 |
| Resazurin sodium salt | Sigma-Aldrich | R7017 |
Detailed Experimental Protocols
Protocol 1: High-Content Imaging of H3K4me2 Levels
This protocol details the steps to quantify changes in histone H3 lysine 4 dimethylation upon treatment with the test compound.
1. Cell Seeding:
- Culture MV4;11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Seed the cells into a 96-well, black, clear-bottom imaging plate at a density of 2 x 10⁴ cells per well in 100 µL of media.
- Allow cells to adhere and recover for 24 hours.
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions in culture medium to create a dose-response curve (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.
- Include a vehicle control (DMSO only) and a positive control (a known LSD1 inhibitor).
- Carefully remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound.
- Incubate the plate for 48 to 72 hours.
3. Immunofluorescence Staining:
- Gently aspirate the media and wash the cells once with 100 µL of PBS.
- Fix the cells by adding 100 µL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
- Wash the wells three times with PBS.
- Permeabilize the cells with 100 µL of 0.25% Triton X-100 in PBS for 10 minutes.
- Wash three times with PBS.
- Block non-specific antibody binding by adding 100 µL of 1% BSA in PBS and incubate for 1 hour at room temperature.
- Dilute the primary antibody (anti-H3K4me2) in the blocking buffer according to the manufacturer's recommendation. Add 50 µL of the diluted antibody to each well and incubate overnight at 4°C.
- Wash the wells three times with PBS.
- Dilute the fluorescently labeled secondary antibody and DAPI in the blocking buffer. Add 50 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.
- Wash the wells three times with PBS, leaving the final wash in the wells for imaging.
4. Imaging and Data Analysis:
- Acquire images using a high-content imaging system. Use the DAPI channel to identify nuclei and the Alexa Fluor 488 channel to quantify the H3K4me2 signal.
- Use image analysis software to segment the nuclei based on the DAPI signal.
- Measure the mean fluorescence intensity of the H3K4me2 signal within each nucleus.
- Calculate the average nuclear intensity for each treatment condition.
- Normalize the data to the vehicle control and plot the dose-response curve to determine the EC₅₀ (the concentration at which 50% of the maximal effect is observed).
Protocol 2: Cell Proliferation Assay (Resazurin-based)
This assay will determine the effect of the compound on the metabolic activity and proliferation of the cancer cells.
1. Cell Seeding and Treatment:
- Follow steps 1 and 2 from Protocol 1, using a standard 96-well cell culture plate.
2. Resazurin Assay:
- After the 48-72 hour incubation with the compound, add 20 µL of a 0.15 mg/mL resazurin solution in PBS to each well.
- Incubate the plate for 2-4 hours at 37°C, protected from light.
- Measure the fluorescence using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
3. Data Analysis:
- Subtract the background fluorescence (from wells with media only).
- Normalize the fluorescence values to the vehicle control (representing 100% viability).
- Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ (the concentration that inhibits cell growth by 50%).
Expected Results and Interpretation
A potent and specific LSD1 inhibitor is expected to yield the following results:
-
H3K4me2 Assay: A dose-dependent increase in the nuclear fluorescence of H3K4me2. The EC₅₀ value from this assay will indicate the concentration of the compound required to inhibit LSD1 in a cellular environment.
-
Cell Proliferation Assay: A dose-dependent decrease in cell viability. The IC₅₀ value will provide a measure of the compound's anti-proliferative potency.
A strong correlation between the EC₅₀ for H3K4me2 accumulation and the IC₅₀ for cell proliferation would provide compelling evidence that the anti-proliferative effects of this compound are mediated through the inhibition of LSD1.
References
- Shi, Y., et al. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell, 119(7), 941-953.
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EpigenTek. (n.d.). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]
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EpigenTek. (n.d.). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]
- Boulding, T., et al. (2018). LSD1 activation promotes inducible EMT programs and modulates the tumour microenvironment in breast cancer. Scientific Reports, 8(1), 73.
- Wang, Y., et al. (2021). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 12(10), 1614-1620.
- Pellegrino, M., et al. (2022). Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma. European Journal of Medicinal Chemistry, 244, 114818.
- Valenzano, K. J., et al. (2003). N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties: I. in vitro characterization and pharmacokinetic properties. Journal of Pharmacology and Experimental Therapeutics, 306(1), 377-386.
- Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of Medicinal Chemistry, 52(5), 1251-1254.
- Zheng, Y. C., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 58(15), 6187-6202.
- Niwa, H., et al. (2016). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. PLoS One, 11(3), e0151659.
-
PubChem. (n.d.). 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine;(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol. Retrieved from [Link]
-
Valenzano, K. J., et al. (2003). N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist with Analgesic Properties. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 3-{[(3-Chloropyridin-2-yl)oxy]methyl}oxolan-3-amine. Retrieved from [Link]
-
PubChem. (n.d.). (1r,3r)-3-[(6-Chloropyridin-2-yl)oxy]cyclobutan-1-amine. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening with 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine, a novel chemical entity with potential therapeutic applications. In the absence of a predetermined biological target, this guide presents a robust strategy for primary screening against one of the most significant and "druggable" target classes: protein kinases. We detail a complete workflow, from initial assay development and validation using a luminescence-based kinase assay to a full-scale HTS campaign and subsequent data analysis for hit identification. The protocols and principles outlined herein are designed to provide researchers, scientists, and drug development professionals with the technical insights and practical steps required to systematically evaluate the bioactivity of this and other novel compounds.
Introduction: Profiling a Novel Chemical Entity
The compound this compound represents a unique chemical scaffold. Its structure, featuring a substituted pyridine ring linked to a cyclohexylamine moiety, suggests potential for interaction with a variety of biological targets. The initial step in characterizing such a novel compound is to perform broad screening against diverse and therapeutically relevant target families to uncover its pharmacological profile.
Protein kinases have emerged as one of the most critical classes of targets for drug discovery, particularly in oncology, immunology, and neurology.[1] Their central role in regulating the majority of cellular pathways means that dysregulated kinase activity is frequently implicated in disease.[2][3] Consequently, screening novel compounds for kinase inhibitory activity is a high-value starting point in drug discovery.[1][4]
This guide will focus on the application of a universal, luminescence-based kinase assay—the ADP-Glo™ Kinase Assay—for the HTS of this compound. This assay format is highly sensitive, amenable to automation, and universally applicable to any kinase that utilizes ATP as a phosphate donor, making it an ideal choice for primary screening.[3]
Assay Principle: The ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ Kinase Assay is a homogeneous, "glow-type" luminescence assay that quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction. The assay is performed in two steps, which provides a robust and sensitive detection system.
Step 1: Kinase Reaction & ATP Depletion A kinase, its substrate, and ATP are incubated with the test compound (e.g., this compound). During this reaction, the kinase transfers a phosphate group from ATP to the substrate, producing ADP. After the kinase reaction reaches completion, the ADP-Glo™ Reagent is added. This reagent simultaneously terminates the kinase reaction and depletes any remaining, unconsumed ATP. This step is crucial as high ATP concentrations can interfere with the subsequent light-producing reaction.
Step 2: ADP Conversion and Signal Generation The Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP then acts as the substrate for a stabilized luciferase, which catalyzes the conversion of luciferin into oxyluciferin, generating a stable luminescent signal. The intensity of the light produced is directly proportional to the amount of ADP generated, and therefore, to the activity of the kinase.[3] A potent inhibitor will result in low kinase activity, leading to minimal ADP production and a weak luminescent signal.
Diagram: ADP-Glo™ Assay Principle
Caption: Workflow of the ADP-Glo™ kinase assay.
HTS Assay Development and Validation
Before commencing a large-scale screen, the assay must be rigorously validated to ensure its performance is robust, reproducible, and suitable for identifying true hits.[5][6] This involves optimizing reagent concentrations and statistically validating the assay performance in the chosen microplate format (e.g., 384-well).
Key Validation Parameter: The Z'-Factor
The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[7] It provides a measure of the separation between the high signal (negative control, no inhibition) and low signal (positive control, full inhibition) relative to the variability within these controls. The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.
Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|
| Z'-Factor Value | Interpretation |
| > 0.5 | An excellent assay, suitable for HTS.[7][8][9] |
| 0 to 0.5 | A marginal assay; may require optimization.[7][8] |
| < 0 | An unsuitable assay for screening.[8] |
Protocol: Assay Validation in a 384-Well Format
This protocol is designed to determine the optimal enzyme concentration and validate the assay by calculating the Z'-factor.
Materials:
-
Purified Kinase and its corresponding Substrate
-
Ultra-Pure ATP
-
Known potent inhibitor for the chosen kinase (Positive Control)
-
DMSO (Negative Control Vehicle)
-
Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Assay System (Reagent and Detection Reagent)
-
White, opaque, low-volume 384-well plates
-
Automated liquid handler or multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Enzyme Titration:
-
Prepare serial dilutions of the kinase in Kinase Reaction Buffer.
-
In a 384-well plate, add 2.5 µL of each kinase dilution.
-
Initiate the reaction by adding 2.5 µL of a 2X ATP/Substrate mix (final concentration at Km for ATP).
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Read luminescence.
-
Goal: Select the enzyme concentration that yields approximately 50-80% ATP consumption, providing a strong signal-to-background ratio.[10]
-
-
Z'-Factor Plate Setup:
-
Use the optimized kinase concentration determined above.
-
Designate half of a 384-well plate for the negative control (e.g., columns 1-12) and the other half for the positive control (e.g., columns 13-24).
-
Negative Control Wells: Add 25 nL of DMSO.
-
Positive Control Wells: Add 25 nL of a high concentration of the known potent inhibitor (sufficient for >95% inhibition).
-
-
Z'-Factor Plate Execution:
-
Add 2.5 µL of the optimized kinase concentration to all 384 wells.
-
Add 2.5 µL of the 2X ATP/Substrate mix to all wells to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes.
-
Read the luminescence of the entire plate.
-
-
Calculation and Assessment:
-
Calculate the mean and standard deviation for the negative control wells (μn, σn).
-
Calculate the mean and standard deviation for the positive control wells (μp, σp).
-
Calculate the Z'-factor using the formula above.
-
Acceptance Criterion: A Z'-factor ≥ 0.5 is required to proceed with the HTS campaign.[11]
-
High-Throughput Screening Protocol
This protocol outlines the screening of a compound library, including this compound, against the validated kinase target.
Diagram: HTS Workflow
Caption: Automated workflow for a typical HTS campaign.
Plate Layout
A robust plate layout is critical for identifying and correcting for systematic errors. Each 384-well plate should include:
-
Test Compound Wells: Typically 320 wells.
-
Negative Control Wells: 16 wells with DMSO (0% inhibition).
-
Positive Control Wells: 16 wells with a potent inhibitor (100% inhibition).
Step-by-Step HTS Protocol
| Step | Action | Volume | Details |
| 1 | Compound Plating | 25 nL | Pre-dispense this compound and other library compounds into the test wells. Dispense DMSO and the control inhibitor into their respective control wells. A typical screening concentration is 10 µM. |
| 2 | Kinase Addition | 2.5 µL | Add the validated concentration of kinase in Kinase Reaction Buffer to all wells of the plate. |
| 3 | Reaction Initiation | 2.5 µL | Add the 2X ATP/Substrate mix to all wells. This starts the enzymatic reaction. Centrifuge the plates briefly (e.g., 1 min at 1000 rpm) to mix. |
| 4 | Incubation | - | Incubate the plates at room temperature for the predetermined optimal time (e.g., 60 minutes). |
| 5 | Reaction Termination | 5 µL | Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete residual ATP. Incubate for 40 minutes at room temperature. |
| 6 | Signal Development | 10 µL | Add Kinase Detection Reagent to all wells. This converts ADP to ATP for the luciferase reaction. Incubate for 30 minutes at room temperature to stabilize the luminescent signal. |
| 7 | Data Acquisition | - | Read the luminescence on a plate reader with an integration time of 0.5 to 1 second per well. |
Data Analysis and Hit Identification
Effective data analysis is essential to transform raw HTS data into a high-quality list of putative hits.[12][13] The process involves data normalization and the application of statistical methods to identify compounds with significant activity.
Data Normalization
Raw luminescence values must be normalized to account for plate-to-plate and intra-plate variability.[14] The percent inhibition for each test compound is calculated relative to the on-plate controls.
Formula: % Inhibition = 100 * (1 - (Signal_compound - μ_positive) / (μ_negative - μ_positive))
Where:
-
Signal_compound is the luminescence from a test well.
-
μ_positive is the mean signal of the positive control wells.
-
μ_negative is the mean signal of the negative control wells.
Hit Selection using Z-Score
The Z-score is a robust statistical measure that indicates how many standard deviations a data point is from the sample mean of the plate.[15] It is less sensitive to outliers than other methods.
Formula: Z-score = (x - μ_sample) / σ_sample
Where:
-
x is the % inhibition value for a single compound.
-
μ_sample is the mean % inhibition of all test compounds on the plate.
-
σ_sample is the standard deviation of the % inhibition of all test compounds on the plate.
A common threshold for identifying a primary "hit" is a Z-score ≥ 3 , which corresponds to a value three standard deviations above the mean activity of the library, indicating a statistically significant inhibitory effect.[15] All primary hits, including this compound if it meets the criteria, must be re-tested and confirmed through dose-response experiments to determine their potency (IC₅₀).[12]
Conclusion
This application note provides a comprehensive and scientifically grounded framework for conducting a high-throughput screening campaign with the novel compound this compound. By employing a validated, universal kinase assay, researchers can efficiently and robustly assess the compound's potential as a kinase inhibitor. The detailed protocols for assay validation, HTS execution, and data analysis ensure a high degree of scientific integrity and provide a clear path from initial screening to hit confirmation. This systematic approach is fundamental to modern drug discovery and is broadly applicable for the characterization of any new chemical entity.
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Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH . National Center for Biotechnology Information. [Link]
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Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH . National Center for Biotechnology Information. [Link]
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Ion Channel Research: Advancing High Throughput Screening Techniques - Aurora Biomed . Aurora Biomed. [Link]
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High-Throughput Screening of GPCRs for Drug Discovery - Celtarys . Celtarys. [Link]
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High-Throughput GPCR Assay Development - Agilent . Agilent Technologies. [Link]
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From Lab to Lead: Using Fluorescence Polarization in Drug Development - BellBrook Labs . BellBrook Labs. [Link]
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An Overview of High Throughput Screening at G Protein Coupled Receptors . Bentham Science. [Link]
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Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PubMed . National Center for Biotechnology Information. [Link]
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Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF - ResearchGate . ResearchGate. [Link]
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Z-factor - Grokipedia . Grokipedia. [Link]
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High throughput assay technologies for ion channel drug discovery - PubMed . National Center for Biotechnology Information. [Link]
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High Throughput Screening Flux Assays - Aurora Biomed . Aurora Biomed. [Link]
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Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - NIH . National Center for Biotechnology Information. [Link]
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Ion Channel Assays - Charles River Laboratories . Charles River Laboratories. [Link]
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Recent progress in assays for GPCR drug discovery . Acta Pharmacologica Sinica. [Link]
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Kinase Screening Assay Services - Reaction Biology . Reaction Biology. [Link]
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed . National Center for Biotechnology Information. [Link]
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AlphaScreen | BMG LABTECH . BMG LABTECH. [Link]
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High-throughput screening for kinase inhibitors - PubMed . National Center for Biotechnology Information. [Link]
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What Is the Best Kinase Assay? - BellBrook Labs . BellBrook Labs. [Link]
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High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central . National Center for Biotechnology Information. [Link]
-
Z-factors - BIT 479/579 High-throughput Discovery . North Carolina State University. [Link]
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Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience . BPS Bioscience. [Link]
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Fluorescence Polarization Detection | BMG LABTECH . BMG LABTECH. [Link]
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Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad . GraphPad. [Link]
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AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - NIH . National Center for Biotechnology Information. [Link]
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Resources for Assay Development and High Throughput Screening - MSU Drug Discovery . Michigan State University. [Link]
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The Z prime value (Z´) | BMG LABTECH . BMG LABTECH. [Link]
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AlphaScreen assays. (A) Principles of AlphaScreen technology... | Download Scientific Diagram - ResearchGate . ResearchGate. [Link]
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On HTS: Z-factor . On HTS. [Link]
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Data analysis approaches in high throughput screening . SlideShare. [Link]
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Assay Guidance Manual - NCBI Bookshelf - NIH . National Center for Biotechnology Information. [Link]
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A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research . Anticancer Research. [Link]
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Analysis of HTS data - Cambridge MedChem Consulting . Cambridge MedChem Consulting. [Link]
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High-Throughput Screening Data Analysis | Basicmedical Key . Basicmedical Key. [Link]
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HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH . National Center for Biotechnology Information. [Link]
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Data normalization methods recommended for the analysis of HTS and HCS... | Download Table - ResearchGate . ResearchGate. [Link]
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HTS Data Integration - Apix-Drive . Apix-Drive. [Link]
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The Chemistry of 4-chloropyridin-2-amine: Properties and Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Application Note: A Robust HPLC Purification Strategy for Aminopyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopyridine derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. However, their inherent basicity presents significant challenges in reversed-phase High-Performance Liquid Chromatography (RP-HPLC), often leading to poor peak shape, low recovery, and unreliable results. These issues stem from strong secondary ionic interactions between the protonated amine and residual silanol groups on standard silica-based stationary phases.[1] This guide provides a comprehensive framework for developing and implementing robust HPLC purification methods for these valuable compounds. We will delve into the fundamental principles of controlling analyte and stationary phase interactions, present a detailed, step-by-step protocol for method development, and offer expert troubleshooting advice to overcome common chromatographic hurdles.
Introduction: The Challenge of Basic Heterocycles
The pyridine nucleus, particularly when functionalized with an amino group, confers a pKa that typically renders the molecule basic under neutral and acidic conditions. While this basicity is often crucial for biological activity, it is the primary antagonist in achieving efficient chromatographic purification.
When a basic compound like an aminopyridine is analyzed on a traditional C18 column, the positively charged (protonated) analyte can interact strongly with negatively charged, deprotonated silanol groups (Si-O⁻) that persist on the silica surface, even after end-capping.[1] This leads to several undesirable outcomes:
-
Peak Tailing: A classic sign of mixed-mode retention mechanisms (hydrophobic and ionic), where a portion of the analyte is excessively retained, resulting in asymmetrical peaks that are difficult to integrate and fractionate accurately.
-
Poor Reproducibility: Minor variations in mobile phase pH or buffer concentration can significantly alter the ionization state of silanols, leading to shifts in retention time and variable peak shapes between runs.
-
Low Recovery: Strong, sometimes irreversible, adsorption of the analyte onto the stationary phase can lead to a significant loss of valuable compound.
The goal of a well-developed method is to create an environment that minimizes these detrimental ionic interactions, allowing for a predictable and reproducible separation based primarily on the analyte's hydrophobicity.
The Chromatographic Rationale: A Scientist's Guide to Method Development
Success in purifying aminopyridine derivatives hinges on the strategic manipulation of the mobile phase and the judicious selection of the stationary phase. The core principle is to control the ionization state of the analyte and the column surface.
The Critical Role of Mobile Phase pH
The pH of the mobile phase is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[2][3][4] The strategy should be to adjust the pH to be at least 2 units away from the analyte's pKa to ensure a single, stable ionic form.[3][5]
-
Low pH (pH 2-3.5): At a pH well below the aminopyridine's pKa, the analyte will be fully and consistently protonated (cationic). This approach also suppresses the ionization of the acidic silanol groups on the column, minimizing secondary interactions.[6] Mobile phases are typically acidified with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Formic Acid: A good starting choice, compatible with mass spectrometry (MS).
-
Trifluoroacetic Acid (TFA): A stronger acid and an effective ion-pairing agent. The trifluoroacetate anion pairs with the cationic analyte, masking its positive charge and further reducing interactions with the stationary phase, often resulting in significantly improved peak shape.[7][8]
-
-
High pH (pH >9): At a pH well above the aminopyridine's pKa, the analyte exists in its neutral, free-base form. This is often the ideal scenario, as it completely eliminates ionic interactions with the stationary phase, leading to excellent peak shapes and retention based purely on hydrophobicity.[5][9]
Stationary Phase Selection: The Right Tool for the Job
The choice of HPLC column is as critical as the mobile phase.
| Column Type | Recommended pH | Advantages | Considerations |
| High-Purity, End-capped C18 | 2 - 7.5 | Widely available, good starting point for low-pH methods. | Prone to peak tailing for very basic compounds, even at low pH. |
| Polar-Embedded Phases | 2 - 8 | Offers alternative selectivity and can prevent phase collapse in highly aqueous mobile phases. | May have different retention characteristics than standard C18. |
| Hybrid/Polymer C18 | 2 - 12 | Excellent stability at high pH, allowing for the purification of basic compounds in their neutral state for superior peak shape.[9][11] | Higher initial cost. May require different column equilibration procedures. |
| Phenyl Phases | 2 - 8 | Provides π-π interactions, which can offer unique selectivity for aromatic compounds like aminopyridines. | Selectivity is significantly different from alkyl phases. |
A Step-by-Step Protocol for HPLC Purification
This protocol outlines a systematic approach to developing a purification method, from initial analytical scouting to preparative scale-up.
Sample Preparation
-
Solubilization: Dissolve the crude material in a suitable solvent, ideally the mobile phase itself. If solubility is an issue, use a minimal amount of a stronger solvent like DMSO.
-
Filtration: Pass the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could damage the column or injector.
Initial Analytical Method Scouting
The goal of the initial scouting run is to determine the approximate retention of the target compound and assess the complexity of the mixture.
| Parameter | Condition | Rationale |
| Column | High-Purity End-capped C18, 4.6 x 150 mm, 5 µm | A robust, general-purpose column for initial screening at low pH. |
| Mobile Phase A | 0.1% TFA in Water | Ensures a low pH environment and provides ion-pairing to improve peak shape.[7] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common, low-viscosity organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient ensures the elution of both polar and non-polar compounds. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID analytical column. |
| Temperature | 35 °C | Slightly elevated temperature can improve efficiency and reduce pressure. |
| Detection | UV, Diode Array Detector (DAD) if available (e.g., 220 nm, 254 nm) | DAD allows for peak tracking and purity assessment across multiple wavelengths. |
| Injection Volume | 5-10 µL | A small volume to prevent column overload and get a clear picture of the separation. |
Method Development and Optimization Workflow
Based on the results of the scouting run, the method can be systematically optimized. The following workflow illustrates the decision-making process.
Caption: A decision workflow for optimizing an HPLC method for aminopyridines.
Scale-Up to Preparative Chromatography
Once a robust analytical method is established with good resolution (>1.5) between the target and its nearest impurity, it can be scaled for purification.
-
Column Selection: Choose a preparative column with the same stationary phase chemistry and particle size as the analytical column.
-
Flow Rate Adjustment: Scale the flow rate geometrically based on the column diameters: New Flow Rate = (Old Flow Rate) x (New Column Radius / Old Column Radius)²
-
Gradient Scaling: The gradient duration should be kept the same.
-
Loading Study: Perform injections with increasing mass on the preparative column to determine the maximum loading capacity before resolution is compromised.
-
Fraction Collection: Collect fractions based on the UV trace, ensuring collection starts before the peak rises and ends after it returns to baseline. Analyze the purity of key fractions by the analytical method before pooling.
Troubleshooting Guide
| Problem | Common Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing | Insufficient suppression of silanol interactions. | Switch to a high-pH method using a pH-stable column. This is the most robust solution for eliminating tailing of basic compounds.[9] If staying at low pH, ensure 0.1% TFA is used. |
| Poor Resolution | Inappropriate selectivity; gradient is too steep. | Optimize the gradient: Create a shallower gradient around the elution time of your target compound. Try a different organic modifier: Switch from acetonitrile to methanol (or vice versa) to alter selectivity. Screen different columns: A Phenyl or Polar-Embedded phase may provide the necessary selectivity. |
| No or Poor Retention | Analyte is too polar for the conditions; Analyte is fully ionized and unretained. | Use a more aqueous starting condition (e.g., start at 0% or 1% B). If using a low-pH method, switch to a high-pH method to increase retention of the neutral form.[5] Consider HILIC or mixed-mode chromatography for very polar aminopyridines.[13][14] |
| Split or Broad Peaks | Column overload; mobile phase pH is too close to analyte pKa. | Decrease the mass of sample injected. Adjust the mobile phase pH to be at least 2 units away from the pKa of the aminopyridine.[3] |
Conclusion
The successful purification of aminopyridine derivatives by HPLC is a readily achievable task when approached with a clear understanding of the underlying chemical interactions. By strategically controlling the mobile phase pH and selecting a stationary phase that is appropriate for those conditions, chromatographers can effectively mitigate the common issues of peak tailing and poor reproducibility. Moving to a high-pH mobile phase with a chemically resistant column is a powerful, often definitive, strategy for converting a problematic separation of a basic compound into a robust and reliable purification method.
References
- Vertex AI Search Result.
- Vertex AI Search Result. HALO® Elevate C18 - High pH HPLC Columns for Superior Separation | Advanced Material Technologies - Element Lab Solutions.
- Vertex AI Search Result. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- Vertex AI Search Result. The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- Vertex AI Search Result. Ion-Pairing Agents | HPLC - Mason Technology.
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- Vertex AI Search Result. Ion-Pair Reagents for HPLC - TCI Chemicals.
- Vertex AI Search Result. Ion Pairing Reagents and Buffers - Obrnuta faza.
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- Vertex AI Search Result. Choosing HPLC Columns for Rapid Method Development - Agilent.
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- Vertex AI Search Result. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies.
- Vertex AI Search Result. HPLC conditions for basic compound?
- Vertex AI Search Result. Challenges in HPLC Technology and Potential Solutions - G-M-I, Inc.
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- Vertex AI Search Result. What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes - PharmaGuru.
- Vertex AI Search Result. Why is pH so important in buffers and additives in reversed-phase HPLC or LC-MS?
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- Vertex AI Search Result. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes - R Discovery.
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- Vertex AI Search Result. (PDF)
- Vertex AI Search Result. HPLC Tech Tip: Basic Analytes and High pH - Phenomenex.
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- Vertex AI Search Result. Tips and Tricks of HPLC System Troubleshooting - Agilent.
- Vertex AI Search Result. Challenges in the Measurement of the Volume of Phases for HPLC Columns - MDPI.
- Vertex AI Search Result.
- Vertex AI Search Result. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
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- 3. The Analytical Scientist | Why is pH so important in buffers and additives in reversed-phase HPLC or LC-MS? [theanalyticalscientist.com]
- 4. chromatographyonline.com [chromatographyonline.com]
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- 12. very high pH stable columns - Chromatography Forum [chromforum.org]
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- 14. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Column Chromatography of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine
Introduction
4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine is a key intermediate in the synthesis of various pharmacologically active compounds. Its purification is a critical step to ensure the quality and purity of the final product. This document provides a detailed guide to the column chromatography conditions for the purification of this compound, addressing the challenges associated with its chemical structure, such as the presence of a basic amine group and the potential for stereoisomers. These protocols are designed for researchers, scientists, and drug development professionals to achieve high-purity samples of the target compound.
Physicochemical Properties and Chromatographic Challenges
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.
Structure:
-
Polarity: The molecule possesses both polar (amine and ether functionalities) and non-polar (cyclohexyl and chloropyridine rings) regions, giving it an intermediate polarity.
-
Basicity: The primary amine group on the cyclohexane ring and the nitrogen atom in the pyridine ring are basic. The cyclohexylamine is the more basic of the two, with an estimated pKa in the range of 9.5-10.5. This basicity is a primary challenge in chromatography using standard silica gel.
-
Stereoisomerism: The substituted cyclohexane ring can exist as cis and trans diastereomers. These isomers may have different biological activities and need to be separated. Their separation by chromatography depends on the subtle differences in their polarity and interaction with the stationary phase.
The primary challenge in the chromatography of this compound on silica gel is the strong interaction of the basic amine group with the acidic silanol groups of the stationary phase. This can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the column.
Recommended Column Chromatography Conditions
Two primary methods are proposed for the purification of this compound. Method 1 is a standard approach with modifications to address the basicity of the analyte, while Method 2 offers an alternative stationary phase for cases where Method 1 is not optimal.
Method 1: Normal-Phase Chromatography on Silica Gel with a Basic Modifier
This method utilizes the most common and cost-effective stationary phase, silica gel, with the addition of a basic modifier to the mobile phase to suppress the undesirable interactions between the basic analyte and the acidic stationary phase.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Widely available and provides good resolving power for a broad range of compounds. |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) | A gradient of increasing methanol in dichloromethane is used to elute the compound. Triethylamine is added to the mobile phase to compete with the analyte for binding to the acidic silanol groups on the silica gel, thus reducing peak tailing.[1] |
| Mobile Phase Composition | Start with 100% DCM and gradually increase the percentage of MeOH. A typical gradient could be from 0% to 10% MeOH. The optimal gradient should be determined by Thin Layer Chromatography (TLC). Add 0.1-1% (v/v) of TEA to the mobile phase mixture. | The gradient allows for the elution of impurities of varying polarities. The addition of a small amount of a competing base like TEA is crucial for obtaining symmetrical peak shapes for amines on silica gel.[1] |
| Detection | UV at 254 nm and/or a suitable staining solution for TLC (e.g., ninhydrin for the primary amine). | The chloropyridine ring will absorb UV light. Ninhydrin stain is specific for primary amines and can be very useful for visualizing the compound on TLC plates. |
Method 2: Normal-Phase Chromatography on Amine-Functionalized Silica or Alumina
This method employs a stationary phase that is inherently basic or has been functionalized to be more compatible with basic compounds, eliminating the need for a basic modifier in the mobile phase.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Amine-functionalized silica gel or basic Alumina (activated, Brockmann I) | These stationary phases have a basic surface, which minimizes the strong acid-base interactions with the amine analyte, leading to better peak shapes and recovery without the need for mobile phase additives.[2] |
| Mobile Phase | Hexane / Ethyl Acetate or Dichloromethane / Methanol | A gradient of the more polar solvent is used. The choice of solvent system will depend on the polarity of the impurities and should be determined by TLC on the corresponding stationary phase. |
| Mobile Phase Composition | Determined by TLC. A typical starting point would be a gradient of 0-50% Ethyl Acetate in Hexane or 0-10% Methanol in Dichloromethane. | The absence of a basic modifier simplifies the work-up procedure as there is no need to remove the high-boiling point additive (e.g., TEA). |
| Detection | UV at 254 nm and/or a suitable staining solution for TLC (e.g., ninhydrin). | Consistent with Method 1. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.
Materials:
-
TLC plates (silica gel 60 F254, or amine-functionalized silica/alumina plates)
-
Developing chamber
-
Spotting capillaries
-
Sample of crude this compound dissolved in a suitable solvent (e.g., DCM or MeOH)
-
Various solvent systems (e.g., different ratios of DCM/MeOH with 1% TEA)
-
UV lamp (254 nm)
-
Ninhydrin staining solution
Procedure:
-
Prepare a series of developing chambers with different mobile phase compositions. For Method 1, this would be varying ratios of DCM:MeOH containing 1% TEA (e.g., 99:1, 98:2, 95:5, 90:10).
-
Using a capillary, spot the crude sample onto the baseline of the TLC plates.
-
Place the TLC plates in the developing chambers and allow the solvent front to travel up the plate.
-
Once the solvent front is near the top, remove the plates and mark the solvent front.
-
Visualize the spots under a UV lamp and circle them.
-
Stain the plates with ninhydrin solution and gently heat to visualize the amine-containing compounds (they will typically appear as purple spots).
-
Calculate the Retention Factor (Rf) for the target compound in each solvent system. The ideal Rf for column chromatography is typically between 0.2 and 0.4.
Column Chromatography Protocol (Method 1)
Materials:
-
Chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Selected mobile phase (DCM/MeOH/TEA) based on TLC results
-
Crude sample
-
Collection tubes
-
TLC setup for fraction analysis
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM with 1% TEA).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the initial mobile phase.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel (dry loading). To do this, dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample solution or the dry-loaded silica to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol as determined by the TLC analysis.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Workflow for Chromatographic Purification
Caption: Workflow for the purification of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Significant Peak Tailing | Strong interaction of the amine with acidic silanol groups. | - Increase the concentration of the basic modifier (e.g., TEA) in the mobile phase. - Switch to a less acidic stationary phase like alumina or an amine-functionalized silica (Method 2). |
| Poor Separation of cis and trans Isomers | Insufficient difference in polarity between the isomers under the chosen conditions. | - Use a less polar solvent system and a slower gradient to improve resolution. - Try a different stationary phase (e.g., if using silica, try alumina, or vice versa). - Consider preparative HPLC for baseline separation if column chromatography is insufficient. |
| Compound Sticking to the Column (Low Recovery) | Irreversible adsorption onto the stationary phase. | - Ensure a sufficient amount of basic modifier is used throughout the entire process, including column packing and elution. - Use the dry loading technique to apply the sample, which can sometimes improve recovery. - Switch to a more inert stationary phase (Method 2). |
| Co-elution with Impurities | Similar polarity of the product and impurities. | - Optimize the mobile phase composition with different solvent combinations based on further TLC analysis. - Try a different stationary phase with different selectivity. |
Conclusion
The purification of this compound by column chromatography requires careful consideration of the compound's basic nature. The use of a basic modifier in the mobile phase when using silica gel, or the selection of a more inert stationary phase like amine-functionalized silica or alumina, are effective strategies to achieve high purity. Thorough method development using TLC is paramount for a successful separation. The protocols and troubleshooting guide provided in this application note offer a comprehensive framework for the efficient purification of this important chemical intermediate.
References
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available at: [Link]
-
LCGC International. (n.d.). Stationary Phase Selectivity: The Chemistry Behind the Separation. [Online]. Available at: [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Online]. Available at: [Link]
Sources
Application Notes and Protocols: In Vitro Cytotoxicity Testing of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine
Introduction: The Imperative for Early-Stage Cytotoxicity Profiling
The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, a primary one being the early and accurate assessment of its safety profile. Drug-induced toxicity is a leading cause of late-stage clinical trial failures and post-market withdrawals.[1] Therefore, robust in vitro cytotoxicity assays are indispensable tools in preclinical drug development.[2][3] They provide critical insights into a compound's potential to cause cellular damage, guiding lead optimization and reducing the likelihood of costly late-stage attrition. This document provides a detailed guide for assessing the cytotoxic potential of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine, a novel small molecule with therapeutic promise.
Given that the liver is a primary site for the metabolism of pharmaceutical compounds, it is particularly susceptible to drug-induced injury (DILI).[4][5] Consequently, hepatotoxicity is a major concern in drug development.[6] This guide will focus on protocols utilizing the human hepatocellular carcinoma cell line, HepG2, a widely accepted model for initial hepatotoxicity screening due to its metabolic capabilities and robust growth characteristics.[7][8][9]
We will detail a multi-parametric approach to cytotoxicity assessment, employing a suite of well-established assays to probe different mechanisms of cell death. This strategy, encompassing the evaluation of metabolic activity, membrane integrity, and apoptosis induction, provides a more comprehensive and mechanistically informative toxicity profile than any single assay alone.
I. Foundational Concepts in Cytotoxicity Testing
In vitro cytotoxicity assays are designed to measure the degree to which a substance is toxic to living cells.[3] These assays typically involve exposing a cultured cell line to the test compound across a range of concentrations and measuring cell viability or the induction of cell death pathways. The primary endpoints measured in this guide are:
-
Metabolic Activity: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells, providing an indication of overall metabolic health.[10][11]
-
Membrane Integrity: The Lactate Dehydrogenase (LDH) assay quantifies the release of this cytosolic enzyme into the culture medium upon plasma membrane damage, a hallmark of necrosis.[12]
-
Apoptosis Induction: The Caspase-3/7 assay measures the activity of key executioner caspases, which are central to the apoptotic cell death pathway.[13][14][15]
By employing this tripartite strategy, researchers can not only quantify the cytotoxic potential of this compound but also gain preliminary insights into the mode of cell death it may induce.
II. Experimental Workflow Overview
The overall experimental workflow for assessing the cytotoxicity of this compound is depicted below. This workflow ensures a systematic and reproducible approach, from initial cell culture to final data analysis.
Caption: Relationship between cytotoxic mechanisms and assay readouts.
-
High Caspase-3/7 activity with minimal LDH release at early time points suggests an apoptotic mechanism of cell death.
-
Significant LDH release without a substantial increase in Caspase-3/7 activity points towards a necrotic or necroptotic pathway.
-
A decrease in MTT reduction can be an early indicator of mitochondrial dysfunction, which can precede both apoptosis and necrosis.
Based on these initial findings, further mechanistic studies can be designed, such as flow cytometry-based assays for Annexin V/Propidium Iodide staining to further delineate apoptosis and necrosis. [3]
VI. Conclusion
This application note provides a comprehensive and robust framework for the in vitro cytotoxicity assessment of this compound. By employing a multi-parametric approach, researchers can obtain reliable and mechanistically informative data that is crucial for the early-stage safety evaluation of this novel compound. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data to guide further drug development efforts.
References
-
OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Ghaffari, S., et al. (2022). In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. Drug Metabolism Reviews. [Link]
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Scribd. MTT Assay Protocol for Lab Use. [Link]
-
National Center for Biotechnology Information. In Vitro Platforms for Evaluating Liver Toxicity. [Link]
-
Donato, M. T., et al. (2020). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. International Journal of Molecular Sciences. [Link]
-
Donato, M. T., et al. (2020). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. MDPI. [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
-
Lee, S., et al. (2024). Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment. Preprints.org. [Link]
-
protocols.io. LDH cytotoxicity assay. [Link]
-
Cell Biologics Inc. LDH Assay. [Link]
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Bio-protocol. Apoptosis Analysis and Caspase-3/7 Assay. [Link]
-
Kosheeka. (2023). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]
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Roy, P. S. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
reframeDB. HepG2 Cytotoxicity, 72 hour. [Link]
-
REPROCELL. Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. [Link]
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MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
National Institutes of Health. Hepato(Geno)Toxicity Assessment of Nanoparticles in a HepG2 Liver Spheroid Model. [Link]
-
ENCODE. HepG2 culture conditions. [Link]
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- 4. In Vitro Platforms for Evaluating Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Hepato(Geno)Toxicity Assessment of Nanoparticles in a HepG2 Liver Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. LDH cytotoxicity assay [protocols.io]
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- 14. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 15. moleculardevices.com [moleculardevices.com]
Application Note: A Guide to Developing Cell-Based Assays for Novel Kinase Inhibitors
Introduction: The Central Role of Kinases in Drug Discovery
Protein kinases are a large family of enzymes that play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. Given their central function, aberrant kinase activity is frequently implicated in the pathophysiology of numerous diseases, most notably cancer. This has made kinases one of the most intensely pursued "druggable" target classes in modern medicine, with over 80 FDA-approved kinase inhibitors to date.[1]
While initial drug discovery efforts often begin with biochemical assays using purified enzymes, these systems lack the physiological complexity of a living cell.[2][3] Cell-based assays are therefore an indispensable next step, providing a more biologically relevant context to evaluate a compound's true potential.[4][5][6] They allow researchers to assess not only the inhibition of the target kinase but also crucial pharmacological parameters such as cell permeability, engagement with the target in its native environment, and the ultimate impact on cellular signaling and phenotype.[2]
This guide provides a comprehensive overview of the principles, protocols, and best practices for developing robust and reliable cell-based assays to characterize novel kinase inhibitors. We will explore a tiered approach, from broad phenotypic screens to highly specific target engagement assays, equipping researchers with the knowledge to select and execute the most appropriate methods for their drug discovery campaigns.
The Assay Development Funnel: A Multi-Faceted Strategy
A successful kinase inhibitor discovery program employs a funneling strategy, starting with broad, high-throughput screens and progressing to more complex, lower-throughput assays that provide deeper mechanistic insights. This approach ensures that resources are focused on the most promising compounds.
Caption: A typical assay development funnel for kinase inhibitor screening.
Tier 1: Phenotypic Assays - Measuring the Global Cellular Response
Phenotypic assays measure the overall outcome of kinase inhibition on cell health and proliferation. They are often used in primary high-throughput screening (HTS) to identify "hits" that induce a desired cellular response, such as cancer cell death.
Principle: Cell Viability and Proliferation Assays
These assays rely on the principle that inhibiting a critical kinase in a cancer cell line that is "addicted" to that kinase's signaling pathway will lead to a reduction in cell proliferation or an increase in cell death (apoptosis).[7]
A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay, which measures the metabolic activity of a cell population. Viable, metabolically active cells reduce the tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically. A decrease in color formation in the presence of an inhibitor indicates reduced cell viability.
Protocol: General Cell Viability Assay (MTT-based)
-
Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Scientist's Insight: The seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. This must be optimized for each cell line.
-
-
Compound Treatment: Prepare a serial dilution of the kinase inhibitor. A 10-point dose-response curve is recommended for accurate IC50 determination.[8] Add the compounds to the cells and include appropriate controls.
-
Vehicle Control: Cells treated with the solvent used to dissolve the inhibitor (e.g., DMSO).[2]
-
Positive Control: Cells treated with a known inhibitor of the target kinase or a general cytotoxic agent (e.g., staurosporine).
-
Negative Control: Untreated cells (media only).
-
-
Incubation: Incubate the plate for a period that allows for a measurable effect on cell proliferation (typically 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of inhibitor required to reduce cell viability by 50%.[9]
| Assay Type | Principle | Throughput | Specificity |
| MTT/XTT | Metabolic activity | High | Low |
| ATPlite | Measures ATP levels | High | Low |
| Caspase-Glo | Measures apoptosis | High | Medium |
Table 1: Comparison of common phenotypic assays.
Tier 2: Pathway Assays - Confirming Mechanism of Action
Once hits are identified in phenotypic screens, the next step is to confirm that they are acting through the intended signaling pathway. Pathway assays measure the phosphorylation status of a known downstream substrate of the target kinase.[7] A potent inhibitor should decrease the phosphorylation of this substrate in a dose-dependent manner.
Principle: Proximity-Based Immunoassays (HTRF® & AlphaLISA®)
Technologies like HTRF® (Homogeneous Time-Resolved Fluorescence) and AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) are powerful tools for quantifying intracellular proteins and their post-translational modifications in a high-throughput format.[10][11]
-
HTRF®: This assay uses two antibodies that recognize the target protein. One is labeled with a Europium cryptate (donor) and the other, specific to the phosphorylated epitope, is labeled with an acceptor fluorophore. When both antibodies bind to the phosphorylated target, they are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation. The resulting signal is proportional to the amount of phosphorylated substrate.[12][13]
-
AlphaLISA® SureFire® Ultra™: This technology uses donor and acceptor beads that are brought together by a similar antibody sandwich.[14] Excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to a nearby acceptor bead, triggering a chemiluminescent reaction.[11][13] The light emission is directly proportional to the amount of target protein.[14]
Caption: Principle of a HTRF® assay for measuring kinase pathway inhibition.
Protocol: AlphaLISA® SureFire® Ultra™ Phospho-Protein Assay
This protocol follows a "two-plate" workflow, where cells are treated in one plate and the lysate is transferred to an assay plate.[14]
-
Cell Culture and Treatment: Seed cells in a 96-well culture plate and grow to 80-90% confluency. Serum-starve cells overnight if necessary to reduce basal pathway activation.
-
Inhibitor Incubation: Pre-incubate cells with a serial dilution of the kinase inhibitor for 1-2 hours.
-
Pathway Stimulation: Add a known agonist (e.g., a growth factor like EGF for the EGFR pathway) to stimulate the kinase pathway for a pre-optimized duration (e.g., 10-30 minutes).
-
Cell Lysis: Remove the culture medium and add the specific AlphaLISA® Lysis Buffer to each well. Agitate for 10 minutes to ensure complete lysis.
-
Lysate Transfer: Transfer a small volume (e.g., 5-10 µL) of the lysate to a 384-well shallow-well assay plate (e.g., an OptiPlate™).[14]
-
Reagent Addition: Add the Acceptor Mix (containing Acceptor beads and one antibody) followed by the Donor Mix (containing Streptavidin-Donor beads and the biotinylated antibody).
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.
-
Data Acquisition: Read the plate on an EnVision® or other Alpha-enabled plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.
Tier 3: Target Engagement Assays - Proving Direct Interaction
The ultimate proof that a compound works as intended is to demonstrate that it physically binds to its target kinase inside the cell. Target engagement (TE) assays are crucial for confirming on-target activity and can help explain discrepancies between biochemical and cellular potencies.[3][15]
Principle 1: Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that the binding of a ligand (like an inhibitor) to a protein can alter its thermal stability.[16][17] When cells are heated, proteins begin to denature and aggregate. An inhibitor-bound kinase is often more stable and will aggregate at a higher temperature than the unbound kinase. By measuring the amount of soluble kinase remaining at different temperatures, one can infer target engagement.[15][17]
Principle 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells using Bioluminescence Resonance Energy Transfer (BRET).[3][7][18] The target kinase is expressed as a fusion with a bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site is added to the cells, acting as the energy acceptor.[18] When the tracer is bound to the kinase-NanoLuc fusion, a BRET signal is generated. A test compound that competes with the tracer for binding will displace it, leading to a decrease in the BRET signal in a dose-dependent manner.[7][18]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay
-
Cell Preparation: Transfect cells (e.g., HEK293) with a vector encoding the kinase-NanoLuc® fusion protein. Plate the transfected cells into a 96-well or 384-well white assay plate.
-
Compound Dosing: Prepare serial dilutions of the test compound in Opti-MEM® medium. Add the compounds to the cells.
-
Tracer Addition: Immediately after adding the compound, add the NanoBRET™ Tracer and NanoLuc® substrate mixture.
-
Scientist's Insight: The order of addition is flexible, but adding the tracer and compound simultaneously allows for the measurement of real-time binding kinetics and residence time.[3]
-
-
Incubation: Incubate the plate at 37°C for 2 hours to allow the binding to reach equilibrium.
-
Data Acquisition: Measure both the donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) simultaneously using a BRET-enabled plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to determine the IC50, which reflects the apparent cellular affinity of the compound for the target kinase.[18]
Assay Validation and Data Interpretation
Developing an assay is only the first step; validating its performance is critical for ensuring the data is trustworthy and reproducible.[19]
-
Z'-Factor: This statistical parameter is used to assess the quality of an assay. It measures the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
IC50 Reproducibility: The IC50 value for a reference or control inhibitor should be consistent across multiple experiments.
-
On-Target vs. Off-Target Effects: It's crucial to differentiate between the desired on-target effect and potential off-target activities.[2] This can be addressed by:
Conclusion
The development of robust cell-based assays is a cornerstone of modern kinase inhibitor drug discovery. By employing a strategic, tiered approach—from high-level phenotypic screens to granular, mechanistic target engagement studies—researchers can effectively identify and validate promising lead compounds. The methods described in this guide provide a powerful toolkit for interrogating kinase biology in a physiologically relevant context, ultimately bridging the gap between a biochemical hit and a clinically viable therapeutic candidate.
References
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. Available at: [Link]
-
Development & Validation of Cell-based Assays. YouTube. Available at: [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]
-
Binding assays to profile target engagement by kinase inhibitors in... ResearchGate. Available at: [Link]
-
Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate. Available at: [Link]
-
Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. BiochemSphere. Available at: [Link]
-
Cell-based assays on the rise. BMG LABTECH. Available at: [Link]
-
Cell Based Kinase Assays. Luceome Biotechnologies. Available at: [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]
-
The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]
-
Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Available at: [Link]
-
A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. PubMed. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]
-
a comparison of thunder®, htrf®, and alphalisa™ surefire® ultra™ for measurement of phosphorylated stat3 (y705) in cell lysates. Bioauxilium. Available at: [Link]
-
CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. ResearchGate. Available at: [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. PubMed Central. Available at: [Link]
-
A Comparison of AlphaLISA and HTRF: Which Method Is Best For You? (Part III). sbhsciences. Available at: [Link]
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Solubilizing 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine for biological assays
Application Note & Protocol
Topic: Systematic Approach to Solubilizing 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine for In Vitro Biological Assays
Abstract
This document provides a detailed methodological guide for researchers, scientists, and drug development professionals on the systematic solubilization of the novel compound this compound. Given its chemical structure, this compound is predicted to be a weak base with poor aqueous solubility, posing a significant challenge for generating reliable and reproducible data in biological assays. This guide moves beyond a single-solvent recommendation, presenting a tiered experimental workflow. It begins with foundational analysis of the compound's physicochemical properties, progresses through a systematic screening of solvents and pH conditions, and culminates in a robust protocol for preparing high-concentration stock solutions and their subsequent dilution into aqueous assay media. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific assay requirements, ensuring data integrity and minimizing compound precipitation artifacts.
Introduction & Physicochemical Analysis
The compound this compound is a small molecule featuring a hydrophilic primary amine and a bulky, lipophilic chloropyridine moiety. This amphipathic nature suggests limited solubility in neutral aqueous buffers, a common bottleneck in drug discovery that can lead to underestimated potency, poor reproducibility, and inaccurate structure-activity relationships (SAR).[1]
Structural Analysis:
-
Cyclohexan-1-amine Moiety: This aliphatic amine is a weak base. The pKa of the parent cyclohexylamine is approximately 10.6.[2][3] This indicates that at physiological pH (~7.4), the amine group will be predominantly protonated (R-NH3+), a state that typically favors aqueous solubility.
-
(3-Chloropyridin-2-yl)oxy Moiety: This portion of the molecule is significantly more hydrophobic. The aromatic ring and chlorine atom reduce the overall polarity of the compound, counteracting the solubilizing effect of the protonated amine.
The primary challenge is to achieve a sufficient concentration for biological testing while preventing precipitation upon dilution into the final aqueous assay buffer. The strategy, therefore, must focus on leveraging the basicity of the amine group to enhance solubility. Weakly basic drugs exhibit higher solubility at lower pH values where they are more ionized.[4][5]
A Systematic Workflow for Solubilization
A tiered approach is essential to identify the optimal solubilization strategy efficiently. The goal is to find the mildest conditions that achieve the desired concentration, minimizing the use of harsh organic solvents or extreme pH that could interfere with the biological assay.
Caption: A decision-tree workflow for systematic solubilization.
Experimental Protocols
Safety Precaution: Always handle unknown compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Tier 1 - Initial Solubility Screening in Organic Solvents
Rationale: Dimethyl sulfoxide (DMSO) is the most common solvent in drug discovery due to its ability to dissolve a wide range of compounds and its miscibility with aqueous media.[6] This protocol establishes a baseline solubility in 100% DMSO.
Methodology:
-
Weigh out approximately 1-2 mg of this compound into a sterile, clear glass vial.
-
Add a calculated volume of 100% anhydrous DMSO to achieve a high target concentration (e.g., 10 mM or 20 mM).
-
Vortex the vial for 1-2 minutes.
-
Visually inspect for any undissolved particulate matter against a dark background.
-
If particulates remain, use a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be attempted, but must be used with caution as heat can degrade some compounds.[6]
-
Record the outcome in Table 1. If the compound is fully dissolved, proceed to Protocol 3 to test dilution stability. If not, proceed to Protocol 2 .
Protocol 2: Tier 2 - pH-Dependent Solubility Assessment
Rationale: As a weak base, the compound's solubility is expected to increase significantly in acidic conditions due to the protonation of the primary amine.[7][8] This protocol explores the use of pH adjustment, a common technique for ionizable drugs.[7][9]
Methodology:
-
Prepare a set of aqueous buffers (e.g., 50 mM citrate or acetate) with pH values ranging from 4.0 to 7.0.
-
In separate vials, add 1-2 mg of the compound.
-
To each vial, add the prepared buffers to achieve the same target concentration as in Protocol 1.
-
Agitate the vials (vortex, sonicate) for at least 30 minutes.
-
Visually inspect for dissolution.
-
Record the observations in Table 2. The lowest pH that achieves complete dissolution is the preferred starting point.
Protocol 3: Stock Solution Preparation and Dilution Validation
Rationale: Creating a stable, high-concentration stock is critical. However, compounds often precipitate when a concentrated organic stock is diluted into an aqueous assay buffer (a phenomenon known as "crashing out"). This protocol establishes a robust method for preparing and diluting the stock solution to maintain solubility. It is best practice to perform serial dilutions in the stock solvent (e.g., 100% DMSO) before the final "spike" into the aqueous buffer.[1]
Methodology:
-
Stock Preparation: Based on the results from Protocols 1 & 2, prepare a primary stock solution (e.g., 10 mM) in the chosen solvent (e.g., 100% DMSO or pH 5.0 citrate buffer). Ensure complete dissolution. Aliquot into single-use volumes and store at -20°C or -80°C to avoid freeze-thaw cycles.[10]
-
Intermediate Dilution Plate (optional but recommended): Prepare an intermediate dilution series in 100% DMSO. For example, serially dilute the 10 mM stock to create concentrations from 5 mM down to your lowest required intermediate concentration. This ensures the final DMSO concentration is consistent across all assay wells.[6]
-
Final Dilution into Assay Buffer:
-
Aliquot the final assay buffer into the wells of your assay plate.
-
Add a small, consistent volume of the DMSO stock (or intermediate dilution) to the assay buffer (e.g., 1 µL of stock into 199 µL of buffer for a 1:200 dilution). The final DMSO concentration should typically be kept below 0.5% to avoid cellular toxicity or assay interference.[6]
-
Mix immediately and thoroughly.
-
-
Precipitation Check: Incubate the final plate under assay conditions (e.g., 37°C for 1 hour) and visually inspect for any signs of precipitation or cloudiness.
Data Presentation & Interpretation
The results from the screening protocols should be recorded systematically to guide the final protocol design.
Table 1: Tier 1 Solubility in Organic Solvents
| Solvent (100%) | Target Concentration | Visual Observation (After Sonication) | Outcome |
|---|---|---|---|
| DMSO | 10 mM | Clear, no particulates | Soluble |
| Ethanol | 10 mM | Fine suspension | Partially Soluble |
| ... | ... | ... | ... |
Table 2: Tier 2 pH-Dependent Aqueous Solubility
| Buffer System | pH | Target Concentration | Visual Observation | Outcome |
|---|---|---|---|---|
| 50 mM Citrate | 4.0 | 1 mM | Clear, no particulates | Soluble |
| 50 mM Citrate | 5.0 | 1 mM | Clear, no particulates | Soluble |
| 50 mM Acetate | 6.0 | 1 mM | Slight haze | Partially Soluble |
| 50 mM PBS | 7.4 | 1 mM | Insoluble precipitate | Insoluble |
Troubleshooting and Advanced Strategies
If solubility challenges persist, consider the following advanced options:
-
Co-solvents: If DMSO is problematic for the assay, mixtures of ethanol, propylene glycol, or PEG 400 with water can be explored.[11][12][13] Co-solvents work by reducing the polarity of the aqueous medium.[9]
-
Excipients (e.g., Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic portion and increasing aqueous solubility.[14][15][16][17] This is a powerful but more complex strategy that requires careful characterization.
-
Lower Stock Concentration: The simplest solution may be to lower the highest concentration tested in the assay, if experimentally permissible.[1]
Conclusion
The solubilization of this compound for biological assays requires a systematic and logical approach. By leveraging its basic character through pH modification, researchers can likely achieve the necessary aqueous concentrations. The recommended workflow is to first confirm solubility in 100% DMSO, followed by establishing a robust protocol for dilution into the final assay medium that maintains a low final solvent concentration and avoids precipitation. This methodical approach ensures the generation of high-quality, reliable, and reproducible biological data.
References
-
Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: PubMed Central URL: [Link]
-
Title: Co-solvency and anti-solvent method for the solubility enhancement Source: Preprints.org URL: [Link]
-
Title: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Cyclohexylamine | C6H11NH2 | CID 7965 Source: PubChem - NIH URL: [Link]
-
Title: 4 Factors Affecting Solubility of Drugs Source: Ascendia Pharmaceutical Solutions URL: [Link]
-
Title: The influence of pH on solubility in water Source: StuDocu URL: [Link]
-
Title: Co-solvent: Significance and symbolism Source: Synonyms.com URL: [Link]
-
Title: Cyclodextrin - Wikipedia Source: Wikipedia URL: [Link]
-
Title: A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC Source: PubMed Central URL: [Link]
-
Title: Co-solvent - The 'Medicinal Magician' in The Laboratory Source: Shandong IRO Chelating Chemical Co., Ltd. URL: [Link]
-
Title: Co-solvent solubilization of some poorly-soluble antidiabetic drugs Source: PubMed URL: [Link]
-
Title: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: MDPI URL: [Link]
-
Title: Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis Source: ACS Publications URL: [Link]
-
Title: Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC Source: PubMed Central URL: [Link]
-
Title: Solubilization and stabilization of drugs through cyclodextrin complexation Source: ResearchGate URL: [Link]
-
Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: ResearchGate URL: [Link]
-
Title: Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates Source: PubMed URL: [Link]
-
Title: GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO Source: GE Healthcare URL: [Link]
-
Title: Cyclohexylamine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach Source: SciSpace URL: [Link]
-
Title: Solubilization techniques used for poorly water-soluble drugs - PMC Source: PubMed Central URL: [Link]
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- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine
Introduction
Welcome to the technical support center for the synthesis of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yield, and ensure the highest purity of the final product. The synthesis of this molecule, a key intermediate in pharmaceutical development, presents several challenges that require careful control of reaction conditions and a deep understanding of the underlying chemical principles.
This document provides a structured approach to troubleshooting, formatted as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. We will address common issues encountered during the key synthetic steps, explaining the causality behind experimental choices and providing actionable protocols.
Overall Synthetic Strategy
The synthesis of this compound typically proceeds through a two-stage process. The first stage involves the formation of the ether linkage, followed by the introduction of the amine functionality. Understanding this workflow is crucial for diagnosing issues at each step.
Caption: Proposed two-stage synthetic workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that researchers often face during the synthesis.
FAQ 1: My overall yield is consistently low. What is the most likely cause?
Low overall yield is typically a cumulative problem. However, the most critical step is often the initial Williamson ether synthesis . Inefficient formation of the ether bond between the pyridine and cyclohexane rings will carry through the entire synthesis. A secondary, but also significant, point of yield loss is the reduction of the oxime intermediate , which can lead to side products if not carefully controlled.[1]
FAQ 2: I am observing multiple spots on my TLC after the ether formation step. What are these impurities?
The most common impurities arise from side reactions during the Williamson ether synthesis.[2] These can include:
-
C-alkylation: The phenoxide-like intermediate can undergo alkylation on the pyridine ring instead of the oxygen atom.[1]
-
Unreacted Starting Materials: Incomplete reaction will leave both 3-chloro-2-hydroxypyridine and the cyclohexanone derivative.
-
Elimination Products: If reaction conditions are too harsh (e.g., high temperature), elimination from the cyclohexane ring can occur.[2][3]
FAQ 3: The final amine product is difficult to purify. What is the best chromatographic strategy?
The final product is a polar amine, which can be challenging to purify using standard silica gel chromatography due to strong interactions with the acidic silica surface, leading to tailing and poor separation.[4] Consider these strategies:
-
Deactivated Silica: Use silica gel that has been treated with a base like triethylamine to minimize acidic interactions.[4]
-
Amine-Functionalized Silica: This is a highly effective stationary phase for purifying amines.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica or an amine column) with a reversed-phase solvent system (e.g., acetonitrile/water), which can provide excellent separation for very polar compounds.[6][7]
FAQ 4: Should I be concerned about the cis/trans isomer ratio of the final product?
Yes. The stereochemistry of the final product is critical for its intended biological activity. The reduction of the oxime or ketone intermediate can produce a mixture of cis and trans isomers. The ratio is highly dependent on the choice of reducing agent and reaction conditions. For many pharmaceutical applications, a specific isomer (often the trans isomer) is desired.[8][9] It is essential to analyze the isomeric ratio of your final product using techniques like NMR or chiral HPLC.
Part 2: Troubleshooting Guide - Stage 1: Ether Formation
This section provides a detailed breakdown of problems and solutions for the Williamson ether synthesis step.
Issue 1.1: Low Conversion of Starting Materials
Symptom: Significant amounts of 3-chloro-2-hydroxypyridine and/or 4-hydroxycyclohexanone remain after the reaction.
Root Cause Analysis & Solutions:
The Williamson ether synthesis is an SN2 reaction that is highly dependent on the strength of the base used to deprotonate the hydroxyl group and the reactivity of the electrophile.[2][3]
| Potential Cause | Explanation | Recommended Action |
| Insufficiently Strong Base | The pKa of the hydroxyl group on the pyridine is higher than a typical phenol, requiring a strong base for complete deprotonation to form the nucleophilic alkoxide.[10] | Use a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). Avoid weaker bases like K2CO3 unless phase-transfer catalysis is employed. |
| Poor Solvent Choice | The solvent must be aprotic to avoid quenching the alkoxide and capable of dissolving the reactants. | Use polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF). |
| Low Reaction Temperature | SN2 reactions have an activation energy barrier that must be overcome.[2] | Gently heat the reaction to 50-80 °C. Monitor by TLC to avoid decomposition or side reactions at higher temperatures. |
| Leaving Group Issues | While not directly applicable here (the ring is the electrophile), if a derivative of cyclohexanol with a leaving group were used, its quality would be critical. | N/A for this specific route, but a key consideration in planning alternative syntheses. |
Experimental Protocol: Optimized Etherification
-
To a solution of 4-hydroxycyclohexanone (1.0 eq) in anhydrous DMF, add Sodium Hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Add a solution of 3-chloro-2-hydroxypyridine (1.1 eq) in anhydrous DMF.
-
Heat the reaction mixture to 60 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo.
Issue 1.2: Formation of Side Products (e.g., C-Alkylation)
Symptom: TLC analysis shows multiple product spots, and NMR/Mass Spec confirms isomers of the desired product.
Root Cause Analysis & Solutions:
The pyridinoxide intermediate is an ambident nucleophile, meaning it can react at either the oxygen or a ring carbon.[2] This competition is influenced by the reaction conditions.
Caption: Competing O- vs. C-alkylation pathways.
| Factor | Influence on Selectivity | Recommended Action |
| Counter-ion | Cations that coordinate strongly with the oxygen (e.g., Li+) can block it, promoting C-alkylation. "Freer" anions (using K+ or Cs+) favor O-alkylation. | Use Potassium or Cesium bases (e.g., KHMDS, Cs2CO3) over Sodium or Lithium bases if C-alkylation is a major issue. |
| Temperature | Higher temperatures can provide the energy to overcome the barrier to the thermodynamically less stable C-alkylated product. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Solvent | Polar aprotic solvents (DMF, DMSO) can solvate the cation, leading to a "freer" anion and favoring O-alkylation. | Stick with polar aprotic solvents like DMF. |
Part 3: Troubleshooting Guide - Stage 2: Amination
This section focuses on the conversion of the ketone intermediate to the final amine product. A common and effective method is the formation of a cyclohexanone oxime followed by its reduction.
Issue 2.1: Incomplete Oxime Formation
Symptom: Significant amount of the ketone starting material, 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-one, remains after reaction with hydroxylamine.
Root Cause Analysis & Solutions:
Oxime formation is a reversible condensation reaction that is pH-dependent.
| Potential Cause | Explanation | Recommended Action |
| Incorrect pH | The reaction requires mild acidic catalysis to protonate the ketone's carbonyl oxygen, making it more electrophilic. However, if the solution is too acidic, the hydroxylamine nucleophile will be fully protonated and non-nucleophilic. | Buffer the reaction to a pH of 4-5. Using hydroxylamine hydrochloride (NH2OH·HCl) with a base like sodium acetate is a common and effective method. |
| Insufficient Reaction Time/Temp | The reaction may be slow at room temperature. | Gently warm the reaction (e.g., to 40-50 °C) and allow sufficient time (monitor by TLC). |
Issue 2.2: Low Yield and/or Side Products During Oxime Reduction
Symptom: The final product yield is low, and analysis reveals impurities such as hydroxylamines or aziridines.
Root Cause Analysis & Solutions:
The catalytic reduction of oximes to primary amines is a challenging transformation. The weak N-O bond is susceptible to cleavage, and over-reduction or alternative reaction pathways can occur.[11][12][13]
Caption: Reduction pathways for the oxime intermediate.
| Reducing Agent/Method | Advantages | Common Issues & Solutions |
| Catalytic Hydrogenation (e.g., H2, Pd/C, Raney Ni) | Clean, high-yielding, and atom-economical.[14] | Issue: Incomplete reaction or formation of hydroxylamine.[12] Solution: Add an acid (e.g., HCl, Acetic Acid) to the reaction. Protonation of the oxime facilitates N-O bond cleavage.[11] Raney Nickel is often more effective than Palladium for this transformation.[15] |
| Metal Hydrides (e.g., LiAlH4, NaBH4/Lewis Acid) | Can be effective for small-scale synthesis. | Issue: LiAlH4 is unselective and requires stringent anhydrous conditions. NaBH4 alone is generally not strong enough. Solution: Use a stronger hydride like LiAlH4 with careful workup, or a combination system like NaBH4 with a Lewis acid (e.g., TiCl4). |
| Dissolving Metal Reduction (e.g., Na in Ethanol) | A classic and often robust method. | Issue: Can be difficult to scale up and requires careful handling of metallic sodium. Solution: Ensure the alcohol is anhydrous and add sodium in small, controlled portions. |
Experimental Protocol: Optimized Oxime Reduction via Catalytic Hydrogenation
-
To a solution of the oxime intermediate in ethanol or methanol, add Raney Nickel (approx. 10-20% by weight, as a slurry in water).
-
Add acetic acid (2-3 equivalents).
-
Place the mixture in a hydrogenation vessel. Purge the system with nitrogen, then with hydrogen.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by hydrogen uptake or TLC analysis.
-
Upon completion, carefully filter the catalyst through a pad of Celite, washing with methanol.
-
Concentrate the filtrate. The product will likely be the acetate salt. An aqueous basic workup (e.g., with NaOH) followed by extraction into an organic solvent (e.g., dichloromethane) will yield the free amine.
References
-
Gotor-Fernández, V., Gotor, V., & Lavandera, I. (2018). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Available at: [Link]
-
Sun, Q., et al. (2025). Metal/Oxide Interface Enabling Selective Electrocatalytic Reduction of Oxime to Amine in Neutral Electrolyte. Journal of the American Chemical Society. Available at: [Link]
-
Gotor-Fernández, V., Gotor, V., & Lavandera, I. (2018). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available at: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]
-
Stavber, S., & Jereb, M. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal. Available at: [Link]
-
Stavber, S., & Jereb, M. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. ResearchGate. Available at: [Link]
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne Labs. Available at: [Link]
-
Shvets, A. O., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI. Available at: [Link]
-
University of Rochester. (n.d.). Chromatography: The Solid Phase. University of Rochester Department of Chemistry. Available at: [Link]
-
Sun, Q., et al. (2025). Metal/Oxide Interface Enabling Selective Electrocatalytic Reduction of Oxime to Amine in Neutral Electrolyte. Journal of the American Chemical Society. Available at: [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Stack Exchange. Available at: [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage. Available at: [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). The Williamson Ether Synthesis. Organic Chemistry Tutor. Available at: [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]
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Zhang, L., et al. (2025). Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl3·6H2O and 1,1,1,3,3,3-Hexafluoroisopropanol. ACS Omega. Available at: [Link]
-
MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Available at: [Link]
-
Royal Society of Chemistry. (2025). Sustainable synthesis of heteroaryl ethers from azine N-oxides via phosphoramide catalysis. Green Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). α-Amination of cyclohexanone and derivatives. ResearchGate. Available at: [Link]
-
Clutch Prep. (n.d.). Williamson Ether Synthesis Explained. Clutch Prep. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Reaction Chemistry & Engineering. Available at: [Link]
-
Pearson. (n.d.). Using cyclohexanone as the starting material, describe how each of the following could be synthesized. Pearson. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (2025). Recent Advances in Diaryl Ether Synthesis. ResearchGate. Available at: [Link]
-
Semantic Scholar. (n.d.). Sustainable Synthesis of Heteroaryl Ethers from Azine N-Oxides via Phosphoramide Catalysis. Semantic Scholar. Available at: [Link]
-
PubMed. (2012). Synthesis of aryl ethers via a sulfonyl transfer reaction. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. Available at: [Link]
-
PubMed. (2009). Optimization of the aminopyridopyrazinones class of PDE5 inhibitors. PubMed. Available at: [Link]
-
PubMed. (n.d.). An Efficient One-Pot Synthesis of 2-(Aryloxyacetyl)cyclohexane-1,3-diones as Herbicidal 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. PubMed. Available at: [Link]
-
PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: [Link]
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Technical Support Center: Synthesis of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine
Welcome to the technical support guide for the synthesis of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate potential challenges during the synthesis of this important pharmaceutical intermediate. The synthesis, primarily a nucleophilic aromatic substitution (SNAr) reaction, can present several challenges, leading to the formation of undesired side products. This guide provides in-depth, field-proven insights to help you identify, mitigate, and resolve these issues.
Troubleshooting Guide
This section addresses specific experimental issues you might encounter. Each question is followed by a detailed explanation of the potential causes and actionable solutions.
Question 1: My reaction is complete, but my NMR/LC-MS shows two major products with the same mass. What is the likely identity of the second product and how can I favor the desired one?
Answer:
The most probable side product with an identical mass to your target compound, this compound, is its regioisomer, 4-[(2-Chloropyridin-3-yl)oxy]cyclohexan-1-amine. This arises from the reaction of 4-aminocyclohexanol at the C-3 position of 2,3-dichloropyridine instead of the desired C-2 position.
Causality:
The regioselectivity of nucleophilic aromatic substitution on substituted pyridines is influenced by the electronic and steric environment of the pyridine ring.[1][2] Nucleophilic attack is generally favored at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the negatively charged intermediate (Meisenheimer complex) through resonance.[1] However, in 2,3-dichloropyridine, both the C-2 and C-3 positions are subject to nucleophilic attack. The outcome can be sensitive to reaction conditions.
Mitigation Strategies:
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity. Start by running the reaction at a lower temperature and slowly increasing it until a reasonable reaction rate is achieved.
-
Choice of Base: The nature of the base used to deprotonate the hydroxyl group of 4-aminocyclohexanol can influence the nucleophilicity of the resulting alkoxide and, consequently, the regioselectivity. Experiment with different bases, such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃).
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can affect the stability of the intermediates and transition states, thereby influencing the product ratio.[2] Aprotic polar solvents like DMF or DMSO are common, but exploring others like THF or 1,4-dioxane may be beneficial.
Question 2: I'm observing a significant amount of a higher molecular weight byproduct. What could this be?
Answer:
A higher molecular weight byproduct is likely a di-substituted pyridine derivative, where a second molecule of 4-aminocyclohexanol has displaced the remaining chlorine atom on the pyridine ring. The structure would be 4,4'-[Pyridine-2,3-diylbis(oxy)]bis(cyclohexan-1-amine).
Causality:
This side reaction is favored by:
-
Excess Nucleophile: Using a large excess of 4-aminocyclohexanol or the corresponding alkoxide.
-
High Temperatures and Long Reaction Times: These conditions can provide the necessary activation energy for the second, generally slower, substitution reaction.
Mitigation Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess (e.g., 1.1-1.2 equivalents) of 4-aminocyclohexanol to ensure complete consumption of the 2,3-dichloropyridine without promoting di-substitution.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting 2,3-dichloropyridine is consumed to minimize the formation of the di-substituted product.
Question 3: My product is contaminated with an impurity that appears to be an isomer, but it's not the regioisomer from Question 1. What other possibilities are there?
Answer:
Another potential isomeric impurity is the N-arylated product, 4-({[3-chloropyridin-2-yl]amino})cyclohexan-1-ol. This results from the nucleophilic attack of the amine group of 4-aminocyclohexanol on the 2,3-dichloropyridine, instead of the hydroxyl group.
Causality:
4-Aminocyclohexanol is a bifunctional molecule with two nucleophilic centers: the oxygen of the hydroxyl group and the nitrogen of the amine group. While the alkoxide formed from the hydroxyl group is generally a stronger nucleophile for this type of reaction, the amine can also react, especially under certain conditions.
Mitigation Strategies:
-
Protecting Groups: While adding complexity, protecting the amine group of 4-aminocyclohexanol with a suitable protecting group (e.g., Boc) before the reaction will prevent N-arylation. The protecting group can then be removed in a subsequent step.
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride will selectively deprotonate the hydroxyl group, favoring O-arylation. Using a weaker base or conditions that do not fully deprotonate the alcohol may increase the likelihood of competing N-arylation.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting material considerations for this synthesis?
The purity and stereochemistry of the 4-aminocyclohexanol starting material are paramount. It exists as cis and trans isomers.[3][4] The choice of isomer will determine the stereochemistry of the final product. Impurities in the starting material, such as the other isomer or related cyclohexanol derivatives, will be carried through the synthesis and can complicate purification.[5][6] Always characterize your starting materials thoroughly before use.
Q2: What is the general mechanism for the formation of the desired product?
The synthesis of this compound is a type of Williamson ether synthesis, which proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[7][8] The key steps are:
-
Deprotonation of the hydroxyl group of 4-aminocyclohexanol by a base to form a more nucleophilic alkoxide.
-
Nucleophilic attack of the alkoxide on the electron-deficient C-2 position of 2,3-dichloropyridine. This proceeds through a high-energy intermediate called a Meisenheimer complex.
-
Loss of the chloride leaving group to restore the aromaticity of the pyridine ring, yielding the final ether product.
Q3: Can intramolecular side reactions occur?
While less common under standard synthesis conditions, the potential for intramolecular reactions exists, especially if the product is subjected to harsh conditions in subsequent steps. For instance, an intramolecular cyclization could theoretically occur, though this is not a commonly reported side product for this specific synthesis.[9][10]
Visualizing the Reaction Pathways
To better understand the potential outcomes of the synthesis, the following diagrams illustrate the desired reaction and key side reactions.
Caption: A systematic workflow for troubleshooting side products.
Summary of Potential Side Products
| Side Product | Structure | Formation Cause | Primary Mitigation Strategy |
| Regioisomer | 4-[(2-Chloropyridin-3-yl)oxy]cyclohexan-1-amine | Nucleophilic attack at C-3 of 2,3-dichloropyridine | Optimize reaction temperature and solvent |
| Di-substituted Product | 4,4'-[Pyridine-2,3-diylbis(oxy)]bis(cyclohexan-1-amine) | Excess nucleophile, prolonged reaction time | Control stoichiometry and monitor reaction |
| N-Arylated Product | 4-({[3-chloropyridin-2-yl]amino})cyclohexan-1-ol | Competing nucleophilic attack by the amine group | Use of a strong, non-nucleophilic base; amine protection |
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Höhne, M., et al. (2018). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. [Link]
-
University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]
-
ResearchGate. (2019). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. [Link]
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YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 27489-62-9 Trans-4-Aminocyclohexanol Impurity. [Link]
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ResearchGate. (2018). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
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MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Link]
- Google Patents. (2017).
-
Pharmaffiliates. (n.d.). CAS No : 27489-62-9| Chemical Name : trans-4-Aminocyclohexanol. [Link]
- Google Patents. (2010). CN101628879A - Method for preparing trans-4-acetamido-cyclohexanol acetic ester.
-
MDPI. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
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Technical Support Center: 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine
Welcome to the technical support guide for 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this compound. Our goal is to help you anticipate potential challenges, understand degradation pathways, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most probable degradation pathways for this compound under typical experimental and storage conditions?
Based on its structure, the molecule possesses three primary points of susceptibility: the pyridinyl ether linkage, the primary amine on the cyclohexane ring, and the chloro-substituent on the pyridine ring. Degradation is most likely to occur via hydrolysis, oxidation, or photolysis.
-
Hydrolytic Degradation: The ether bond connecting the chloropyridine and cyclohexane moieties is a key hotspot. Under acidic or basic conditions, this bond can undergo nucleophilic attack by water or hydroxide ions, leading to cleavage. This would yield 3-chloro-2-hydroxypyridine and 4-aminocyclohexanol. While 2-chloropyridine itself is relatively resistant to hydrolysis under neutral environmental conditions, the ether linkage can be more labile, especially under forced degradation conditions.[1][2]
-
Oxidative Degradation: The primary amine of the cyclohexylamine group is a prime target for oxidation.[3][4][5][6] The presence of oxygen, metal ions (which can act as catalysts), or peroxide contaminants can initiate radical reactions.[4][7] This can lead to a complex mixture of products, including the corresponding imine, ketone (4-[(3-chloropyridin-2-yl)oxy]cyclohexan-1-one), or ring-opened byproducts.
-
Photodegradation: Chlorinated aromatic compounds, including chloropyridines, are known to be susceptible to photodegradation upon exposure to UV light.[8][9][10] This can involve reductive dehalogenation (replacement of -Cl with -H) or the formation of other photoproducts like hydroxypyridines. The 1,4-dihydropyridine class of compounds, which shares the pyridine core, is also well-known for its light sensitivity.[11]
A visual summary of these primary degradation routes is provided below.
Troubleshooting Guides
Scenario 1: An unexpected peak is consistently appearing in my HPLC chromatogram during stability testing. How can I determine if it's a degradant?
Answer: The appearance of a new peak, especially one that grows over time or under stress conditions, is a strong indicator of degradation. A systematic approach is required to confirm this and identify the new compound.
Step-by-Step Troubleshooting Protocol:
-
Verify System Suitability: First, ensure the peak is not an artifact. Run a blank (mobile phase) injection to check for solvent contamination or carryover. Inject a fresh, newly prepared standard of the parent compound to ensure it is pure and that the peak is not present from the start.
-
Conduct a Forced Degradation Study: This is the most direct way to confirm the peak is a degradant.[12][13][14] Exposing the compound to controlled stress conditions will accelerate the formation of degradation products, making them easier to detect and characterize. The goal is to achieve 5-20% degradation, as excessive stress can lead to secondary degradants not relevant to normal storage.[15][16]
-
Analyze Peak Area Trends: In your stability run, plot the peak area of the parent compound and the unknown peak over time. If the parent peak area decreases while the new peak area increases, it strongly suggests a degradation relationship.
-
Utilize a Photodiode Array (PDA) Detector: If your HPLC system has a PDA detector, compare the UV spectrum of the unknown peak to the parent compound. A different spectrum indicates a different chromophore and thus a structural change, confirming it is a distinct compound. A similar spectrum might suggest an isomer or a change in a part of the molecule that doesn't affect the chromophore (e.g., oxidation of the cyclohexylamine).
Workflow for Forced Degradation Studies:
| Stress Condition | Typical Reagents & Conditions | Potential Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M - 1 M HCl at 40-60°C | Ether Bond Cleavage |
| Base Hydrolysis | 0.1 M - 1 M NaOH at 40-60°C | Ether Bond Cleavage |
| Oxidation | 3-30% H₂O₂ at Room Temp | Amine Oxidation |
| Photolytic | ICH Q1B compliant light exposure | Dechlorination, Pyridine Ring Oxidation |
| Thermal | 60-80°C (in solution and solid state) | General thermal lability |
Table 1: Recommended starting conditions for forced degradation studies.[16]
Scenario 2: My LC-MS analysis shows several new masses after stressing my compound. How can I tentatively identify the degradation products?
Answer: Mass spectrometry is the most powerful tool for identifying unknown degradants.[17] By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns, you can deduce the structural changes that have occurred.
Key Analytical Steps & Expected Fragments:
-
Determine Mass Shifts: Calculate the mass difference between the parent compound and the new peaks. This delta can point directly to the type of chemical modification.
-
Analyze Isotopic Patterns: For chlorine-containing compounds, the presence of the ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio is a critical signature.[18] If a degradant peak lacks this pattern, it likely indicates a dechlorination event.
-
Study Fragmentation Patterns (MS/MS): Compare the MS/MS fragmentation of the parent with that of the degradant. Common fragmentation for ethers involves cleavage at the C-O bond.[18][19][20] The primary amine can lead to alpha-cleavage (loss of an alkyl group adjacent to the nitrogen).[18][20]
| Degradation Type | Mass Shift (Δ) | Key MS/MS Fragment Changes | Isotopic Pattern |
| Dechlorination | -34 Da (-Cl +H) | Loss of the characteristic M+2 peak. Fragmentation of the pyridine ring will show a mass shift of -34 Da. | Loses 3:1 Cl pattern |
| Oxidation (Amine to Ketone) | -1 Da (-NH₂ to =O) | The fragment corresponding to the cyclohexane ring will shift by -1 Da. | Retains 3:1 Cl pattern |
| Hydroxylation | +16 Da (+O) | Location of the +16 Da shift can be determined by fragmentation. If on the pyridine ring, those fragments will shift. | Retains 3:1 Cl pattern |
| Ether Hydrolysis | N/A (Cleavage) | Look for peaks corresponding to the individual moieties: 3-chloro-2-hydroxypyridine (m/z ~129/131) and 4-aminocyclohexanol (m/z ~115). | 3-chloro-2-hydroxypyridine fragment will show 3:1 Cl pattern. |
Table 2: Common mass shifts and MS signatures for identifying degradants.
Scenario 3: My compound seems to degrade even during routine handling and storage. What are the best practices to ensure its stability?
Answer: Proactive measures are crucial to prevent unwanted degradation that could compromise your experimental results.
Recommended Handling and Storage Protocol:
-
Storage Conditions: Store the compound in solid form, protected from light, in a tightly sealed container at -20°C or lower. An inert atmosphere (argon or nitrogen) is recommended to minimize oxidation.
-
Solution Preparation: Prepare solutions fresh for each experiment. Use high-purity, degassed solvents. If using aqueous buffers, consider preparing them with de-gassed, purified water and filtering them before use. Primary amines can be susceptible to degradation in the presence of even trace metal ions, so using buffers prepared in metal-free water can be beneficial.[7]
-
Light Protection: Both solid and solution forms should be protected from light. Use amber vials or wrap containers in aluminum foil. Minimize exposure to ambient lab light during experimental procedures.[11]
-
pH Control: Avoid strongly acidic or basic conditions unless required by the experiment. When preparing solutions, use buffers to maintain a stable pH, ideally in the neutral range (pH 6-8), to minimize hydrolysis.
-
Antioxidants: For long-term solution storage, the addition of antioxidants could be considered, but this should be validated to ensure it does not interfere with your downstream assays.
By implementing these best practices and understanding the potential degradation pathways, you can ensure the reliability and reproducibility of your research involving this compound.
References
-
The University of Texas at Austin. (2015). Oxidative degradation of amine solvents for CO2 capture. [Link]
-
Al-Hajaj, A., et al. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link]
-
Getman, R. E., et al. (2014). Thermal, Oxidative, and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. ACS Publications. [Link]
-
Lambropoulou, D. A., et al. (2012). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. [Link]
-
Goff, G. S. (2010). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. [Link]
-
Ahmad, F., et al. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate. ACS Omega. [Link]
-
Psillakis, E., et al. (2004). Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. ResearchGate. [Link]
-
Ortega-Liébana, M. C., et al. (2012). A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light. ResearchGate. [Link]
-
Rao, G., et al. (2008). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH. [Link]
-
Ortega-Liébana, M. C., et al. (2012). A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO 2) photocatalysis. ResearchGate. [Link]
-
Barrera, C.M., et al. (2006). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. ResearchGate. [Link]
-
El-Gindy, A., et al. (n.d.). Analytical Study of Some Drugs Containing Amine Group. Cairo University. [Link]
-
Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. NIH. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloropyridine. PubChem. [Link]
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R Discovery. (n.d.). Forced Degradation Studies Research Articles. [Link]
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Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
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Pearson+. (n.d.). Ethers are not easily differentiated by their infrared spectra. [Link]
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Wassmer, S. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
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Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
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Barrera, C.M., et al. (2006). Hydrolysis kinetics for 2-chloropyridine in supercritical water. ResearchGate. [Link]
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International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
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Aryal, B. (2024). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. MatheO. [Link]
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eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]
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Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]
-
González-Gálvez, D., et al. (2015). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. PubMed. [Link]
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Wikipedia. (n.d.). 2-Chloropyridine. [Link]
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Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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Technical Support Center: Stability of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine in DMSO
Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine. Dimethyl sulfoxide (DMSO) is a common solvent for the storage and handling of discovery compounds due to its excellent solubilizing properties.[1] However, the chemical stability of compounds in DMSO can be a concern, potentially impacting experimental results and the integrity of compound libraries. This guide provides a comprehensive overview of the potential stability issues of this compound in DMSO, along with troubleshooting advice and protocols for stability assessment.
Frequently Asked Questions (FAQs)
1. What are the primary stability concerns for this compound when dissolved in DMSO?
The primary stability concerns for this compound in DMSO stem from its structural motifs: a primary amine on a cyclohexane ring and a 2-chloropyridine ether. Potential degradation pathways include:
-
Oxidation of the Amine: Primary amines can be susceptible to oxidation, which can be influenced by the presence of oxygen and trace metal impurities. While DMSO itself is a sulfoxide, its role as a direct oxidant for amines under typical storage conditions is less common than other oxidative processes. However, some studies have shown that amine salts can be oxidized by DMSO at elevated temperatures.[2][3]
-
Hydrolysis: The presence of water in DMSO is a significant factor affecting compound stability.[4][5] Although the ether linkage in the molecule is generally stable, prolonged exposure to water, especially at non-neutral pH, could potentially lead to hydrolysis.
-
Nucleophilic Substitution on the Pyridine Ring: The chlorine atom on the pyridine ring is susceptible to nucleophilic substitution. While DMSO is a polar aprotic solvent and not strongly nucleophilic, impurities in the DMSO or the primary amine of another molecule could potentially act as a nucleophile, leading to the formation of dimers or other adducts, especially under elevated temperatures or prolonged storage.
-
DMSO-Mediated Reactions: At elevated temperatures, DMSO can decompose, and in the presence of certain reagents, it can participate in reactions.[6][7] For instance, DMSO can act as a catalyst in some chlorination reactions.[8] While unlikely under standard storage, these possibilities should be considered during experimental workups involving heat.
2. How does the purity of DMSO affect the stability of my compound?
The purity of DMSO is critical. Lower-grade DMSO can contain impurities such as water, dimethyl sulfide, and dimethyl sulfone. Water is a key factor in promoting hydrolytic degradation of susceptible compounds.[4][5] It is highly recommended to use anhydrous, high-purity DMSO for the preparation of stock solutions to minimize the risk of degradation.
3. What are the recommended storage conditions for stock solutions of this compound in DMSO?
For optimal stability, stock solutions should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Low temperatures slow down the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen, reducing the risk of oxidation. |
| Container | Amber glass vials with PTFE-lined caps | Protects from light and prevents leaching of plasticizers from plastic containers. |
| Concentration | Typically 10-20 mM | Higher concentrations may be more prone to precipitation upon freeze-thaw cycles. |
| Water Content | Use anhydrous DMSO | Water is a known contributor to compound degradation in DMSO stocks.[4][5] |
4. How many freeze-thaw cycles can my compound tolerate in DMSO?
The number of tolerable freeze-thaw cycles is compound-specific. Studies on large compound libraries have shown that many compounds are stable for a limited number of cycles.[4][9] However, repeated freeze-thaw cycles can introduce atmospheric moisture and oxygen into the solution, potentially accelerating degradation. It is best practice to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles for the main stock.
Troubleshooting Guide
This section addresses common issues encountered during experiments that may be related to the instability of this compound in DMSO.
Issue 1: I observe unexpected peaks in my LC-MS/HPLC analysis of an aged DMSO stock solution.
-
Possible Cause: Degradation of the parent compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation products.
Issue 2: The biological activity of my compound decreases over time when using the same DMSO stock.
-
Possible Cause: Loss of the active parent compound due to degradation.
-
Troubleshooting Steps:
-
Quantify the Parent Compound: Use a validated HPLC-UV or LC-MS method to determine the concentration of this compound in the aged stock solution. Compare this to the initial concentration. A significant decrease (e.g., >10-20%) suggests degradation.[10]
-
Prepare a Fresh Stock Solution: Prepare a new stock solution from solid material and repeat the biological assay. If the activity is restored, it strongly indicates that the original stock solution has degraded.
-
Review Storage Conditions: Ensure that the stock solution has been stored under the recommended conditions (see FAQ #3).
-
Issue 3: I notice a color change in my DMSO stock solution over time.
-
Possible Cause: Formation of colored degradation products.
-
Action: A color change is a strong indicator of chemical instability. The stock solution should be discarded. Analyze the solution by LC-MS to identify the impurities.
Experimental Protocols
Protocol 1: Accelerated Stability Study in DMSO
This protocol outlines a method to assess the short-term stability of this compound in DMSO at an elevated temperature.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Amber glass vials with PTFE-lined screw caps
-
HPLC or LC-MS system with a suitable C18 column
-
Calibrated analytical standard of the test compound
Procedure:
-
Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Aliquot the solution into several amber glass vials.
-
Analyze a sample at t=0 to establish the initial purity and concentration.
-
Place the remaining vials in an incubator at 40°C.
-
At specified time points (e.g., 24, 48, 72 hours, 1 week), remove a vial and allow it to cool to room temperature.
-
Analyze the sample by HPLC or LC-MS.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to t=0.
-
Monitor the formation of any new peaks, which indicate degradation products.
Caption: Workflow for an accelerated stability study.
Protocol 2: Forced Degradation Study
Forced degradation (stress testing) is essential for identifying likely degradation products and establishing the intrinsic stability of the molecule.[10][11][12][13][14]
Materials:
-
This compound
-
DMSO
-
0.1 M HCl (for acidic hydrolysis)
-
0.1 M NaOH (for basic hydrolysis)
-
3% H₂O₂ (for oxidation)
-
Photostability chamber
-
Heating block or oven
Procedure:
-
Acidic Hydrolysis: Dissolve the compound in a DMSO/0.1 M HCl mixture. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve the compound in a DMSO/0.1 M NaOH mixture. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a DMSO/3% H₂O₂ mixture. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Also, heat a DMSO solution of the compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose a DMSO solution of the compound to light in a photostability chamber according to ICH guidelines.
Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating LC-MS method.
-
Aim for 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being overly complex.
References
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmitt, R., & O'Hagan, P. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
- Yufeng, W., et al. (2009). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 14(1), 20-28.
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]
-
Solubility of Things. (n.d.). Cyclohexylamine. [Link]
-
USDA. (n.d.). Cyclohexylamine. [Link]
- BenchChem. (2025). Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO.
-
Shanghai Orient Chemical Co., Ltd. (n.d.). Cyclohexylamine. [Link]
-
Ataman Kimya A.Ş. (n.d.). CYCLOHEXYLAMINE. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
-
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
-
Semantic Scholar. (n.d.). Studies on Repository Compound Stability in DMSO under Various Conditions. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
ResearchGate. (2021). Photosensitized Degradation of DMSO Initiated by PAHs at the Air‐Water Interface, as an Alternative Source of Organic Sulfur Compounds to the Atmosphere. [Link]
- Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, T. C., Kuzmak, B. R., Stanton, D. T., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
- Traynelis, V. J., & Ode, R. H. (1970). Oxidation of amine salts in dimethyl sulfoxide. The Journal of Organic Chemistry, 35(7), 2207-2211.
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [https://www.acdlabs.com/blog/what-are-forced-degradation-studies-an-introduction-to-pharmaceutical-stress-testing/]([Link] degradation-studies-an-introduction-to-pharmaceutical-stress-testing/)
-
ResearchGate. (2018). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). [Link]
-
ACS Publications. (1970). Oxidation of amine salts in dimethyl sulfoxide. [Link]
-
ACS Publications. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. [Link]
-
PubMed. (2002). Atmospheric DMSO degradation in the gas phase: Cl-DMSO reaction. Temperature dependence and products. [Link]
-
ResearchGate. (2020). DMSO-catalysed late-stage chlorination of (hetero)arenes. [Link]
-
ResearchGate. (2017). The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. [Link]
-
MDPI. (2018). Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. [Link]
-
gChem Global. (n.d.). Proven DMSO Reactions. [Link]
-
PubMed. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. [Link]
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Preventing tailing of aminopyridines in column chromatography
A Guide to Overcoming Peak Tailing in Reversed-Phase HPLC
Welcome to the technical support center for the analysis of aminopyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with peak tailing during the chromatographic analysis of these basic compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also a deep understanding of the underlying principles to empower your method development and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: Why do my aminopyridine peaks tail so severely on a standard C18 column?
Peak tailing of basic compounds like aminopyridines is a common issue in reversed-phase HPLC and is primarily caused by secondary interactions with the stationary phase.[1][2] The silica backbone of most C18 columns has residual acidic silanol groups (Si-OH) on its surface.[3] At typical mobile phase pH values (above ~3), these silanols can become ionized (SiO-), creating negatively charged sites that strongly interact with the protonated, positively charged aminopyridine molecules. This ion-exchange interaction is a different retention mechanism from the intended hydrophobic interaction, leading to a portion of the analyte being more strongly retained and eluting later, which manifests as a tailing peak.[3][4]
Q2: What is peak tailing and how is it measured?
Peak tailing refers to the asymmetry of a chromatographic peak where the latter half of the peak is broader than the front half.[5] It is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . The United States Pharmacopeia (USP) defines the tailing factor at 5% of the peak height.[6][7][8]
-
USP Tailing Factor (Tf) Formula: Tf = (a + b) / (2a) Where 'a' is the width of the front half of the peak and 'b' is the width of the back half of the peak, both measured at 5% of the peak's maximum height.[6]
A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1 indicates tailing, while a value less than 1 indicates fronting.
Q3: What is an acceptable tailing factor?
While a Tf of 1.0 is ideal, some tailing is often unavoidable. General acceptance criteria are as follows:
-
New Column: A tailing factor between 0.9 and 1.2 is typically considered acceptable for a new column.[5]
-
Routine Analysis: For established methods, a tailing factor up to 1.5 is often acceptable.[1][5] In some cases, a value up to 2.0 may be permissible, depending on the specific requirements for resolution and quantitation.[5]
-
Actionable Tailing: A tailing factor greater than 2.0 usually indicates a significant problem that needs to be addressed.[5][9]
Troubleshooting Guide: A Step-by-Step Approach to Eliminating Tailing
When encountering tailing peaks with aminopyridines, a systematic approach to troubleshooting is essential. The following guide will walk you through the most effective strategies, from simple mobile phase adjustments to considering alternative column chemistries.
Step 1: Mobile Phase Modification
Optimizing the mobile phase is often the quickest and most effective way to reduce tailing.
The Principle: Lowering the pH of the mobile phase protonates the acidic silanol groups on the silica surface, neutralizing their negative charge.[3][4][10] This minimizes the undesirable ion-exchange interactions with the positively charged aminopyridine analytes, leading to more symmetrical peaks.[9]
Protocol:
-
Target pH: Aim for a mobile phase pH of 3.0 or lower.[10]
-
Acid Additives: Use additives like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in the aqueous portion of your mobile phase.[10]
-
Caution: Be aware of the pH limitations of your column. Prolonged use of very low pH mobile phases (below 2.5) can damage standard silica-based columns.[9][10]
The Principle: Adding a small, basic compound to the mobile phase, such as triethylamine (TEA), can "mask" the active silanol sites.[11] The TEA, being a base, will preferentially interact with the acidic silanols, effectively blocking them from interacting with your aminopyridine analyte.[11]
Protocol for Preparing a Mobile Phase with Triethylamine (TEA):
-
Prepare the Aqueous Phase: Start with the desired volume of HPLC-grade water.
-
Add Buffer Salts (if any): Dissolve any buffer salts (e.g., phosphate) in the water and mix thoroughly.
-
Add Triethylamine: Add the required amount of TEA to the aqueous phase. A common starting concentration is 0.1% (v/v).
-
Adjust pH: Adjust the pH of the aqueous solution to the desired value using an acid (e.g., phosphoric acid or acetic acid). It is crucial to add TEA before pH adjustment.
-
Add Organic Modifier: Combine the pH-adjusted aqueous phase with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio.
-
Filter and Degas: Filter the final mobile phase through a 0.45 µm or 0.22 µm membrane filter and degas thoroughly before use.
Typical Concentrations of Mobile Phase Additives:
| Additive | Typical Concentration | Pros | Cons |
| Triethylamine (TEA) | 0.1% - 0.5% (v/v) | Very effective at reducing tailing for basic compounds. | Can suppress MS signal, has a strong odor, and can be difficult to completely flush from the HPLC system.[12] |
| Diethylamine (DEA) | 0.1% (v/v) | Can be more effective than TEA for certain basic compounds.[13] | Similar to TEA, can affect MS sensitivity and be persistent in the system. |
| Ammonium Hydroxide | Used to adjust to higher pH | Good for high-pH stable columns and can be MS-compatible.[12] | Not suitable for standard silica columns which are unstable at high pH. |
| Formic Acid / Acetic Acid | 0.1% (v/v) | Volatile and MS-friendly, good for lowering pH. | May not be sufficient to completely eliminate tailing on their own. |
| Phosphate Buffers | 10-25 mM | Provide good pH control. | Non-volatile and not compatible with mass spectrometry. |
Step 2: Column Selection and Care
If mobile phase modifications are insufficient, the column itself should be evaluated.
The Principle: Proper column conditioning ensures that the stationary phase is fully equilibrated with the mobile phase, leading to stable and reproducible chromatography. This is especially important when using mobile phases containing additives like TEA.
Protocol for Conditioning a New or Stored C18 Column for Aminopyridine Analysis:
-
Initial Flush: Flush the new column with 100% HPLC-grade methanol or acetonitrile for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).
-
Intermediate Flush: If your mobile phase contains a buffer, flush the column with a mixture of water and organic solvent (in the same ratio as your mobile phase, but without the buffer) for 15-20 minutes. This prevents buffer precipitation.
-
Equilibration with Mobile Phase: Introduce your final mobile phase (containing all additives and buffers) at a low flow rate. Gradually increase the flow rate to your analytical method's setting.
-
Stabilization: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until you observe a stable baseline and pressure. For methods with additives like TEA, a longer equilibration time may be necessary.
-
Blank Injections: Perform 2-3 blank injections (injecting mobile phase) to further condition the column and ensure a stable baseline before injecting your samples.
The Principle: Modern HPLC columns are designed to minimize the issues that cause tailing.
-
End-Capped Columns: Most modern C18 columns are "end-capped." This is a process where the residual silanol groups are chemically reacted with a small silylating agent to make them less active. For basic compounds, look for columns that are described as "fully end-capped" or "double end-capped."
-
Base-Deactivated Columns: These are specifically designed for the analysis of basic compounds. They use high-purity silica with a very low concentration of active silanols and are often extensively end-capped.
-
Alternative Stationary Phases: If tailing persists on C18 columns, consider alternative chemistries:
-
Phenyl Columns: The phenyl stationary phase can offer different selectivity for aromatic compounds like aminopyridines through π-π interactions, which can sometimes improve peak shape.[14][15]
-
Cyano Columns: These columns are less hydrophobic than C18 and can also provide alternative selectivity.[14][15]
-
Polar-Embedded Columns: These columns have a polar group embedded within the C18 chain, which can help to shield the analyte from residual silanols.
-
Step 3: Other Potential Causes
If tailing persists after optimizing the mobile phase and column, consider these other potential issues:
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[2] Ensure connections are made with minimal dead volume.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape. If the column is old or has been used with harsh conditions, it may need to be replaced.
Visualizing the Mechanism and Troubleshooting Workflow
To better understand the concepts discussed, the following diagrams illustrate the mechanism of tailing and the logical flow of troubleshooting.
Caption: Interaction between basic aminopyridine and acidic silanol groups.
Caption: Troubleshooting workflow for aminopyridine peak tailing.
References
-
What is Peak Tailing? (n.d.). Chromatography Today. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
Tailing in Chromatography? ll EP Verses USP Tailing. (2022, May 25). YouTube. Retrieved from [Link]
-
Are the Tailing factor, Symmetry factor, and Asymmetry factor the same? (2023, November 15). Pharma Growth Hub. Retrieved from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]
-
Resolution Factor, Tailing Factor, Theoretical Plates and Capacity Factor in HPLC. (2011, September 28). Pharma Guideline. Retrieved from [Link]
-
How to Calculate Peak Fronting. (n.d.). Waters Knowledge Base. Retrieved from [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved from [Link]
-
BIOCLASS Mobile Phase Additive Selection for LC-MS. (n.d.). HALO Columns. Retrieved from [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). LCGC International. Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? (2023, October 28). Chrom Tech, Inc.. Retrieved from [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International. Retrieved from [Link]
-
HPLC Column Comparison Screening Study for Reversed Phase Columns. (n.d.). Restek. Retrieved from [Link]
-
Peak asymmetry and peak tailling factor Asymmetry factor is calculated... (n.d.). ResearchGate. Retrieved from [Link]
-
Peak tailing factor computation. (2007, October 10). Chromatography Forum. Retrieved from [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (2009). ChromaNik Technologies Inc.. Retrieved from [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.com. Retrieved from [Link]
-
How to condition a new C18 column? (2022, February 21). ResearchGate. Retrieved from [Link]
-
Understanding the C18 Columns: Activation, Maintenance, and Usage Tips. (2024, November 5). Acme Bioscience. Retrieved from [Link]
-
Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. (2004). ResearchGate. Retrieved from [Link]
-
Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. (2019, September 15). PubMed. Retrieved from [Link]
-
[Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? (2023, December 15). Welch Materials. Retrieved from [Link]
-
The Perfect Method, V: Changing Column Selectivity. (2007, October 1). LCGC International. Retrieved from [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2024). Longdom Publishing. Retrieved from [Link]
-
HPLC Tech Tip: Basic Analytes in Reversed-Phase. (n.d.). Phenomenex. Retrieved from [Link]
-
HPLC METHODOLOGY MANUAL. (2020, March 5). University of Notre Dame. Retrieved from [Link]
-
Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. (2022, August 6). ResearchGate. Retrieved from [Link]
-
How To Regenerate a C18 HPLC Column. (2023, October 28). Chrom Tech, Inc.. Retrieved from [Link]
-
HPLC Column Selection Guide. (n.d.). Restek. Retrieved from [Link]
-
How to Use New HPLC Column. (2023, November 21). Hawach Scientific. Retrieved from [Link]
-
Agilent ZORBAX Column Selection Guide for HPLC. (n.d.). Postnova Analytics. Retrieved from [Link]
-
Triethylamine or ammonium hydroxide for high pH fractionation. (2022, March 5). Reddit. Retrieved from [Link]
-
HPLC Column Selection: Core to Method Development (Part I). (2023, November 5). Welch Materials. Retrieved from [Link]
-
Effect of Triethylamine in the Mobile Phase on the Retention in RPLC. (2022, December 24). YouTube. Retrieved from [Link]
-
RP-HPLC analysis of acidic and basic drugs in systems with diethylamine as eluents additive. (2012). ResearchGate. Retrieved from [Link]
-
HPLC Mobile Phase Preparation Guide. (n.d.). Scribd. Retrieved from [Link]
-
About Mobile Phase with Triethylamine. (2004, December 22). Chromatography Forum. Retrieved from [Link]
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Nucleophilic Substitution Reactions: A Technical Support Guide to Minimizing Byproduct Formation
From the desk of a Senior Application Scientist
Welcome to the technical support center for nucleophilic substitution reactions. As researchers at the forefront of chemical synthesis and drug development, we understand that achieving high yields of your target molecule is paramount. Nucleophilic substitution reactions, while foundational, are often plagued by competing pathways that lead to a complex mixture of byproducts, complicating purification and reducing overall efficiency.
This guide is structured to provide direct, actionable solutions to the most common challenges encountered in the lab. We will move beyond simple procedural lists to explore the mechanistic underpinnings of why certain byproducts form and how strategic modifications to your reaction setup can suppress them. Our goal is to empower you with the expertise to not just follow a protocol, but to intelligently troubleshoot and optimize it.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might be observing in your reaction outcomes. Each issue is followed by a diagnostic workflow and detailed remedial steps.
Issue 1: Significant E2 Elimination Byproduct Observed Alongside SN2 Product
You are reacting a primary or secondary alkyl halide with a strong, sterically unhindered nucleophile (e.g., ethoxide) and observing a significant amount of alkene byproduct.
Causality: The E2 (bimolecular elimination) pathway competes directly with the SN2 (bimolecular nucleophilic substitution) pathway. This competition is particularly fierce when the nucleophile is also a strong base. The reaction's outcome is a delicate balance between the nucleophile attacking the carbon atom (SN2) versus abstracting a proton from an adjacent carbon (E2).
Troubleshooting Protocol:
-
Assess the Nucleophile/Base System:
-
Problem: Your nucleophile is a strong, sterically hindered base (e.g., tert-butoxide) or a strong, small base at elevated temperatures (e.g., ethoxide, hydroxide). These conditions favor elimination.
-
Solution:
-
Switch to a less basic, highly nucleophilic species. For example, if you need an oxygen nucleophile, consider using an acetate (CH₃COO⁻) followed by hydrolysis, rather than an alkoxide. Thiolates (RS⁻) are also excellent nucleophiles with lower basicity.
-
Use a bulkier, non-nucleophilic base if elimination is desired, but in this case, we aim to suppress it.
-
-
-
Lower the Reaction Temperature:
-
Problem: Higher temperatures provide the necessary activation energy for all pathways, but they disproportionately favor elimination over substitution. Elimination reactions often have a higher activation energy but also a more positive entropy change, making them more favorable at higher temperatures.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the SN2 pathway. Start at room temperature or 0 °C and monitor the reaction progress by TLC or LC-MS.
-
-
Optimize Your Solvent Choice:
-
Problem: You are using a protic solvent (e.g., ethanol). Protic solvents can solvate the nucleophile, reducing its nucleophilicity and effectively increasing its relative basicity, which can favor the E2 pathway.
-
Solution: Switch to a polar aprotic solvent such as DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or acetone. These solvents are polar enough to dissolve the reactants but do not form a strong solvation shell around the nucleophile, preserving its nucleophilicity for the SN2 attack.
-
Workflow Diagram: Suppressing E2 in Favor of SN2
Caption: Troubleshooting workflow for minimizing E2 byproduct formation.
Issue 2: Low Yield and Presence of Multiple Products with a Secondary/Tertiary Substrate
You are performing a substitution reaction on a secondary or tertiary alkyl halide, expecting an SN1 product, but the yield is low and you observe a mix of substitution and elimination products, possibly with rearranged carbon skeletons.
Causality: Reactions involving secondary and tertiary substrates that can form a stable carbocation intermediate are prone to a host of competing pathways: SN1, E1, and carbocation rearrangements. The planar carbocation can be attacked by the nucleophile from either face (leading to racemization if chiral) or lose a proton to form an alkene (E1). Furthermore, the carbocation can rearrange to a more stable form (e.g., via a hydride or alkyl shift) before the nucleophile attacks.
Troubleshooting Protocol:
-
Control for E1 Competition:
-
Problem: The E1 pathway is almost always a competitor to the SN1 pathway because the rate-determining step (carbocation formation) is the same for both.
-
Solution: Use a non-basic, highly nucleophilic species. Good choices include halides (I⁻, Br⁻) or using a protic solvent (e.g., ethanol, water) as the nucleophile itself in a solvolysis reaction. Avoid using strong bases. As with E2, lower temperatures will also disfavor the E1 pathway.
-
-
Suppress Carbocation Rearrangements:
-
Problem: Your substrate is prone to forming a more stable carbocation through a 1,2-hydride or 1,2-alkyl shift.
-
Solution: This is a more challenging problem to solve.
-
If possible, choose a substrate that already forms the most stable possible carbocation, minimizing the thermodynamic driving force for rearrangement.
-
Alternatively, consider abandoning the SN1 pathway entirely. If the desired outcome is a direct substitution without rearrangement, an SN2 reaction is far more reliable. This would require using a primary or less-hindered secondary substrate and SN2-favoring conditions (polar aprotic solvent, strong nucleophile).
-
-
Data Summary: Solvent Effects on Substitution/Elimination Pathways
| Solvent Type | SN1 | SN2 | E1 | E2 |
| Polar Protic | Strongly Promotes | Inhibits (solvates nucleophile) | Strongly Promotes | Tolerated, but can favor SN1/E1 |
| (e.g., H₂O, EtOH) | (stabilizes carbocation) | (stabilizes carbocation) | ||
| Polar Aprotic | Slows/Inhibits | Strongly Promotes | Slows/Inhibits | Promotes (strong base required) |
| (e.g., DMSO, DMF) | (does not stabilize carbocation) | (does not solvate nucleophile) | (does not stabilize carbocation) | |
| Nonpolar | Inhibits (reactants often insoluble) | Very Slow/Inhibits | Inhibits | Can be used with strong, bulky bases |
| (e.g., Hexane) | (reactants often insoluble) | (e.g., KOtBu in THF) |
Part 2: Frequently Asked Questions (FAQs)
Q1: My nucleophile seems to be reacting with my solvent (DMF/DMSO). What is happening and how can I prevent it?
A: This is a known issue, particularly at elevated temperatures. Both DMF and DMSO can decompose or react under strongly basic or acidic conditions. For example, in the presence of a strong base like hydroxide, DMF can hydrolyze to dimethylamine and formate. This consumes your reagent and introduces impurities.
-
Recommendation:
-
Temperature Control: Avoid heating reactions in DMF or DMSO above 100-120 °C if possible, especially with strong bases.
-
Alternative Solvents: Consider more stable polar aprotic solvents like NMP (N-methyl-2-pyrrolidone) or sulfolane for higher temperature applications.
-
Reagent Purity: Ensure your solvent is anhydrous, as water can facilitate decomposition pathways.
-
Q2: How do I choose the best leaving group for my SN2 reaction to minimize side reactions?
A: An ideal leaving group is one that is a weak base, meaning it is stable on its own once it has departed with the electron pair. The better the leaving group, the faster the SN2 reaction, which can help it outcompete side reactions.
-
Reactivity Trend: The general order of leaving group ability for halides is I⁻ > Br⁻ > Cl⁻ >> F⁻. Tosylates (TsO⁻), mesylates (MsO⁻), and triflates (TfO⁻) are also excellent leaving groups, often superior to halides.
-
Practical Advice: Use the most reactive stable leaving group that your budget and substrate allow. Using iodide or a tosylate instead of a chloride can significantly increase the rate of the desired SN2 reaction, often allowing you to use milder conditions (e.g., lower temperature), which further suppresses elimination.
Q3: Can phase-transfer catalysis help improve my reaction and reduce byproducts?
A: Absolutely. Phase-transfer catalysis (PTC) is an outstanding technique for reactions where the nucleophile (often an inorganic salt, e.g., NaN₃, KCN) is soluble in an aqueous phase but the organic substrate is soluble in an organic phase.
-
Mechanism of Action: A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) transports the nucleophile anion from the aqueous phase into the organic phase. This "naked" anion is highly reactive and not heavily solvated, leading to a dramatic increase in the SN2 reaction rate.
-
Benefits:
-
Avoids the need for expensive, anhydrous polar aprotic solvents.
-
Allows for lower reaction temperatures, which reduces elimination byproducts.
-
Often results in cleaner reactions with simpler workups.
-
Diagram: SN1/E1 vs. SN2/E2 Competition
Caption: Competing pathways in nucleophilic substitution and elimination reactions.
References
-
Temperature Effects on Substitution/Elimination: Smith, M. B., & March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley. [Link]
-
Solvent Effects in SN2 Reactions: Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]
-
Carbocation Rearrangements: Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]
-
Leaving Group Ability: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Phase-Transfer Catalysis: Starks, C. M., Halper, M., & Liotta, C. L. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer. [Link]
4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine stability under acidic and basic conditions
Welcome to the technical support guide for 4-[(3-chloropyridin-2-yl)oxy]cyclohexan-1-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound. We will address common issues encountered during experimental work, focusing on the molecule's behavior under acidic and basic conditions.
Chemical Structure and Reactivity Analysis
To understand the stability of this compound, it is crucial to analyze its constituent functional groups and their inherent chemical properties.
-
Cyclohexylamine Moiety: This saturated primary amine is the most basic center in the molecule. Its lone pair of electrons is localized and readily available for protonation. In acidic media, it will exist predominantly as the corresponding ammonium salt.
-
3-Chloropyridine Ring: The nitrogen atom in the pyridine ring is basic, but significantly less so than the cyclohexylamine nitrogen due to the sp² hybridization of its orbital.[1] The presence of the electron-withdrawing chlorine atom further reduces the basicity of the pyridine nitrogen.[1] This chloro-substitution also makes the pyridine ring more electron-deficient, which is a key factor in its reactivity.[2][3]
-
Aryl Ether Linkage: The C-O bond connecting the pyridine ring and the cyclohexane moiety is an ether linkage. While ethers are generally stable, aryl ethers can undergo cleavage under harsh acidic conditions.
Based on this analysis, the primary points of reactivity are the basic amine group and the acid-labile ether linkage.
Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation pathway for this compound under acidic conditions?
A1: The primary degradation pathway under acidic conditions is the hydrolysis of the aryl ether bond. The reaction is initiated by the protonation of the ether oxygen, making the adjacent cyclohexyl carbon susceptible to nucleophilic attack by water. This cleavage would result in the formation of two main degradation products: 3-chloro-2-hydroxypyridine and 4-aminocyclohexanol . The cyclohexylamine group will be protonated throughout this process, which protects it from acting as a nucleophile but does not prevent the degradation of the core structure. Acid-catalyzed degradation is a known concern for molecules with acid-sensitive functional groups.[4]
Q2: How stable is the compound to typical basic workup conditions?
A2: The compound exhibits good stability under mild to moderate basic conditions. Standard aqueous basic workups (e.g., using sodium bicarbonate, sodium carbonate, or potassium carbonate) are generally well-tolerated and are not expected to cause significant degradation. The primary amine remains in its neutral, free-base form. Ethers are typically resistant to cleavage by bases unless extremely harsh conditions (e.g., very strong base, high temperature) are employed.
Q3: Can the compound degrade under strong basic conditions?
A3: While generally stable in base, prolonged exposure to strong bases (e.g., NaOH, KOH) at elevated temperatures could potentially lead to degradation. The electron-deficient nature of the 3-chloropyridine ring could make it susceptible to nucleophilic aromatic substitution, where a hydroxide ion might displace the chloride or, less likely, the entire cyclohexyloxy group. However, this is considered a minor pathway under typical experimental conditions.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: For optimal stability, solutions of this compound should be stored under neutral or slightly basic conditions (pH 7-9). Acidic buffered solutions should be avoided for long-term storage. If the compound is to be used in an acidic reaction medium, it should be added just before use, and the duration of exposure to acid should be minimized. Store solutions at low temperatures (2-8 °C) and protected from light to minimize the risk of other degradation pathways.[5]
Q5: What analytical techniques are best for monitoring the stability of this compound?
A5: The most effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. A stability-indicating method should be developed that can separate the parent compound from its potential degradation products (e.g., 3-chloro-2-hydroxypyridine and 4-aminocyclohexanol). For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable, as it allows for the determination of the mass-to-charge ratio of the impurities.
Troubleshooting Guide
Issue 1: An unknown, more polar impurity appears after acidic workup.
-
Symptom: A new peak with a shorter retention time (more polar) is observed on your RP-HPLC chromatogram, or a new spot with a lower Rf value appears on your TLC plate after an acidic quench or extraction.
-
Probable Cause: This is a classic sign of acid-catalyzed hydrolysis of the ether linkage, yielding 4-aminocyclohexanol and/or 3-chloro-2-hydroxypyridine, both of which are more polar than the parent compound.
-
Troubleshooting Steps:
-
Minimize Acid Contact: Perform the acidic workup as quickly as possible and at a low temperature (0-5 °C).
-
Use Weaker Acids: If the protocol allows, use a weaker acid for pH adjustment.
-
Immediate Neutralization: Immediately follow the acid wash with a mild basic wash (e.g., saturated NaHCO₃ solution) to neutralize any residual acid.
-
Confirm Identity: Analyze the crude sample by LC-MS. Look for ions corresponding to the masses of the expected hydrolysis products.
-
Issue 2: Low reaction yield when using a strong acid catalyst.
-
Symptom: The overall yield of a reaction where the target molecule is the product is significantly lower than expected when a strong acid (e.g., HCl, H₂SO₄) is used as a catalyst.
-
Probable Cause: The acid catalyst is likely causing degradation of the product as it is formed. This is a common issue in process chemistry where product stability dictates reaction conditions.[6]
-
Troubleshooting Steps:
-
Run a Control Experiment: Subject the purified product to the reaction conditions (acid, solvent, temperature, time) without the other starting materials. Quantify the degradation using HPLC to confirm its instability.
-
Reduce Temperature: Lowering the reaction temperature can often significantly reduce the rate of degradation relative to the desired reaction.
-
Screen Alternative Catalysts: Investigate other types of catalysts, such as Lewis acids or solid-supported acid catalysts, which may be less harsh.
-
Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to the acidic environment.
-
Visualization of Degradation and Experimental Workflow
Predicted Acid-Catalyzed Degradation Pathway
The diagram below illustrates the most probable degradation mechanism under acidic conditions, which involves the cleavage of the ether bond.
Caption: Predicted pathway for acid-catalyzed hydrolysis.
Forced Degradation Study Workflow
This workflow provides a systematic approach to evaluating the stability of the compound.
Caption: General workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation under Acidic Conditions
This protocol is a starting point for assessing stability in an acidic environment. The conditions may need to be adjusted based on the observed rate of degradation.[5]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.
-
Stress Condition: In a sealed vial, mix 1 mL of the sample solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubation: Place the vial in a thermostatically controlled bath at 50°C. Prepare a control sample in 0.1 M NaCl solution.
-
Time Points: Withdraw aliquots (e.g., 100 µL) at initial time (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the aliquot by adding an equivalent amount of 0.1 M NaOH to stop the degradation.
-
Analysis: Dilute the quenched sample with mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation under Basic Conditions
-
Sample Preparation: Prepare a 1 mg/mL stock solution as described in Protocol 1.
-
Stress Condition: In a sealed vial, mix 1 mL of the sample solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubation & Time Points: Follow steps 3 and 4 from Protocol 1.
-
Quenching: Immediately neutralize the aliquot by adding an equivalent amount of 0.1 M HCl.
-
Analysis: Analyze the samples as described in Protocol 1.
Summary of Expected Stability
The table below summarizes the predicted stability based on the chemical structure and general principles. Actual quantitative data should be generated using the protocols described above.
| Condition | Temperature | Expected Stability | Primary Degradation Products |
| Acidic (pH 1-2) | Ambient | Low to Moderate | 3-Chloro-2-hydroxypyridine, 4-Aminocyclohexanol |
| Elevated (≥50°C) | Low | 3-Chloro-2-hydroxypyridine, 4-Aminocyclohexanol | |
| Neutral (pH ~7) | Ambient/Elevated | High | None expected |
| Basic (pH 12-13) | Ambient | High | None expected |
| Elevated (≥50°C) | Moderate to High | Potential minor products from nucleophilic substitution |
References
-
ResearchGate. (n.d.). A) Enantiospecific hydrolysis of 2‐phenylaziridine occurs in both the... Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria... Retrieved from [Link]
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Wang, Y., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. Available from: [Link]
-
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of chlorine substitution on valence orbitals and ionization dynamics in 3-chloropyridine: Insights from high-resolution vacuum ultraviolet mass-analyzed threshold ionization study. Retrieved from [Link]
-
Buncel, E., et al. (1982). Acid-catalysed aryl hydroxylation of phenylazopyridines: reaction intermediates, kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2, (10), 1343-1349. Available from: [Link]
-
Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. Retrieved from [Link]
-
Gomha, S. M., et al. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 7(1), 1-25. Available from: [Link]
-
Denard, C. A., et al. (2014). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 6(4), 940-943. Available from: [Link]
-
ResearchGate. (n.d.). Scope of 2-phenylpyridines. aReaction conditions: 1 (0.1 mmol), 2a (0.3... Retrieved from [Link]
-
Padmaja, P., & S. R., Radhika. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(52), 36561-36575. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloropyridin-2-amine. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
-
ResearchGate. (n.d.). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)... Retrieved from [Link]
-
MDPI. (2024). Efficient Degradation of Ofloxacin by Magnetic CuFe2O4 Coupled PMS System: Optimization, Degradation Pathways and Toxicity Evaluation. Molecules, 29(20), 4819. Available from: [Link]
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American Society for Microbiology. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(13). Available from: [Link]
-
National Center for Biotechnology Information. (2016). Degradation of Opioids and Opiates During Acid Hydrolysis Leads to Reduced Recovery Compared to Enzymatic Hydrolysis. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
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National Center for Biotechnology Information. (1995). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 21(34), 18817-18831. Available from: [Link]
-
ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]
- Google Patents. (n.d.). ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
-
National Center for Biotechnology Information. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-[[6-[2-chloranyl-4-(4-methylpyrimidin-2-yl)oxy-phenyl]-3-methyl-1~{H}-indazol-4-yl]oxy]cyclohexan-1-amine. PubChem. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Degradation of Opioids and Opiates During Acid Hydrolysis Leads to Reduced Recovery Compared to Enzymatic Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. Acid-catalysed aryl hydroxylation of phenylazopyridines: reaction intermediates, kinetics and mechanism [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide for Medicinal Chemists: 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine and its Bromo-Analogue
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. The 4-(pyridin-2-yloxy)cyclohexan-1-amine scaffold has emerged as a privileged structure in medicinal chemistry, finding application in the development of a diverse range of therapeutic agents. Within this class of compounds, the nature of the halogen substituent on the pyridine ring can profoundly influence biological activity, physicochemical properties, and overall suitability as a drug candidate. This guide provides an in-depth, objective comparison of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine and its bromo-analogue, offering experimental insights and theoretical considerations for researchers and drug development professionals.
While direct head-to-head comparative studies of these specific analogues are not extensively available in the public domain, this guide synthesizes established principles of medicinal chemistry, data from structurally related compounds, and generalized experimental protocols to provide a robust comparative framework.
Physicochemical Properties: A Tale of Two Halogens
The substitution of a chlorine atom with bromine, while seemingly a subtle modification, imparts distinct physicochemical characteristics to the molecule. These differences, summarized in the table below, can have significant downstream effects on a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | 4-[(3-Bromopyridin-2-yl)oxy]cyclohexan-1-amine | Rationale for Difference |
| Molecular Weight | Lower | Higher | Bromine has a significantly higher atomic mass than chlorine. |
| Lipophilicity (LogP) | Moderately Lipophilic | More Lipophilic | Bromine is inherently more lipophilic than chlorine, which can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility. |
| Polarizability | Lower | Higher | The larger electron cloud of bromine makes it more polarizable, potentially leading to stronger van der Waals interactions with biological targets. |
| Electronegativity | Higher | Lower | Chlorine is more electronegative than bromine, which can influence the electron density of the pyridine ring and its ability to participate in hydrogen bonding. |
| Bond Strength (C-X) | Stronger (C-Cl) | Weaker (C-Br) | The carbon-bromine bond is weaker and more susceptible to metabolic cleavage than the carbon-chlorine bond. |
The increased lipophilicity of the bromo-analogue, for instance, may lead to enhanced cell permeability and potency if the target binding pocket is hydrophobic. However, this often comes at the cost of reduced aqueous solubility and potentially increased metabolic liability.
Synthesis and Reactivity Considerations
The synthetic routes to both the chloro- and bromo-analogues generally follow a similar pathway, primarily involving the nucleophilic substitution of a dihalogenated pyridine with 4-aminocyclohexanol. However, the reactivity of the starting materials and the potential for side reactions can differ.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for the target compounds.
The choice of 2,3-dichloro- or 2,3-dibromopyridine as the starting material will dictate the final product. The carbon-bromine bond is generally more labile than the carbon-chlorine bond, which can sometimes lead to higher yields and milder reaction conditions in nucleophilic aromatic substitution reactions. Conversely, the greater stability of the C-Cl bond might be advantageous in multi-step syntheses where the halogen needs to remain intact through various transformations.
Experimental Protocol: Synthesis of this compound
This protocol provides a representative method for the synthesis of the chloro-analogue.
Materials:
-
trans-4-Aminocyclohexanol
-
Sodium hydride (60% dispersion in mineral oil)
-
2,3-Dichloropyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C, add trans-4-aminocyclohexanol (1.0 equivalent) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of 2,3-dichloropyridine (1.1 equivalents) in anhydrous DMF dropwise.
-
Let the reaction mixture warm to room temperature and then heat to 80 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound.
Note: The synthesis of the bromo-analogue would follow a similar procedure, substituting 2,3-dibromopyridine for 2,3-dichloropyridine.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The choice of halogen can significantly impact the biological activity of the molecule by influencing its binding affinity to the target protein, its metabolic stability, and its overall pharmacokinetic profile.
Target Engagement and Binding Affinity:
The larger size and greater polarizability of bromine compared to chlorine can lead to different interactions within a protein's binding pocket. In some cases, the bromo substituent may provide a better steric fit or engage in favorable halogen bonding interactions, leading to enhanced potency. Conversely, the smaller chlorine atom may be preferred in sterically constrained binding sites.
A comparative analysis of the biological activity of these two analogues would typically involve in vitro assays, such as a competitive binding assay, to determine their respective affinities for a given biological target.
Experimental Protocol: Comparative In Vitro Competitive Binding Assay
This protocol outlines a general procedure for comparing the binding affinities of the chloro- and bromo-analogues to a target receptor.
Materials:
-
Target receptor (e.g., purified protein or cell membrane preparation)
-
A known radiolabeled or fluorescently-labeled ligand for the target receptor
-
This compound (test compound 1)
-
4-[(3-Bromopyridin-2-yl)oxy]cyclohexan-1-amine (test compound 2)
-
Assay buffer
-
96-well microplates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of the test compounds (chloro- and bromo-analogues) in the assay buffer.
-
In a 96-well microplate, add a fixed concentration of the labeled ligand and the target receptor to each well.
-
Add the serially diluted test compounds to the respective wells. Include control wells with no test compound (maximum binding) and wells with a high concentration of a known unlabeled ligand (non-specific binding).
-
Incubate the plates at an appropriate temperature for a sufficient time to reach binding equilibrium.
-
Separate the bound from the free labeled ligand using a suitable method (e.g., filtration, centrifugation).
-
Quantify the amount of bound labeled ligand in each well using a scintillation counter or fluorescence plate reader.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the labeled ligand) for both the chloro- and bromo-analogues from the resulting dose-response curves.
-
Calculate the Ki (inhibitory constant) for each compound to compare their binding affinities.
Caption: Workflow for a comparative competitive binding assay.
Metabolic Stability and Pharmacokinetics:
The carbon-halogen bond is a potential site for metabolic transformation, primarily through oxidative dehalogenation mediated by cytochrome P450 enzymes. The weaker C-Br bond generally makes the bromo-analogue more susceptible to metabolism than the chloro-analogue. This can result in a shorter in vivo half-life and lower systemic exposure for the bromo compound.
Pharmacokinetic studies in animal models are essential to directly compare the oral bioavailability, plasma clearance, and half-life of the two analogues. A compound with a 3-chloropyridin-2-yl moiety has been reported to be orally bioavailable in rats with a plasma half-life of approximately 1 hour, demonstrating its potential for systemic drug delivery[1]. While specific data for the bromo-analogue is lacking, it is plausible that it would exhibit a different pharmacokinetic profile.
Conclusion and Future Perspectives
The choice between a chloro and a bromo substituent on the 4-(pyridin-2-yloxy)cyclohexan-1-amine scaffold is a critical decision in the drug discovery process, with each offering a distinct set of advantages and disadvantages.
-
This compound is likely to exhibit greater metabolic stability and potentially a more favorable pharmacokinetic profile due to the stronger C-Cl bond. Its lower lipophilicity may also translate to better aqueous solubility.
-
4-[(3-Bromopyridin-2-yl)oxy]cyclohexan-1-amine , on the other hand, may offer opportunities for enhanced potency through improved steric interactions or halogen bonding within the target's binding site. However, its increased lipophilicity and potentially lower metabolic stability need to be carefully considered.
Ultimately, the optimal choice of halogen will be target- and context-dependent. The comparative framework and experimental protocols provided in this guide are intended to empower researchers to make data-driven decisions in the design and optimization of novel therapeutic agents based on this promising scaffold. Further head-to-head experimental evaluation of these two specific analogues is warranted to fully elucidate their comparative pharmacological profiles.
References
-
Valadé, J. L. N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist with Analgesic Properties. ResearchGate. Available from: [Link]
-
Schroeder, G. M., et al. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254 (2009). Available from: [Link]
-
Palle, V. P., et al. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. National Institutes of Health, (2011). Available from: [Link]
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Tang, X., et al. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, (2026). Available from: [Link]
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Valadé, J. L. N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties. PubMed, (2003). Available from: [Link]
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Comparing the efficacy of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine analogues
An In-Depth Guide to the Comparative Efficacy Analysis of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine Analogues as Novel Kinase Inhibitors
This guide provides a comprehensive framework for the evaluation and comparison of novel chemical entities derived from the this compound scaffold. The content herein is structured to guide researchers, medicinal chemists, and drug development professionals through the logical, data-driven process of identifying lead compounds by systematically evaluating structure-activity relationships (SAR).
The central thesis of this guide is that a rigorous, multi-parametric approach is essential for the effective comparison of analogues. We will move beyond simple potency metrics to incorporate selectivity, cellular activity, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The methodologies and principles are illustrated using a hypothetical series of analogues targeting "Analogue-Sensitive Kinase 1" (ASK1), a representative enzyme in a cancer-related signaling pathway.
Introduction: The Scientific Rationale
The this compound scaffold represents a promising starting point for inhibitor design. Its core components suggest key interactions within an ATP-binding pocket:
-
3-Chloropyridine Moiety: This group is often designed to function as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The chlorine atom can modulate the electronics of the pyridine ring and occupy a small hydrophobic pocket, potentially enhancing potency and selectivity.
-
Cyclohexylamine Group: The saturated ring system serves as a rigid scaffold to orient other functional groups. The amine is a key interaction point, often forming a salt bridge with an acidic residue (e.g., Aspartate or Glutamate) in the active site. Its position and stereochemistry are critical determinants of binding affinity.
Our objective is to systematically modify this parent scaffold to probe these interactions, thereby optimizing for potency, selectivity, and drug-like properties.
Designing the Analogue Series: A Logic-Driven Approach
To establish a clear SAR, a focused set of analogues was designed. Each modification targets a specific region of the parent molecule (ASC-01) to answer a precise chemical question.
| Compound ID | Structure | Rationale for Synthesis |
| ASC-01 | This compound | Parent Compound: The baseline for comparison. Establishes the initial potency and properties of the core scaffold. |
| ASC-02 | 4-[(3-Fluoropyridin -2-yl)oxy]cyclohexan-1-amine | Probe Halogen Effect: Replaces chlorine with fluorine to assess the impact of a smaller, more electronegative halogen on hinge binding and ADME properties. |
| ASC-03 | 4-[(5 -Chloropyridin-2-yl)oxy]cyclohexan-1-amine | Positional Isomer: Moves the chlorine from the 3- to the 5-position to investigate the spatial tolerance of the hydrophobic pocket adjacent to the hinge. |
| ASC-04 | cis -4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine | Stereochemical Probe: Evaluates the impact of the relative orientation of the ether and amine groups on binding pocket complementarity. |
| ASC-05 | N -{4-[(3-Chloropyridin-2-yl)oxy]cyclohexyl}acetamide | Amine Modification: Acetylation of the primary amine to remove the basic center and assess the necessity of the salt bridge interaction for activity. |
Comparative Efficacy Data
The following data tables summarize the results from a series of standardized assays designed to build a comprehensive profile of each analogue.
Table 1: Biochemical and Cellular Potency
| Compound ID | ASK1 Enzymatic IC₅₀ (nM) | ASK2 Enzymatic IC₅₀ (nM) (Counter-Screen) | Selectivity Index (ASK2/ASK1) | HT-29 Cell Viability EC₅₀ (µM) |
| ASC-01 | 55 | 1,250 | 22.7 | 1.2 |
| ASC-02 | 48 | 980 | 20.4 | 0.9 |
| ASC-03 | 890 | >10,000 | >11.2 | 15.7 |
| ASC-04 | 1,500 | >10,000 | >6.7 | >50 |
| ASC-05 | >20,000 | >20,000 | N/A | >50 |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
-
EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response.
Table 2: Preliminary ADME & Physicochemical Properties
| Compound ID | LogD (pH 7.4) | Human Liver Microsomal Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| ASC-01 | 2.1 | 25 | 3.5 |
| ASC-02 | 1.9 | 48 | 4.1 |
| ASC-03 | 2.3 | 22 | 3.1 |
| ASC-04 | 2.0 | 28 | 2.9 |
| ASC-05 | 2.8 | >120 | 15.8 |
-
LogD: The distribution coefficient of a compound between octanol and water at a specific pH, indicating lipophilicity.
-
Microsomal Stability (t½): The metabolic half-life of a compound in the presence of liver microsomes.
-
Caco-2 Permeability (Papp): An in-vitro measure of a compound's potential for intestinal absorption.
Interpretation of Results & SAR Analysis
The comparative data reveals critical insights into the structure-activity relationship of this scaffold.
-
The Indispensable Role of the Primary Amine: The complete loss of activity upon acetylation (ASC-05 ) strongly confirms that the primary amine's basicity is essential. This supports the hypothesis that it forms a crucial salt bridge with a key acidic residue in the ASK1 active site. While metabolic stability and permeability were improved, this came at the cost of target engagement, rendering the modification unproductive.
-
Halogen Identity and Position are Critical:
-
Replacing chlorine with fluorine (ASC-02 ) resulted in a slight improvement in biochemical and cellular potency. More importantly, it nearly doubled the metabolic half-life, a common benefit of strategic fluorination which can block sites of metabolism. This makes ASC-02 a more promising lead than the parent compound.
-
Moving the chlorine to the 5-position (ASC-03 ) was highly detrimental, causing a >16-fold drop in potency. This suggests the presence of a sterically constrained pocket near the 3-position of the pyridine ring that cannot accommodate the halogen at the 5-position.
-
-
Stereochemistry Dictates Binding: The cis-isomer ASC-04 was essentially inactive compared to the trans-isomer parent (ASC-01 ). This demonstrates a strict conformational requirement for the cyclohexyl ring, where the trans orientation correctly positions the amine and the pyridinyloxy groups for optimal interaction with their respective binding sites.
SAR Decision Pathway
The following diagram illustrates the logical flow of decisions based on the experimental outcomes.
Caption: Decision-making flowchart for the SAR analysis of ASC analogues.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are detailed protocols for the key assays performed.
Protocol 1: ASK1 Enzymatic Inhibition Assay (IC₅₀ Determination)
This protocol describes a standard in vitro kinase assay to measure the direct inhibitory effect of the compounds on purified ASK1 enzyme activity.
Caption: Workflow for the HTRF-based enzymatic inhibition assay.
-
Compound Plating: Compounds are serially diluted in 100% DMSO to create a 10-point concentration curve (e.g., from 100 µM to 5 nM final concentration). 50 nL of each concentration is acoustically transferred to a 384-well assay plate.
-
Enzyme Reaction: 5 µL of a 2x enzyme/substrate solution (containing purified recombinant ASK1 and a biotinylated peptide substrate in assay buffer) is added to the plate. The plate is incubated for 15 minutes to allow for compound-enzyme binding.
-
Initiation: 5 µL of a 2x ATP solution (at the Kₘ concentration for ATP) is added to all wells to start the enzymatic reaction. The plate is incubated for 60 minutes at room temperature.
-
Detection: The reaction is stopped by adding 10 µL of a quench/detection buffer containing EDTA, a europium-chelated anti-phospho-serine/threonine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Signal Reading: After a final 60-minute incubation, the plate is read on a Homogeneous Time-Resolved Fluorescence (HTRF) reader. The ratio of the acceptor (APC) to donor (Europium) signal is calculated.
-
Data Analysis: The HTRF ratio is converted to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. The resulting data is fitted to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value. This method provides a robust and high-throughput way to measure direct enzyme inhibition.
Protocol 2: Cell Viability Assay (EC₅₀ Determination)
This assay measures the effect of the compounds on the viability of a cancer cell line (e.g., HT-29) known to be dependent on the targeted pathway.
-
Cell Plating: HT-29 cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete media and incubated for 24 hours at 37°C, 5% CO₂.
-
Compound Dosing: Compounds are serially diluted in media and added to the cells. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Plates are incubated for 72 hours to allow for the compound to exert its effect on cell proliferation and survival.
-
Reagent Addition: 10 µL of a resazurin-based reagent (e.g., CellTiter-Blue) is added to each well.
-
Signal Development: The plates are incubated for another 2-4 hours. Viable, metabolically active cells reduce the blue resazurin to the highly fluorescent pink resorufin.
-
Data Acquisition: The fluorescence is measured using a plate reader (Excitation ~560 nm, Emission ~590 nm).
-
Analysis: Fluorescence values are converted to percent viability relative to controls, and the data is fitted to determine the EC₅₀ value.
Protocol 3: Human Liver Microsomal Stability Assay
This in vitro ADME assay predicts the rate of metabolic clearance in the liver.
-
Reaction Mixture: The test compound (at 1 µM) is incubated with human liver microsomes (0.5 mg/mL) and a NADPH-regenerating system in phosphate buffer at 37°C.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of the parent compound.
-
Calculation: The natural logarithm of the percent of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½).
Conclusion and Future Directions
The systematic comparison of this analogue series has yielded a clear lead candidate, ASC-02 (the 3-fluoro analogue). It maintains the high potency of the parent compound while demonstrating significantly improved metabolic stability, a critical attribute for any potential drug candidate.
The SAR analysis has established several key principles for this scaffold:
-
A basic primary amine in the trans configuration on the cyclohexyl ring is essential for activity.
-
The 3-position of the pyridine ring is a sensitive region where small, electronegative atoms like fluorine are preferred over chlorine for optimizing both potency and metabolic properties.
-
The 5-position of the pyridine ring is sterically hindered and should not be substituted.
Future work should focus on further optimization of the ASC-02 scaffold. This could involve exploring alternative hinge-binding motifs or modifying the cyclohexyl ring to enhance physicochemical properties without disrupting the crucial trans geometry. Full kinase panel screening should be undertaken to confirm the selectivity profile of ASC-02 , and in vivo pharmacokinetic and efficacy studies in relevant animal models are the logical next steps.
References
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Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry, American Chemical Society URL: [Link]
-
Title: Use of Halogen Atoms in the Design of Kinase Inhibitors Source: Chemical Reviews, American Chemical Society URL: [Link]
-
Title: Homogeneous Time-Resolved Fluorescence (HTRF®): A technology for drug discovery Source: Cisbio Bioassays URL: [Link]
-
Title: Optimization of a higher throughput microsomal stability screening assay for use in drug discovery Source: Journal of Pharmacological and Toxicological Methods URL: [Link]
Navigating the Kinome: A Comparative Guide to the Selectivity of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects and undesirable toxicity, underscoring the critical importance of comprehensive kinase selectivity profiling in drug discovery.
This guide provides an in-depth comparative analysis of the kinase selectivity profile of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine , a novel investigational kinase inhibitor. To provide a robust contextual framework, its performance is objectively compared against two established cyclin-dependent kinase (CDK) inhibitors: PF-06873600 (Ebvaciclib) , a potent CDK2/4/6 inhibitor[1][2][3], and BMS-265246 , a selective inhibitor of CDK1 and CDK2[4][5][6]. Through the presentation of illustrative experimental data and detailed methodologies, this guide aims to equip researchers with the insights necessary to critically evaluate the therapeutic potential of this new chemical entity.
The Imperative of Selectivity in Kinase Inhibition
The human kinome comprises over 500 protein kinases, many of which share significant structural homology.[7] An ideal kinase inhibitor would exhibit high affinity for its intended target while demonstrating minimal interaction with other kinases. This selectivity is paramount for minimizing off-target effects and achieving a favorable therapeutic window. Broad-spectrum kinase inhibitors, while sometimes clinically useful, often come with a higher burden of toxicity due to the inhibition of kinases essential for normal cellular function.[8][9] Therefore, early and thorough kinase selectivity profiling is a cornerstone of modern drug development.[9][10]
Various methodologies are employed to determine the selectivity of a kinase inhibitor, each with its own advantages and limitations. These include biochemical assays, such as radiometric assays that measure the transfer of a radiolabeled phosphate from ATP to a substrate[11][12][13][14][15], and cell-based assays like NanoBRET™ Target Engagement assays, which measure compound binding within intact cells.[16][17][18][19][20][21] Chemoproteomic approaches, such as KiNativ™, provide a snapshot of inhibitor binding to native kinases within a complex cellular lysate.[7][22][23][24][25]
Comparative Kinase Selectivity Profiles
To illustrate the kinase selectivity profile of this compound, we present hypothetical data from a broad kinase panel screening, juxtaposed with publicly available data for PF-06873600 and BMS-265246. The data is presented as IC50 values (the concentration of inhibitor required to inhibit 50% of kinase activity), with lower values indicating higher potency.
| Kinase Target | This compound (IC50, nM) | PF-06873600 (Ebvaciclib) (Ki, nM)[1][2] | BMS-265246 (IC50, nM)[4][5][6] |
| CDK2 | 8 | 0.09 | 9 |
| CDK1 | 150 | - | 6 |
| CDK4 | 25 | 0.13 | 230 |
| CDK6 | 40 | 0.16 | - |
| CDK5 | 800 | - | >1000 |
| CDK7 | >1000 | - | >1000 |
| CDK9 | >1000 | - | >1000 |
| GSK3B | 950 | - | - |
| JNK3 | >1000 | - | - |
| p38α | >1000 | - | - |
| VEGFR2 | >1000 | - | - |
Note: The data for this compound is illustrative and intended for comparative purposes. Ki values for PF-06873600 are presented as reported in the literature. IC50 values are presented for BMS-265246.
From this comparative analysis, this compound emerges as a potent inhibitor of CDK2, with moderate activity against CDK4 and CDK6. Notably, it displays significantly less potency against CDK1 compared to BMS-265246, suggesting a potential for reduced toxicity associated with CDK1 inhibition. In comparison to PF-06873600, which exhibits sub-nanomolar potency against CDK2, CDK4, and CDK6[1][2], this compound demonstrates a more moderate and potentially more nuanced inhibitory profile. The high IC50 values against a panel of off-target kinases suggest a favorable selectivity profile for the illustrative compound.
Biological Context: CDKs and the Cell Cycle
Cyclin-dependent kinases are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle.[26] Different CDK-cyclin complexes are active at specific phases of the cell cycle, driving the progression from one phase to the next. For instance, CDK4/6, in complex with cyclin D, initiates the G1 phase, while CDK2, complexed with cyclin E and then cyclin A, is crucial for the G1/S transition and S phase progression. CDK1, paired with cyclin B, governs the G2/M transition and mitosis.[27] In many cancers, the CDK signaling pathway is hyperactivated, leading to uncontrolled cell proliferation.[28] Therefore, inhibitors targeting these kinases are a major focus of cancer drug development.[29]
Caption: Simplified diagram of cell cycle regulation by CDKs and the inhibitory action of this compound.
Experimental Protocol: Radiometric Kinase Assay for IC50 Determination
To ensure the trustworthiness and reproducibility of the kinase selectivity data, a detailed experimental protocol is essential. The following describes a standard radiometric kinase assay for determining the IC50 value of an inhibitor. This method directly measures the enzymatic activity of the kinase and remains a gold standard in the field.[11][12][13]
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a specific kinase (e.g., CDK2/Cyclin A).
Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin A)
-
Kinase-specific substrate (e.g., Histone H1)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase reaction buffer. This creates a range of inhibitor concentrations to be tested. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid affecting enzyme activity.
-
Kinase Reaction Preparation: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.
-
Inhibitor Incubation: Add the diluted inhibitor to the kinase reaction mixture. Also, prepare control reactions containing only DMSO (vehicle control) for 100% kinase activity and a no-enzyme control for background. Incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km of the kinase for ATP to ensure accurate IC50 determination.[8]
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stopping the Reaction: Terminate the reaction by adding the stop solution.
-
Substrate Capture: Spot a portion of each reaction mixture onto a P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³³P]ATP will not.
-
Washing: Wash the P81 papers multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound [γ-³³P]ATP.
-
Quantification: Place the washed and dried P81 papers into scintillation vials with scintillation fluid. Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Step-by-step workflow for a radiometric kinase assay to determine inhibitor IC50 values.
Conclusion and Future Directions
The illustrative kinase selectivity profile of this compound suggests a promising candidate with potent and selective inhibitory activity against CDK2 and moderate activity against CDK4/6. Its distinct profile compared to established inhibitors like PF-06873600 and BMS-265246 highlights the potential for a differentiated therapeutic window. The provided experimental protocol for a radiometric kinase assay offers a robust framework for validating these findings and further characterizing the compound's inhibitory potential.
Future studies should focus on expanding the kinase selectivity panel to encompass a broader representation of the human kinome to identify any potential off-target liabilities. Furthermore, cell-based assays, such as the NanoBRET™ Target Engagement assay, would provide crucial insights into the compound's activity in a more physiologically relevant context.[18] Ultimately, a comprehensive understanding of the kinase selectivity profile is indispensable for guiding the continued development of this compound as a potential therapeutic agent.
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Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. [Link]
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Kinase Selectivity Panels - Reaction Biology. [Link]
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First-in-Human Phase I/IIa Study of the First-in-Class CDK2/4/6 Inhibitor PF-06873600 Alone or with Endocrine Therapy in Patients with Breast Cancer - AACR Journals. [Link]
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Kinase Panel Screening and Profiling Service - Reaction Biology. [Link]
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Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer. [Link]
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BMS-265246 | CDK inhibitor | Buy from Supplier AdooQ®. [Link]
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A high-throughput radiometric kinase assay - PMC - NIH. [Link]
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Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - ResearchGate. [Link]
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Definition of cyclin-dependent kinase inhibitor PF-06873600 - NCI Drug Dictionary. [Link]
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Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC. [Link]
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Radiometric kinase assays with scintillation counting - The Bumbling Biochemist. [Link]
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The KiNativ ™ Method (A) Chemical structure of the acylphosphate probe.... - ResearchGate. [Link]
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In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC - NIH. [Link]
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Type II inhibitors targeting CDK2. | Request PDF - ResearchGate. [Link]
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Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC - NIH. [Link]
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OTSSP167 KiNativ -- single dose experiment (LDG-1185: LDS-1188) - LINCS Data Portal. [Link]
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PLX-4720 KiNativ -- dose response experiment(LDG-1073: LDS-1076 ) - LINCS Data Portal. [Link]
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Recent advances in methods to assess the activity of the kinome - PMC - PubMed Central. [Link]
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CDK inhibitor - Wikipedia. [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. [Link]
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Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC - NIH. [Link]
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4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily - PubMed. [Link]
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4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties - PubMed. [Link]
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Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed. [Link]
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Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed. [Link]
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Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[8][16]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed. [Link]
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N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine;(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol - PubChem. [Link]
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A Senior Application Scientist's Guide to Off-Target Profiling: A Comparative Cross-Reactivity Study of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the efficacy of a therapeutic agent is inextricably linked to its selectivity. The principle "one molecule, one target" is often the aspirational goal, as off-target interactions can lead to unforeseen side effects, toxicity, or even antagonistic effects on the primary therapeutic mechanism. This guide provides a comprehensive framework for conducting a cross-reactivity study, using the novel compound 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine (hereafter referred to as CJC-1A ) as our central case.
The chemical structure of CJC-1A, featuring a 3-chloropyridin-2-yl ether linked to a cyclohexylamine scaffold, is suggestive of potential kinase inhibitory activity. This is a common pharmacophore in many ATP-competitive inhibitors. For the purpose of this guide, we will operate under the hypothesis that CJC-1A has been developed as a potent inhibitor of Janus Kinase 2 (JAK2) , a critical mediator in the JAK-STAT signaling pathway implicated in myeloproliferative neoplasms and inflammatory diseases.
This guide will not only detail the protocols for assessing the selectivity of CJC-1A but will also objectively compare its performance against two established, clinically relevant JAK2 inhibitors: Ruxolitinib and Fedratinib . By contextualizing our compound's performance against these benchmarks, we can generate a clear, actionable profile for researchers and drug development professionals.
Pillar 1: Experimental Design & Rationale
A robust cross-reactivity study must be logical, systematic, and self-validating. Our approach is multi-tiered, beginning with a broad screen to identify potential off-targets and narrowing down to detailed functional assays to confirm and quantify these interactions.
The Rationale for Comparator Selection
-
Ruxolitinib: A potent JAK1/JAK2 inhibitor, known for its efficacy but also for off-target effects on JAK3, which can lead to immunosuppression. Its profile provides a benchmark for a compound with known, manageable off-target activity.
-
Fedratinib: A selective JAK2 inhibitor with additional activity against FLT3. It serves as a benchmark for a more targeted, though not perfectly clean, inhibitor profile.
The Multi-Tiered Screening Strategy
Our experimental workflow is designed to efficiently identify and validate off-target interactions. It begins with a broad, high-throughput screen to cast a wide net, followed by more focused secondary assays to confirm hits and determine their functional relevance.
Caption: Comparative Potency Map of CJC-1A vs. Ruxolitinib.
Conclusion & Future Directions
This guide outlines a systematic and rigorous approach to characterizing the cross-reactivity profile of a novel compound, This compound (CJC-1A) . Our hypothetical data suggests that CJC-1A is a potent JAK2 inhibitor with a distinct selectivity profile compared to Ruxolitinib and Fedratinib. Its reduced activity against JAK3 is a promising feature.
The identified off-target activities on JAK1, FLT3, and ROCK2 must be further investigated. The next logical steps would include:
-
Phenotypic Screening: Assess the effects of CJC-1A in cell-based assays driven by these off-target kinases to understand the functional consequences of inhibition.
-
In Vivo Toxicity Studies: Correlate the in vitro off-target profile with in vivo observations in animal models.
-
Structural Biology: Obtain co-crystal structures of CJC-1A with its primary and off-targets to rationalize the observed selectivity and guide future lead optimization efforts.
By following this structured, data-driven approach, research teams can build a comprehensive understanding of a compound's selectivity, de-risk its development pathway, and make informed decisions on its progression toward clinical evaluation.
References
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KINOMEscan® Assay Platform. Eurofins DiscoverX. [Link]
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Verstovsek, S., & Kantarjian, H. (2013). The JAK2 Inhibitors Ruxolitinib and Fedratinib in Myelofibrosis. The New England Journal of Medicine. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
In Vivo Validation of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine: A Comparative Guide to Preclinical Efficacy Assessment
This guide provides a comprehensive framework for the in vivo validation of the novel chemical entity, 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine, hereafter referred to as Compound-X. Given the absence of published data on Compound-X, this document will establish a hypothetical yet scientifically rigorous validation workflow. We will postulate a mechanism of action based on structural similarities to known pharmacophores and compare its potential performance against a standard-of-care alternative. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel therapeutics.
Introduction: Deconstructing Compound-X and Postulating a Mechanism of Action
The chemical structure of Compound-X, featuring a chloropyridinoxy moiety, shares similarities with a class of compounds known to act as kinase inhibitors. For instance, the substituted pyridine structure is a key feature in molecules like BMS-777607, a potent and selective Met kinase inhibitor.[1] Therefore, for the purpose of this guide, we will hypothesize that Compound-X is a novel inhibitor of a receptor tyrosine kinase (RTK) , a well-established target class in oncology.
This guide will outline the necessary steps to validate this hypothesis in vivo, focusing on a hypothetical anti-cancer application. We will compare the efficacy of Compound-X to Sunitinib , a multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
The In Vivo Validation Workflow: A Tripartite Approach
A robust in vivo validation program is essential to bridge the gap between promising in vitro data and clinical translation.[2][3] Our approach is built on three pillars: Pharmacokinetics (PK), Pharmacodynamics (PD), and Efficacy.
Caption: A streamlined workflow for the in vivo validation of novel therapeutic compounds.
Part I: Pharmacokinetic Profiling of Compound-X
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Compound-X is the foundational step.[4][5] These parameters determine the drug's exposure at the site of action and inform the dosing regimen for subsequent studies.[6]
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model : Healthy, 8-week-old male BALB/c mice.
-
Compound Administration :
-
Intravenous (IV) Cohort (n=3) : 2 mg/kg of Compound-X in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).
-
Oral (PO) Cohort (n=3) : 10 mg/kg of Compound-X in the same vehicle.
-
-
Sample Collection : Blood samples (approximately 50 µL) are collected via tail vein at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-administration.
-
Bioanalysis : Plasma concentrations of Compound-X are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis : Key PK parameters are calculated using non-compartmental analysis.
Comparative Data Summary (Hypothetical)
| Parameter | Compound-X | Sunitinib (Reference) |
| Tmax (PO) | 1.5 h | 2.0 h |
| Cmax (PO) | 1200 ng/mL | 950 ng/mL |
| AUClast (PO) | 7500 ngh/mL | 6800 ngh/mL |
| Half-life (t½) | 6.2 h | 11.3 h |
| Bioavailability (F%) | 45% | 50% |
Part II: Pharmacodynamic Assessment for Target Engagement
With an established PK profile, the next critical step is to demonstrate that Compound-X engages its hypothetical RTK target in the tumor tissue at a dose that is achievable and well-tolerated.
Experimental Protocol: Xenograft Model PD Study
-
Animal Model : Athymic nude mice bearing subcutaneous A431 (human epidermoid carcinoma) xenografts, a cell line with high expression of a targetable RTK.
-
Dosing Regimen : Based on PK data, a single oral dose of 20 mg/kg of Compound-X is administered.
-
Tissue Collection : Tumors and plasma are collected at 2, 8, and 24 hours post-dose (n=3 mice per time point).
-
Biomarker Analysis :
-
Tumor lysates are analyzed by Western blot or ELISA for the phosphorylation status of the target RTK and a key downstream signaling protein (e.g., p-AKT).
-
Plasma samples can be analyzed for soluble biomarkers if available.
-
-
Data Interpretation : A significant reduction in the phosphorylation of the target RTK and downstream effectors relative to vehicle-treated controls indicates target engagement.
Caption: Postulated mechanism of action for Compound-X as an RTK inhibitor.
Part III: In Vivo Efficacy Evaluation
The culmination of the validation process is the efficacy study, which assesses the anti-tumor activity of Compound-X in a relevant disease model.[7][8]
Experimental Protocol: Xenograft Efficacy Study
-
Animal Model : Athymic nude mice with established A431 subcutaneous tumors (average volume of 100-150 mm³).
-
Study Groups (n=10 mice per group) :
-
Vehicle Control (PO, daily)
-
Compound-X (20 mg/kg, PO, daily)
-
Sunitinib (40 mg/kg, PO, daily)
-
-
Treatment Duration : 21 days.
-
Efficacy Endpoints :
-
Tumor volume measurements (twice weekly) using calipers.
-
Body weight measurements (twice weekly) as a general indicator of toxicity.
-
Tumor weight at the end of the study.
-
-
Statistical Analysis : Tumor growth inhibition (TGI) is calculated, and statistical significance is determined using an appropriate test (e.g., ANOVA).
Comparative Data Summary (Hypothetical)
| Group | Dose & Schedule | Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI%) | Body Weight Change (%) |
| Vehicle | - | 1500 ± 250 | - | +5% |
| Compound-X | 20 mg/kg, QD | 450 ± 120 | 70% | -2% |
| Sunitinib | 40 mg/kg, QD | 600 ± 150 | 60% | -8% |
Discussion and Future Directions
The hypothetical data presented suggest that Compound-X exhibits a favorable pharmacokinetic profile, demonstrates target engagement in a tumor model, and possesses significant anti-tumor efficacy, potentially superior to the standard-of-care, Sunitinib, in this specific model. The improved tolerability (less body weight loss) of Compound-X is also a notable advantage.
These promising, albeit hypothetical, results would warrant further investigation, including:
-
Dose-response studies to determine the optimal therapeutic dose.
-
Combination studies with other anti-cancer agents.
-
Evaluation in orthotopic or patient-derived xenograft (PDX) models for greater clinical relevance.[2]
-
Preliminary toxicology studies to assess the safety profile.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous pathway for the in vivo validation of a novel compound, this compound (Compound-X), based on a hypothesized mechanism of action. By systematically evaluating its pharmacokinetics, pharmacodynamics, and efficacy in comparison to a known standard, researchers can build a robust data package to support its further development as a potential therapeutic agent. The principles and protocols described herein are broadly applicable to the preclinical assessment of other novel small molecules.
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Off-Target Effects of Small Molecule Kinase Inhibitors: A Comparative Guide Featuring 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine
A Senior Application Scientist's Guide to Navigating the Complexities of Kinase Inhibitor Specificity
In the landscape of modern drug discovery, particularly in oncology, small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy. Their ability to modulate specific signaling pathways has led to significant advances in treating various malignancies. However, the therapeutic window of these agents is often defined by their selectivity. Off-target effects, where a drug interacts with unintended proteins, can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits.[1] This guide provides a comprehensive framework for evaluating the off-target profile of kinase inhibitors, using the hypothetical compound 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine as a central case study.
The chemical structure of this compound, featuring a chloropyridine moiety, suggests its potential as a kinase inhibitor. This structural motif is present in numerous approved and investigational kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding pocket.[2][3] Given this likely mechanism of action, a thorough investigation of its off-target effects is paramount for any preclinical development program.
The Critical Importance of Off-Target Profiling
The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites. This homology presents a significant challenge in designing truly selective inhibitors.[4][5] Undesired inhibition of off-target kinases can disrupt essential cellular processes, leading to adverse effects.[6] Conversely, in some instances, off-target activities have been shown to contribute to the therapeutic efficacy of a drug.[1] Therefore, a comprehensive understanding of a compound's full interaction landscape is not merely a regulatory hurdle but a fundamental aspect of its pharmacological characterization.
Early and comprehensive off-target profiling can:
-
De-risk clinical development: By identifying potential liabilities early, resources can be allocated more effectively, and clinical trial designs can be better informed.
-
Elucidate mechanisms of toxicity: Understanding which off-target interactions are responsible for adverse events can guide dose optimization and patient monitoring strategies.
-
Uncover new therapeutic opportunities: Off-target effects may reveal novel mechanisms of action or opportunities for drug repurposing.[1]
-
Guide medicinal chemistry efforts: A detailed off-target profile can inform the design of next-generation compounds with improved selectivity and safety profiles.[7]
A Multi-Pronged Approach to Off-Target Assessment
A robust evaluation of off-target effects relies on the integration of multiple orthogonal methods, including computational, in vitro, and cell-based assays.[8][9] This multi-pronged approach provides a more complete picture of a compound's specificity and potential liabilities.
Workflow for Comprehensive Off-Target Profiling
Caption: A multi-step workflow for assessing off-target effects.
Comparative Analysis of Kinase Inhibitors
To illustrate the importance of comprehensive profiling, let's consider a hypothetical comparison of our lead compound, This compound (Compound A) , with two other kinase inhibitors, Compound B (a known multi-kinase inhibitor) and Compound C (a highly selective inhibitor) .
| Parameter | Compound A | Compound B | Compound C |
| Primary Target | Kinase X | Kinase Y | Kinase Z |
| Primary Target IC50 (nM) | 15 | 10 | 25 |
| Number of Off-Targets (>50% inhibition at 1 µM) | 12 | 45 | 3 |
| Key Off-Target 1 | Kinase P (IC50: 150 nM) | Kinase Q (IC50: 50 nM) | None significant |
| Key Off-Target 2 | Kinase R (IC50: 300 nM) | Kinase S (IC50: 80 nM) | None significant |
| Selectivity Score (S-score) | 0.15 | 0.05 | 0.85 |
Interpretation of Comparative Data:
-
Compound A shows good potency for its primary target but has a moderate number of off-target interactions at a higher concentration. The off-target potencies are at least 10-fold weaker than the on-target activity, which may be acceptable depending on the therapeutic window of the off-targets.
-
Compound B is a potent but non-selective inhibitor, hitting a large number of kinases. This promiscuity could lead to significant toxicity but might also offer broader efficacy in certain contexts.[10]
-
Compound C demonstrates high selectivity with minimal off-target activity, making it a potentially safer therapeutic candidate, although its efficacy might be limited to pathways strictly dependent on Kinase Z.
Experimental Protocols
Protocol 1: In Vitro Kinase Panel Screening
This protocol outlines a typical workflow for screening a compound against a large panel of kinases to determine its selectivity profile.
Objective: To identify the off-target kinase interactions of this compound.
Materials:
-
Recombinant human kinases
-
ATP and appropriate kinase substrates
-
Test compound (dissolved in DMSO)
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™, Promega)
-
Microplates (384-well)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Kinase Reaction Setup:
-
Add kinase, substrate, and assay buffer to the wells of a microplate.
-
Add the diluted test compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP or the amount of product formed using a suitable detection reagent and a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration relative to the vehicle control. Determine IC50 values for kinases showing significant inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context.[11] It is based on the principle that drug binding stabilizes the target protein against thermal denaturation.
Objective: To validate the cellular engagement of this compound with its primary target and identified off-targets.
Materials:
-
Cultured cells expressing the target proteins
-
Test compound
-
Lysis buffer
-
PBS (Phosphate-Buffered Saline)
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for Western blotting or mass spectrometry
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells through freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates to separate the soluble (non-denatured) and precipitated (denatured) protein fractions.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathway Considerations
The off-target effects of a kinase inhibitor can have complex downstream consequences depending on the signaling pathways involved. For example, if this compound, designed to inhibit a pro-proliferative kinase, also inhibits a kinase in a tumor suppressor pathway, the overall therapeutic effect could be diminished.
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Unraveling the Enigma: A Comparative Guide to Elucidating the Mechanism of Action of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine
In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a validated therapeutic agent is both intricate and demanding. A critical milestone in this journey is the precise characterization of a compound's mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to confirm the MoA of the novel compound, 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine. We will navigate through a logical progression of experimental strategies, from initial hypothesis generation based on structural motifs to definitive target engagement and downstream functional validation. This document eschews a rigid template, instead offering a dynamic and scientifically-driven narrative to empower researchers in their quest for mechanistic clarity.
Part 1: Initial Hypothesis Generation - Clues from Chemical Structure
The chemical scaffold of this compound, featuring a substituted chloropyridine linked via an ether to a cyclohexylamine moiety, provides the initial breadcrumbs for our investigation. While no direct biological activity is reported for this exact molecule, its constituent fragments are present in a variety of pharmacologically active agents. This structural analogy allows us to formulate initial, testable hypotheses regarding its potential molecular targets.
-
Kinase Inhibitor Hypothesis: The pyridine ring is a common feature in numerous kinase inhibitors that target the ATP-binding pocket.[1][2][3]
-
Epigenetic Modifier Hypothesis: The presence of an amine group and a flexible linker could suggest interaction with enzymes involved in epigenetic regulation, such as Histone Deacetylases (HDACs) or Lysine-Specific Demethylase 1 (LSD1).[4][5][6][7][8] Both classes of enzymes are known to be targeted by small molecules with amine functionalities.
-
GPCR Ligand Hypothesis: The overall topology of the molecule bears some resemblance to ligands that modulate G-protein coupled receptors (GPCRs).[9][10][11]
-
Amine Oxidase Inhibitor Hypothesis: The primary amine on the cyclohexane ring could serve as a substrate or inhibitor for various amine oxidases.[12]
This initial analysis dictates a broad yet systematic screening approach to efficiently narrow down the possibilities.
Part 2: A Phased Experimental Approach to MoA Confirmation
We propose a multi-tiered experimental workflow designed to progressively refine our understanding of the compound's MoA. This approach ensures that each step is informed by the results of the preceding one, creating a self-validating and resource-efficient investigation.
Phase 1: Broad Spectrum Target Class Identification
The initial goal is to cast a wide net to identify the general class of protein that our compound of interest interacts with.
Experimental Workflow: Target Class Screening
Caption: Initial screening workflow to identify the target class.
Methodology: High-Throughput Screening Panels
To efficiently test our initial hypotheses, commercially available screening panels are invaluable. These panels typically consist of large collections of purified enzymes or receptor preparations.
Protocol 1: Broad Kinase Panel Screen
-
Objective: To assess the inhibitory activity of the compound against a diverse panel of human kinases.
-
Assay Format: A common format is a biochemical assay that measures the phosphorylation of a substrate by a kinase.[13] Luminescence-based assays, such as those detecting ADP formation (e.g., ADP-Glo™), are highly sensitive and suitable for high-throughput screening.[2]
-
Procedure: a. Prepare a stock solution of this compound in DMSO. b. In a multi-well plate, add the compound at a fixed concentration (e.g., 10 µM) to wells containing the individual kinases from the panel. c. Initiate the kinase reaction by adding ATP and the appropriate substrate. d. After a defined incubation period, stop the reaction and measure the kinase activity using a suitable detection reagent. e. Calculate the percentage of inhibition for each kinase relative to a DMSO control.
-
Data Analysis: Identify any kinases that show significant inhibition (e.g., >50%) by the compound.
Protocol 2: Epigenetic Enzyme Panel Screen
-
Objective: To evaluate the compound's activity against key epigenetic targets like HDACs and LSD1.
-
Assay Format: Fluorogenic or chemiluminescent assays are commonly used. For HDACs, a substrate is used that becomes fluorescent upon deacetylation. For LSD1, the demethylation reaction can be coupled to a horseradish peroxidase-based detection system.
-
Procedure: Similar to the kinase screen, the compound is incubated with the respective enzymes and their substrates, and the resulting signal is measured.
-
Data Analysis: Determine the percent inhibition for each enzyme to identify potential hits.
A similar approach would be employed for GPCR binding or functional assays and other relevant enzyme families.
Phase 2: Hit Validation and Potency Determination
Once a primary target or target family is identified, the next step is to confirm this interaction and quantify the compound's potency.
Experimental Workflow: Hit Validation
Caption: Workflow for validating the initial 'hit' and determining potency.
Methodology: Dose-Response and Orthogonal Validation
Protocol 3: IC50 Determination in a Biochemical Assay
-
Objective: To determine the concentration of the compound that inhibits 50% of the target enzyme's activity (IC50).
-
Procedure: a. Perform the same biochemical assay as in Phase 1. b. Use a serial dilution of this compound (e.g., 10-point, 3-fold dilution series). c. Plot the percentage of inhibition against the logarithm of the compound concentration. d. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Methodology: Biophysical Assays for Direct Target Engagement
To provide direct evidence of binding and rule out assay artifacts, biophysical methods are essential.[14][15][16][17]
Protocol 4: Surface Plasmon Resonance (SPR)
-
Objective: To measure the direct binding of the compound to the purified target protein in real-time.
-
Principle: The target protein is immobilized on a sensor chip. The compound is flowed over the surface, and any binding event causes a change in the refractive index, which is detected.
-
Procedure: a. Immobilize the purified target protein on a suitable sensor chip. b. Inject a series of concentrations of the compound over the chip surface. c. Monitor the association and dissociation phases of the binding interaction.
-
Data Analysis: Determine the equilibrium dissociation constant (KD), as well as the association (ka) and dissociation (kd) rate constants.
Protocol 5: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
-
Objective: To assess target engagement by measuring the change in the thermal stability of the target protein upon compound binding.[14][15]
-
Principle: The binding of a ligand often stabilizes a protein, leading to an increase in its melting temperature (Tm). This is monitored using a fluorescent dye that binds to unfolded proteins.
-
Procedure: a. Mix the purified target protein with a fluorescent dye (e.g., SYPRO Orange) and the compound. b. Gradually increase the temperature and monitor the fluorescence. c. The temperature at which the protein unfolds (melts) is the Tm.
-
Data Analysis: A significant increase in the Tm in the presence of the compound indicates direct binding.
Comparative Analysis of Hit Validation Techniques
| Technique | Principle | Information Gained | Advantages | Limitations |
| Biochemical IC50 | Measures functional inhibition of enzyme activity. | Potency (IC50). | High-throughput, sensitive. | Indirect measure of binding; susceptible to assay artifacts. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized target. | Binding affinity (KD), kinetics (ka, kd). | Real-time, label-free, provides kinetic data.[18] | Requires purified, stable protein; immobilization can affect protein conformation. |
| Differential Scanning Fluorimetry (DSF) | Measures changes in protein melting temperature upon ligand binding. | Target engagement, relative affinity. | High-throughput, low protein consumption. | Not all binding events cause a thermal shift; provides no kinetic data. |
Phase 3: Cellular Target Engagement and Functional Consequences
Confirming that the compound interacts with its target in a cellular environment and elicits a biological response is the ultimate validation of its MoA.
Methodology: In-Cell Target Engagement
Protocol 6: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement in intact cells or cell lysates.[15]
-
Principle: Similar to DSF, ligand binding stabilizes the target protein against thermal denaturation.
-
Procedure: a. Treat intact cells or cell lysates with the compound. b. Heat the samples to a range of temperatures. c. Pellet the denatured, aggregated proteins by centrifugation. d. Analyze the amount of soluble target protein remaining in the supernatant by Western blot or other protein detection methods.
-
Data Analysis: A shift in the melting curve to higher temperatures in the presence of the compound confirms cellular target engagement.
Methodology: Downstream Functional Assays
The choice of functional assay is entirely dependent on the identified target.
-
If the target is a kinase: A cellular phosphorylation assay can be used to measure the phosphorylation status of a known substrate of that kinase.[19] A decrease in substrate phosphorylation upon compound treatment would confirm functional inhibition in a cellular context.
-
If the target is an epigenetic enzyme (e.g., LSD1 or HDAC): The levels of specific histone marks (e.g., H3K4me2 for LSD1, or acetylated histones for HDACs) can be quantified by Western blot or ELISA.[20][21] An increase in these marks would indicate target inhibition.
-
If the target is a GPCR: Downstream signaling events, such as changes in intracellular calcium or cAMP levels, can be measured.[22][23]
Protocol 7: Western Blot for Histone Marks (Example for LSD1)
-
Objective: To measure the effect of the compound on the levels of H3K4me2, a substrate of LSD1.
-
Procedure: a. Treat a relevant cell line with increasing concentrations of the compound for a specified time. b. Lyse the cells and extract nuclear proteins. c. Separate the proteins by SDS-PAGE and transfer them to a membrane. d. Probe the membrane with specific antibodies against H3K4me2 and a loading control (e.g., total Histone H3). e. Quantify the band intensities.
-
Data Analysis: A dose-dependent increase in H3K4me2 levels would be consistent with LSD1 inhibition.
Part 3: Comparative Analysis with Alternative Compounds
To contextualize the activity of this compound, it is crucial to compare its performance against known, well-characterized inhibitors of the identified target.
Example: Comparison with Known LSD1 Inhibitors
Let's assume our investigation has identified LSD1 as the primary target. We would then compare our compound to established LSD1 inhibitors like Bomedemstat or GSK2879552.[7][24]
| Parameter | This compound | Bomedemstat (IMG-7289) | GSK2879552 |
| LSD1 Biochemical IC50 | To be determined | Reported as potent | Reported as potent |
| LSD1 Cellular EC50 (H3K4me2 accumulation) | To be determined | Sub-micromolar | Sub-micromolar |
| Selectivity (vs. MAO-A/B) | To be determined | High selectivity | High selectivity |
| In Vitro Anti-proliferative Activity (e.g., in AML cell lines) | To be determined | Potent activity | Potent activity |
This comparative data is essential for understanding the novelty and potential advantages of the new chemical entity.
Conclusion
The process of elucidating the mechanism of action for a novel compound like this compound is a systematic and multi-faceted endeavor. It begins with hypothesis generation based on chemical structure and progresses through rigorous phases of target identification, validation, and functional characterization. By employing a combination of biochemical, biophysical, and cell-based assays, and by comparing the compound's performance with established alternatives, researchers can build a comprehensive and compelling narrative of its MoA. This guide provides a robust framework for this scientific journey, emphasizing logical progression, orthogonal validation, and the integration of diverse experimental techniques to achieve mechanistic clarity.
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A Head-to-Head Comparison of Novel CDK2 Inhibitors: A Guide for Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on targeted agents that exploit the specific vulnerabilities of tumor cells. Within this paradigm, inhibitors of Cyclin-Dependent Kinases (CDKs) have emerged as a cornerstone, particularly in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1] While first-generation CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib have transformed patient outcomes, acquired resistance is nearly inevitable.[2][3] This has catalyzed a surge in research to target downstream resistance mechanisms, with Cyclin-Dependent Kinase 2 (CDK2) taking center stage as a highly promising target.[2][4]
Aberrant CDK2 activation, often driven by the amplification or overexpression of its binding partner Cyclin E1 (CCNE1), has been identified as a key driver of resistance to CDK4/6 inhibitors.[2][4][5] This guide provides a comprehensive, head-to-head comparison of the leading novel, selective CDK2 inhibitors currently in clinical development. We will delve into their mechanisms, comparative preclinical and clinical data, and provide standardized protocols for their evaluation, offering a critical resource for researchers, scientists, and drug development professionals in the oncology space.
The Rationale for Targeting CDK2
CDK2 is a serine/threonine kinase that, in complex with Cyclin E, governs the G1/S phase transition of the cell cycle.[6][7][] The CDK4/6-Cyclin D complex and the CDK2-Cyclin E complex both act to phosphorylate the Retinoblastoma (Rb) tumor suppressor protein.[9][10] Phosphorylation of Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry.[9][10]
In many cancers, this pathway is hyperactive.[1] While CDK4/6 inhibitors effectively block this process, cancer cells can adapt by upregulating Cyclin E, thereby activating CDK2 to bypass the need for CDK4/6 activity and continue Rb phosphorylation.[4][11] Therefore, selective inhibition of CDK2 presents a logical strategy to overcome this resistance mechanism and resensitize tumors to cell cycle arrest.[2][12] The development of highly selective CDK2 inhibitors has been challenging due to the high degree of structural similarity in the ATP-binding pocket between CDK2 and other CDKs, particularly CDK1.[9][11][13] However, a new generation of inhibitors has achieved improved selectivity, reducing the potential for off-target toxicities associated with less specific, pan-CDK inhibitors of the past.[5][11]
Comparative Profiles of Novel CDK2 Inhibitors in Clinical Development
Several highly selective CDK2 inhibitors have recently entered clinical trials, showing promising early signs of activity. Below is a detailed comparison of the leading candidates.
Tegtociclib (PF-07104091) - Pfizer
Tegtociclib is a potent, oral, and selective CDK2 inhibitor currently being investigated by Pfizer.[12][14][15] It is designed to target cancers that have developed resistance to CDK4/6 inhibitors, particularly HR+/HER2- breast cancer.[12][15]
-
Mechanism & Selectivity: Tegtociclib selectively binds to and inhibits the kinase activity of CDK2.[12][15] Preclinical data show it has a high degree of selectivity for CDK2 over other CDKs. For instance, it is a potent inhibitor of CDK2/cyclin E1 (Ki of 1.16 nM) while showing significantly lower activity against CDK1, CDK4, and CDK6 (Ki of 110 nM, 238 nM, and 465 nM, respectively).[16]
-
Clinical Development: Tegtociclib is in Phase 1/2 clinical trials, being evaluated as a monotherapy and in combination with other agents like fulvestrant and palbociclib.[9][17] The trials are enrolling patients with advanced solid tumors, including small cell lung cancer, ovarian cancer, and HR+/HER2- breast cancer that has progressed on a prior CDK4/6 inhibitor.[14][17]
-
Early Clinical Data: First-in-human data from the dose-escalation phase showed that Tegtociclib monotherapy was generally well-tolerated and demonstrated anti-tumor activity in heavily pretreated patients.[18] The maximum tolerated dose (MTD) was identified as 300 mg twice daily (BID).[18] Common treatment-related adverse events included nausea, fatigue, diarrhea, and anorexia.[18]
INCB123667 - Incyte Corporation
INCB123667 is another highly selective, potential first-in-class CDK2 inhibitor being developed by Incyte. Its development is focused on tumors with documented CCNE1 amplification, a key predictive biomarker of CDK2 dependency.[19][20]
-
Mechanism & Selectivity: In biochemical assays, INCB123667 demonstrated subnanomolar inhibitory activity against CDK2/cyclin E1 (IC50 = 0.87 nM).[20] It showed high selectivity, being 224-fold more selective for CDK2/cyclin E1 than for the closely related CDK1/cyclin B1.[20] In cellular assays, it effectively inhibited Rb phosphorylation, leading to G1 cell cycle arrest.[20]
-
Clinical Development: A Phase 1/2 study (NCT05238922) is evaluating INCB123667 in patients with advanced solid tumors, with a particular focus on ovarian and breast cancer.[20][21] The trial has shown promising early evidence of clinical activity.[19] Based on these results, Incyte plans to initiate a pivotal trial in ovarian cancer.[22]
-
Early Clinical Data: Data presented at ESMO 2024 showed encouraging anti-tumor responses and reductions in circulating tumor DNA (ctDNA) across various doses.[19] In a cohort of patients with platinum-resistant ovarian cancer, an overall response rate (ORR) of 31.3% was observed at the 50mg BID dose.[21][22] The safety profile was reported as manageable.[21]
BLU-222 - Blueprint Medicines
BLU-222 is an investigational, oral, potent, and highly selective CDK2 inhibitor. While showing promise, Blueprint Medicines announced in early 2025 that it would deprioritize further investment in the program after completing the Phase 1 dose escalation, despite previously reporting encouraging data.[23]
-
Mechanism & Selectivity: Preclinical data highlighted BLU-222's high selectivity for CDK2. It showed synergistic effects when combined with CDK4/6 inhibitors (palbociclib or ribociclib) in models of CDK4/6 inhibitor-resistant breast cancer.[24] This combination led to enhanced apoptosis and durable tumor suppression in vivo.[24]
-
Clinical Development: The Phase 1/2 VELA trial (NCT05252416) evaluated BLU-222 as a monotherapy and in combination with ribociclib and fulvestrant in patients with HR+/HER2- breast cancer.[25]
-
Early Clinical Data: As a monotherapy, BLU-222 was generally well-tolerated. The combination with ribociclib and fulvestrant also showed good tolerability with no dose-limiting toxicities observed at tested doses.[26] Early signs of clinical activity were noted, including a partial response in a heavily pretreated metastatic breast cancer patient who had progressed on both palbociclib and abemaciclib.
A Note on Samuraciclib (CT-7001) - A CDK7 Inhibitor
While often discussed in the context of overcoming endocrine and CDK4/6 resistance, it is crucial to distinguish that Samuraciclib (CT-7001) from Carrick Therapeutics is a first-in-class, oral CDK7 inhibitor, not a CDK2 inhibitor.[3][27] CDK7 is a master regulator of both the cell cycle (by activating other CDKs like CDK1, CDK2, CDK4, and CDK6) and transcription.[3][28] By inhibiting CDK7, Samuraciclib can suppress the transcription of cancer-causing genes and block uncontrolled cell cycle progression.[3][27] It is currently in Phase 2 trials for HR+, HER2- breast cancer in combination with fulvestrant, showing a favorable safety profile and encouraging efficacy.[3][29]
Head-to-Head Data Summary
The following table summarizes the key characteristics and available data for the leading novel CDK2 inhibitors. Direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and stages of development.
| Feature | Tegtociclib (PF-07104091) | INCB123667 | BLU-222 |
| Developer | Pfizer | Incyte Corporation | Blueprint Medicines |
| Target | CDK2 | CDK2 | CDK2 |
| Potency (IC50/Ki) | Ki = 1.16 nM (CDK2/CycE1)[16] | IC50 = 0.87 nM (CDK2/CycE1)[20] | IC50 < 1 µM in resistant cells[24] |
| Selectivity | High vs. CDK1/4/6[5][16] | >200-fold vs. CDK1[20] | Potent and highly selective |
| Key Biomarker | CDK4/6i Resistance, CCNE1 Amp. | CCNE1 Amplification/Overexpression[21] | CDK4/6i Resistance, CCNE1 Amp. |
| Phase of Development | Phase 1/2[9][17] | Phase 1/2, Pivotal trial planned[21] | Phase 1/2 (Further investment deprioritized)[23] |
| Key Indications | HR+/HER2- Breast Cancer, Ovarian, SCLC[14][17] | Ovarian Cancer, Breast Cancer, Solid Tumors[19] | HR+/HER2- Breast Cancer, Solid Tumors |
| Reported Efficacy | Anti-tumor activity in pretreated mBC[18] | ORR of 31.3% in Ovarian Cancer (50mg BID)[21][22] | Partial response in heavily pretreated mBC |
| Common AEs | Nausea, fatigue, diarrhea, anemia[18][30] | Manageable safety profile reported[21] | Nausea, vomiting, anemia, diarrhea, fatigue[30] |
Key Experimental Protocols for Inhibitor Evaluation
For research teams working to characterize novel CDK2 inhibitors or compare them to existing agents, a standardized set of assays is crucial for generating robust and comparable data.
In Vitro Kinase Assay (Biochemical Potency & Selectivity)
Causality: This assay directly measures the ability of the inhibitor to block the enzymatic activity of the target kinase (CDK2) and its selectivity against other kinases (e.g., CDK1, CDK4, CDK9). It is the foundational experiment to determine on-target potency.
Methodology (Example using ADP-Glo™ Kinase Assay):
-
Reagents: Recombinant human CDK2/Cyclin E1, CDK1/Cyclin B1, CDK4/Cyclin D1, etc., kinase-specific substrate peptide, ATP, test inhibitor, ADP-Glo™ reagents.
-
Plate Setup: In a 384-well plate, serially dilute the test inhibitor in DMSO, then add to assay buffer.
-
Kinase Reaction: Add the CDK/Cyclin enzyme complex and substrate to each well. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.
-
Signal Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to DMSO controls. Plot the data and fit to a four-parameter dose-response curve to determine the IC50 value for each kinase. Selectivity is expressed as the ratio of IC50 (Off-Target CDK) / IC50 (CDK2).
Cell-Based Proliferation Assay (Cellular Activity)
Causality: This assay moves from a purified enzyme system to a cellular context, measuring the inhibitor's ability to halt the proliferation of cancer cells, which is the ultimate biological goal. Using cell lines with known genetic backgrounds (e.g., CCNE1-amplified vs. wild-type) is critical.
Methodology (Example using a CCNE1-amplified Ovarian Cancer Cell Line, e.g., OVCAR3):
-
Cell Plating: Seed OVCAR3 cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the CDK2 inhibitor. Treat the cells and incubate for 72-120 hours.
-
Viability Measurement: Assess cell viability using a reagent like CellTiter-Glo® (measures ATP) or by fixing and staining with crystal violet.
-
Data Analysis: Normalize the results to vehicle-treated control wells. Plot the dose-response curve and calculate the IC50/GI50 (concentration for 50% growth inhibition).
Western Blot for Pharmacodynamic Markers (Target Engagement)
Causality: This assay provides direct evidence that the inhibitor is engaging its target (CDK2) within the cell and producing the expected downstream effect on the signaling pathway—specifically, a reduction in Rb phosphorylation.
Methodology:
-
Treatment & Lysis: Treat cultured cancer cells (e.g., T47D, MCF7) with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x the proliferation IC50) for 24 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or milk) and probe with primary antibodies overnight at 4°C. Key antibodies include: Phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., GAPDH or β-Actin).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity. A potent CDK2 inhibitor should show a dose-dependent decrease in the p-Rb/total Rb ratio.
Conclusion and Future Outlook
The development of potent and selective CDK2 inhibitors represents a critical advancement in oncology, offering a promising strategy to overcome acquired resistance to CDK4/6 inhibitors.[14] Compounds like Tegtociclib and INCB123667 are leading this new wave, with early clinical data demonstrating both manageable safety and encouraging signs of anti-tumor efficacy, particularly in biomarker-selected populations such as those with CCNE1-amplified tumors.[18]
The future of this class of drugs will likely involve intelligent combination strategies.[14] Combining CDK2 inhibitors with CDK4/6 inhibitors, endocrine therapies, or potentially PARP inhibitors in relevant contexts could yield synergistic effects and more durable responses.[24] As more data from ongoing Phase 2 and pivotal trials become available, the precise role of these agents in the treatment armamentarium for breast, ovarian, and other solid tumors will become clearer. For drug development professionals, the continued focus on biomarker discovery, rigorous preclinical evaluation, and rational clinical trial design will be paramount to unlocking the full therapeutic potential of CDK2 inhibition.
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Evaluating the Pharmacokinetic Profile of Substituted Cyclohexylamines: A Comparative Guide for Drug Development Professionals
Introduction: The Structural Scaffold of Therapeutic Potential
Substituted cyclohexylamines represent a versatile structural motif in modern medicinal chemistry, serving as the foundation for a wide array of therapeutic agents, from mucolytics to advanced antipsychotics.[1] The deceptively simple six-carbon saturated ring, appended with an amine group, offers a rich canvas for chemical modification. However, the translation of a promising compound from the bench to the clinic is critically dependent on its behavior within a biological system. Understanding the pharmacokinetic (PK) profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) a drug—is paramount for optimizing efficacy, ensuring safety, and establishing a rational dosing regimen.[2]
This guide provides a comprehensive framework for evaluating the pharmacokinetic properties of substituted cyclohexylamines. It is designed for researchers, scientists, and drug development professionals, moving beyond a rigid set of instructions to explain the causality behind experimental choices. We will compare the profiles of different cyclohexylamine derivatives, detail robust experimental and bioanalytical protocols, and explore the metabolic pathways that govern their fate in vivo, ensuring a holistic understanding grounded in scientific and regulatory integrity.
Core Principles of Pharmacokinetic Evaluation
Before delving into comparative data, it is essential to establish the fundamental parameters that define a compound's pharmacokinetic profile. ADME studies are designed to quantify these key attributes:
-
Absorption: The process by which a drug enters systemic circulation. For orally administered drugs, this is often described by bioavailability (F), which is the fraction of the dose that reaches the bloodstream.
-
Distribution: The reversible transfer of a drug from the bloodstream into various tissues and organs. This is characterized by the volume of distribution (Vd), which relates the amount of drug in the body to its concentration in the plasma.
-
Metabolism: The chemical conversion of the drug into other compounds (metabolites), primarily by enzymes in the liver.[2] This process, often mediated by the Cytochrome P450 (CYP) enzyme superfamily, is crucial for detoxification and elimination.[1]
-
Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.
These processes are quantified by several key parameters derived from measuring drug concentration in plasma over time:
-
Cmax: The maximum observed plasma concentration of the drug.
-
Tmax: The time at which Cmax is reached.
-
Area Under the Curve (AUC): The total drug exposure over time, reflecting the extent of absorption.
-
Half-life (t½): The time required for the drug concentration in the body to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time, indicating the efficiency of elimination processes.[3]
Comparative Pharmacokinetic Profiles: The Impact of Substitution
The structural modifications on the cyclohexylamine scaffold dramatically influence its pharmacokinetic behavior. By comparing the parent compound to complex, substituted derivatives, we can appreciate the profound impact of chemical structure on ADME properties.
| Compound | Structure | Key Substitutions | Summary of Pharmacokinetic Profile (in Rodents) |
| Cyclohexylamine | A primary amine on a cyclohexane ring | None (Parent Scaffold) | Exhibits dose-dependent kinetics in rats. It is absorbed and eliminated more rapidly by mice than rats.[4] A significant portion is excreted unchanged, with metabolism occurring to a minor extent via ring hydroxylation and deamination.[4] |
| Cariprazine | A complex N,N-disubstituted piperazinyl-cyclohexyl derivative | N-arylpiperazine and dimethylurea moieties | Following oral administration in rats (1 mg/kg), cariprazine is absorbed and extensively metabolized into two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), which contribute significantly to its clinical efficacy.[5][6] The parent compound is more potent but shorter-acting than its DDCAR metabolite.[5] |
| Arylcyclohexylamines (e.g., Ketamine) | An aryl group geminal to the amine | Aryl group (e.g., phenyl) and N-alkylation | This class generally exhibits high lipid solubility, enabling rapid distribution into tissues, including the brain.[7] Metabolism is extensive, primarily through N-demethylation and hydroxylation of the cyclohexyl ring, followed by glucuronide conjugation for excretion.[7] The elimination half-life is typically short, in the range of 2 to 4 hours.[7] |
Note: Specific numerical PK parameters (Cmax, AUC, t½) are determined in dedicated preclinical studies and can be found within the detailed reports of the cited literature.[4][6]
Experimental Design for an In Vivo Pharmacokinetic Study in Rodents
A well-designed in vivo PK study is the cornerstone of preclinical drug development. The following protocol outlines a standard approach in rats, emphasizing the rationale behind each step to ensure data quality and ethical animal use. This workflow is often a prerequisite for filing an Investigational New Drug (IND) application.[8]
Workflow for a Rodent Pharmacokinetic Study
Caption: A typical workflow for an in vivo pharmacokinetic study in rodents.
Detailed Step-by-Step Protocol
-
Compound Formulation and Preparation:
-
Action: Prepare the dosing formulation (e.g., solution or suspension) in a suitable vehicle (e.g., saline, PEG400/water).
-
Causality: The choice of vehicle is critical to ensure the compound is fully solubilized or uniformly suspended for accurate dosing. The formulation's stability must be confirmed under storage and administration conditions to prevent degradation.
-
-
Animal Handling and Acclimatization:
-
Action: Use a sufficient number of healthy, age- and weight-matched rodents (e.g., male Sprague-Dawley rats, 250-300g).[9] Acclimatize animals to the facility for at least one week before the study. House animals according to IACUC guidelines.
-
Causality: Acclimatization minimizes stress-related physiological changes that could affect drug ADME. Using standardized animals reduces inter-individual variability, a key source of error in PK studies.
-
-
Dosing Administration:
-
Action: Administer the compound via at least two routes: intravenous (IV) and the intended clinical route (e.g., oral gavage, PO). An IV dose (e.g., 1 mg/kg) allows for the determination of absolute bioavailability. A typical study may include 3-5 animals per dose group.[10]
-
Causality: The IV route provides a direct measure of systemic clearance and volume of distribution, as it bypasses absorption. Comparing the AUC from the oral route to the AUC from the IV route allows for the calculation of absolute bioavailability (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)).
-
-
Blood Sample Collection:
-
Action: Collect serial blood samples (approx. 100-200 µL) at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) from a cannulated vessel or via sparse sampling techniques.[9] Place samples immediately into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Causality: The time points are chosen to accurately capture the absorption phase (early points), the peak concentration (Cmax), and the elimination phase (later points) of the drug's concentration-time curve.
-
-
Plasma Processing and Storage:
-
Action: Centrifuge the blood samples (e.g., at 2,000g for 10 minutes at 4°C) to separate the plasma.[11] Carefully transfer the supernatant (plasma) to new, labeled tubes and store them at -80°C until analysis.
-
Causality: Immediate processing and freezing are crucial to halt enzymatic activity and prevent degradation of the analyte, ensuring sample integrity.
-
-
Pharmacokinetic Data Analysis:
-
Action: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters (Cmax, Tmax, AUC, t½, CL, Vd).
-
Causality: NCA provides a standard and robust method for deriving PK parameters without assuming a specific physiological model, making it ideal for preclinical screening.
-
Bioanalytical Methodology: Ensuring Data Integrity
The reliability of any pharmacokinetic study hinges on the quality of the bioanalytical data. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma. Method validation is not merely a suggestion but a regulatory requirement, as detailed in the FDA's Bioanalytical Method Validation (BMV) Guidance for Industry.[12]
A validated method ensures that the measurements are:
-
Accurate: The measured value is close to the true value.
-
Precise: Repeated measurements of the same sample yield similar results.
-
Selective: The method can differentiate the analyte from metabolites, endogenous compounds, and other potential interferences.
-
Sensitive: The Lower Limit of Quantification (LLOQ) is sufficient to measure the drug's concentration during the elimination phase.
-
Stable: The analyte remains stable throughout the sample lifecycle, from collection to analysis, including freeze-thaw cycles.[5]
Validation experiments must be meticulously documented and should assess parameters like linearity, recovery, and matrix effects to prove the method is "fit for purpose."[12]
Metabolic Pathways of Substituted Cyclohexylamines
Metabolism is a critical determinant of a drug's half-life, potential for drug-drug interactions, and formation of active or toxic metabolites. For substituted cyclohexylamines, metabolism is primarily driven by Phase I oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[1]
Two principal metabolic pathways are:
-
N-Dealkylation: For secondary or tertiary amines (e.g., N-methyl or N,N-dimethyl cyclohexylamines), CYP enzymes can cleave the N-alkyl bond. This process can lead to the formation of primary or secondary amine metabolites, which may have their own distinct pharmacological or pharmacokinetic profiles, as seen with cariprazine.[5]
-
Ring Hydroxylation: CYP-mediated oxidation can introduce a hydroxyl (-OH) group onto the cyclohexyl ring, typically at the 3- or 4-position. This increases the compound's polarity, facilitating its subsequent Phase II conjugation (e.g., with glucuronic acid) and renal excretion.[13]
Common Metabolic Fates of Substituted Cyclohexylamines
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Comparative Guide: Determining the Reversibility of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine Inhibition
This guide provides a comprehensive framework for characterizing the inhibitory mechanism of novel compounds, using 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine as a case study. While specific experimental data on this particular molecule is not publicly available, we will explore the fundamental principles and experimental workflows required to determine whether it acts as a reversible or irreversible inhibitor. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of enzyme inhibitors.
Foundational Concepts: Reversible vs. Irreversible Inhibition
The interaction between an inhibitor and its target enzyme can be broadly classified into two categories: reversible and irreversible. This classification is crucial as it dictates the duration of the inhibitor's effect and has significant implications for drug design and development.
-
Reversible Inhibition: In this mode of inhibition, the inhibitor binds to the enzyme through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds.[1][2][3] This binding is temporary, and an equilibrium exists between the bound and unbound states. The enzyme's activity can be fully restored by removing the inhibitor, for instance, through dialysis or dilution.[4][5] Reversible inhibitors are often preferred for therapeutic applications where a sustained but not permanent effect is desired.[2]
-
Irreversible Inhibition: Irreversible inhibitors, also known as covalent inhibitors, form a stable, covalent bond with the enzyme, leading to its permanent inactivation.[1][2][3] The restoration of enzyme activity requires the synthesis of new enzyme molecules.[6] These inhibitors often contain a reactive electrophilic group, or "warhead," that forms a covalent adduct with a nucleophilic amino acid residue (e.g., cysteine, serine, or lysine) within the enzyme's active site or an allosteric site.[7]
The Subject of Investigation: this compound
The chemical structure of this compound contains a chloropyridine moiety. Halopyridines, particularly 4-halopyridines, have been identified as "quiescent affinity labels."[8] These are compounds that become potent electrophiles upon binding to the target protein, often through protonation catalyzed by acidic residues in the enzyme's active site.[8][9] This "switchable" reactivity allows for selective covalent modification of the target protein.[8] The presence of the chloropyridine group in our subject molecule suggests a potential for a covalent, irreversible mechanism of action, a hypothesis that must be rigorously tested through the experimental protocols outlined below.
Experimental Workflows for Determining Reversibility
A definitive classification of an inhibitor as reversible or irreversible requires specific biochemical assays. The following protocols provide a systematic approach to this determination.
Initial Characterization: Time-Dependent Inhibition
A common feature of irreversible inhibitors is time-dependent inhibition, where the inhibitory potency increases with the duration of pre-incubation of the enzyme and inhibitor.[10] This can be assessed by measuring the IC50 value at different pre-incubation times.
Experimental Protocol: IC50 Shift Assay
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the target enzyme and this compound in a suitable buffer.
-
Pre-incubation: In a series of reactions, pre-incubate the enzyme with a range of inhibitor concentrations for varying durations (e.g., 0, 15, 30, and 60 minutes).
-
Initiation of Reaction: After each pre-incubation period, initiate the enzymatic reaction by adding the substrate.
-
Measurement of Activity: Measure the initial reaction velocity using a suitable detection method (e.g., spectrophotometry or fluorimetry).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration for each pre-incubation time point and determine the IC50 value. A significant decrease in the IC50 value with increasing pre-incubation time is indicative of irreversible or slow-binding inhibition.[11]
Diagram of the IC50 Shift Assay Workflow
Caption: Workflow for the IC50 shift assay.
Definitive Assessment: Jump-Dilution and Dialysis Assays
To directly test for the reversibility of the enzyme-inhibitor complex, jump-dilution and dialysis assays are the gold standard.[4][12][13] Both methods aim to remove the free inhibitor from the solution and observe whether the enzyme activity is restored.
Experimental Protocol: Jump-Dilution Assay
-
Formation of the Enzyme-Inhibitor Complex: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-100 times the IC50) to ensure maximal complex formation.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into a reaction mixture containing the substrate. This "jump" dilution reduces the free inhibitor concentration to a level well below the IC50.[14][15]
-
Monitoring of Activity Recovery: Continuously monitor the enzyme activity over time.
-
Data Interpretation:
-
Rapidly Reversible Inhibitor: Full enzyme activity is restored almost instantaneously upon dilution.[4]
-
Slowly Reversible Inhibitor: A gradual, time-dependent recovery of enzyme activity is observed.[4]
-
Irreversible Inhibitor: No significant recovery of enzyme activity is observed over the course of the experiment.[4][12]
-
Diagram of Expected Jump-Dilution Assay Results
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Safety Operating Guide
Proper Disposal of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine, a halogenated organic compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Understanding the Hazard Profile
-
Toxicity: The presence of the 2-chloropyridine group suggests potential toxicity if swallowed, inhaled, or in contact with skin.[1][2] Chlorinated pyridines can cause skin and eye irritation and may have systemic effects.[1][3]
-
Corrosivity: The cyclohexylamine component indicates that the compound may be corrosive, capable of causing severe skin burns and eye damage.[4][5][6]
-
Environmental Hazard: As a halogenated organic compound, it is persistent in the environment and can be toxic to aquatic life.[7][8][9] Improper disposal can lead to long-term environmental contamination.[7][10]
Given these potential hazards, all waste containing this compound must be treated as hazardous waste .
Hazard Summary Table
| Hazard Classification | Description | Primary Concerns |
| Acute Toxicity | Harmful or fatal if swallowed, inhaled, or in contact with skin.[1][11] | Systemic toxicity, irritation to respiratory tract and mucous membranes.[1][4] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][5] | Chemical burns, dermatitis.[4] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][4] | Permanent eye damage, blindness. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[9][12] | Contamination of water and soil, harm to ecosystems.[7][8] |
Waste Segregation and Collection: A Critical First Step
Proper segregation of chemical waste at the source is fundamental to safe and compliant disposal.[13] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
Waste Stream Decision Workflow
Caption: Decision workflow for segregating waste containing this compound.
Step-by-Step Segregation Protocol:
-
Identify the Waste Type: Determine if the waste is the pure compound, a solution containing the compound, or contaminated materials (e.g., gloves, pipette tips, glassware).
-
Halogenated vs. Non-Halogenated: this compound is a halogenated organic compound. Therefore, all waste streams containing it must be segregated into a designated "Halogenated Organic Waste" container.[13] Never mix halogenated waste with non-halogenated waste.[13]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or expired pure compound, contaminated personal protective equipment (PPE), and other solid materials in a designated, properly labeled container for solid halogenated waste.[13]
-
Liquid Waste: Collect solutions containing the compound and solvent rinses in a designated, properly labeled container for liquid halogenated waste.[13]
-
-
Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents, strong acids, or bases in the same container to prevent potentially violent reactions.[4][14]
Containerization and Labeling: Ensuring Safety and Compliance
Proper containerization and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and are crucial for preventing accidental exposure and ensuring proper handling by waste management personnel.[15]
Container Requirements:
-
Compatibility: Use containers made of materials that are chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[13] Avoid metal containers for halogenated waste as they can corrode.[13]
-
Condition: Containers must be in good condition, free from leaks, cracks, or other damage.[10]
-
Closure: Containers must have a secure, tight-fitting lid to prevent spills and the release of vapors.[10][13] Keep containers closed except when adding waste.[16]
Labeling Protocol:
All waste containers must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste" .[15]
-
The full chemical name: "this compound" .
-
A list of all components in the container, including solvents and their approximate percentages.[16]
-
The relevant hazard pictograms (e.g., corrosive, toxic, environmentally hazardous).
-
The date when the waste was first added to the container (accumulation start date).
On-Site Storage and Handling
Designate a specific, well-ventilated area for the temporary storage of hazardous waste, known as a Satellite Accumulation Area (SAA).[15][16]
-
Location: The SAA should be at or near the point of generation and under the control of the operator of the process generating the waste.[15]
-
Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks or spills.
-
Storage Limits: Be aware of the volume limits for hazardous waste storage in an SAA as defined by the EPA and your institution's policies.[17]
Ultimate Disposal: The Final Step
Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in regular trash.[10][17] This compound requires disposal by a licensed hazardous waste management company.
Recommended Disposal Method:
The primary and most environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration .[18][19][20]
-
Incineration Process: Incineration in a specialized facility equipped with afterburners and scrubbers ensures the complete destruction of the compound.[9] For waste containing more than 1% halogenated organic substances, a temperature of at least 1100°C is required to prevent the formation of highly toxic byproducts like dioxins and furans.[7][21]
-
Landfill Prohibition: The land disposal of untreated hazardous wastes is restricted under the Resource Conservation and Recovery Act (RCRA).[22][23] This compound must be treated prior to any potential landfilling of residues.[22]
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department. They will have established procedures and contracts with licensed hazardous waste disposal vendors.
-
Provide a complete and accurate description of the waste , including the information from your hazardous waste label.
-
Follow all instructions from your EHS department and the disposal vendor for the safe pickup and transport of the waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
-
Evacuate: Immediately evacuate the area if the spill is large or if you are unsure of the hazards.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit with absorbent materials suitable for organic compounds.[24]
-
Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][13] For significant spills, respiratory protection may be necessary.[5]
-
Cleanup: Collect all contaminated absorbent materials and place them in a designated hazardous waste container.[18][24]
By adhering to these comprehensive disposal procedures, you contribute to a safer laboratory environment and the responsible stewardship of our planet.
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A Comprehensive Guide to the Safe Handling of 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine
As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. The novel compound 4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine is a key intermediate in various synthetic pathways, including the development of potent kinase inhibitors[1]. Due to its novel nature, comprehensive toxicological data may not be fully available. Therefore, a cautious and rigorous approach to handling is paramount. This guide synthesizes data from structurally related compounds to establish a robust safety protocol, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Identification: A Proactive Assessment
Given the absence of a specific Safety Data Sheet (SDS) for the target compound, we must infer its potential hazards from its constituent moieties: a 3-chloropyridine head and a cyclohexylamine tail. This analytical approach allows us to anticipate and mitigate risks effectively.
The 3-chloropyridine component is known to be a combustible liquid that can cause skin and eye irritation.[2][3] It is also classified as toxic upon skin contact and is suspected of causing genetic defects[2]. The cyclohexylamine moiety is a corrosive and flammable liquid, capable of causing severe skin burns, eye damage, and is also suspected of impacting fertility[4][5].
Therefore, it is prudent to treat this compound with a high degree of caution, assuming it possesses a combination of these hazardous properties.
| Parameter | Anticipated Hazard | Source of Concern |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful to Fatal[2][6][7] | 3-Chloropyridine, Cyclohexylamine |
| Skin Corrosion/Irritation | Corrosive; Causes severe skin burns and irritation[2][3][4][5] | 3-Chloropyridine, Cyclohexylamine |
| Serious Eye Damage/Irritation | Causes serious eye damage[3][4][5][7] | 3-Chloropyridine, Cyclohexylamine |
| Respiratory Sensitization | May cause respiratory irritation[2][3][7] | 3-Chloropyridine |
| Germ Cell Mutagenicity | Suspected of causing genetic defects[2][6] | 3-Chloropyridine |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child[4][5] | Cyclohexylamine |
| Flammability | Combustible Liquid[2][4][8] | 3-Chloropyridine, Cyclohexylamine |
Engineering Controls: Your First Line of Defense
Engineering controls are the most effective way to minimize exposure to hazardous chemicals. They are designed to remove the hazard at the source, before it can come into contact with you.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[9][10] This is critical to prevent the inhalation of any vapors or aerosols.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of fugitive emissions.[10]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and unobstructed at all times.[10]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Proper PPE is essential to protect you from chemical exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles are required at all times.[11][12] For operations with a higher risk of splashing, such as transferring large volumes, a full-face shield should be worn in addition to goggles.[13][14][15]
-
Hand Protection: Use nitrile or neoprene gloves that are rated for chemical resistance.[9][16] Always inspect gloves for tears or punctures before use. It is crucial to practice proper glove removal techniques to avoid contaminating your skin.[13][14]
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[9][12] For larger scale operations, a chemically resistant apron is also recommended.
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[9][12] Do not wear sandals or perforated shoes in the laboratory.
Safe Handling and Disposal Workflow
The following diagram outlines the essential steps for the safe handling and disposal of this compound.
Sources
- 1. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. pozescaf.com [pozescaf.com]
- 11. greenwgroup.com [greenwgroup.com]
- 12. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. angenechemical.com [angenechemical.com]
- 15. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
